6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUHIRYZHKQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201810 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-59-9 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations.
Introduction: The Significance of Fluorinated Pyrimidines
The incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine core is a prevalent motif in numerous pharmaceuticals, including antiviral and anticancer agents. Consequently, this compound represents a valuable synthon for the development of novel therapeutics. Its structural features—a reactive carboxylic acid handle, a metabolically stable trifluoromethyl group, and a modifiable pyrimidine core—make it an attractive starting point for library synthesis and lead optimization.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to this compound involves a two-step sequence, beginning with a classical pyrimidine synthesis via cyclocondensation, followed by hydrolysis of the resulting ester. This strategy leverages readily available starting materials and employs well-established chemical transformations.
Overall Synthetic Scheme:
Caption: Mechanistic steps of the cyclocondensation reaction.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 50 | 6.5 g |
| Trifluoroacetamidine | 98.05 | 55 | 5.4 g |
| Sodium ethoxide | 68.05 | 60 | 4.1 g |
| Absolute Ethanol | 46.07 | - | 100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL) and sodium ethoxide (4.1 g, 60 mmol).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
To this solution, add ethyl acetoacetate (6.5 g, 50 mmol) dropwise at room temperature.
-
After the addition is complete, add trifluoroacetamidine (5.4 g, 55 mmol) in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions, followed by acidification.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate | 234.18 | 40 | 9.37 g |
| Sodium hydroxide | 40.00 | 80 | 3.2 g |
| Ethanol | 46.07 | - | 80 mL |
| Water | 18.02 | - | 40 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate (9.37 g, 40 mmol) in ethanol (80 mL).
-
Add a solution of sodium hydroxide (3.2 g, 80 mmol) in water (40 mL).
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR: The spectrum should show a singlet for the methyl group protons, a singlet for the pyrimidine ring proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum will display characteristic signals for the trifluoromethyl carbon, the pyrimidine ring carbons, the methyl carbon, and the carboxylic acid carbon.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected. [1]* Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₅F₃N₂O₂). [2]* Melting Point: A sharp melting point will indicate the purity of the compound.
Safety and Handling
-
Trifluoroacetamidine: This reagent is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium ethoxide: This is a strong base and is moisture-sensitive. Handle in a dry environment and wear appropriate PPE.
-
Concentrated Hydrochloric Acid: This is a corrosive acid. Handle in a fume hood with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide outlines a reliable and efficient synthetic route for the preparation of this compound. The described two-step process, involving a cyclocondensation followed by hydrolysis, provides a practical method for obtaining this valuable building block for drug discovery and development. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.
References
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google P
- Synthesis of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: Not available)
- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. (URL: Not available)
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Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. (URL: [Link])
- SYNTHESIS OF PYRIMIDINE DERIV
-
Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. (URL: [Link])
- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google P
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Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin. (URL: [Link])
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Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])
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Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed. (URL: [Link])
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Pyrimidine-4-carboxylic acid - Chem-Impex. (URL: [Link])
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. (URL: [Link])
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Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. ResearchGate. (URL: [Link])
-
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. (URL: [Link])
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
-
rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. NIH. (URL: [Link])
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: Not available)
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. (URL: [Link])
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An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyrimidine core, a lipophilic trifluoromethyl group, and a reactive carboxylic acid handle, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The pyrimidine scaffold is a cornerstone in the development of a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents, due to its ability to mimic the endogenous nucleobases of DNA and RNA.[1][2][3] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route, characterization methods, and potential applications. While a specific CAS number for this compound is not consistently reported in public databases, it is available from chemical suppliers under catalog numbers such as 152420.[4]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | [4] |
| Molecular Weight | 206.12 g/mol | [4] |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process, beginning with the formation of the pyrimidine ring, followed by the introduction of the carboxylic acid functionality. A key intermediate in this proposed pathway is the corresponding methyl ester, methyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate, which can then be hydrolyzed to the final carboxylic acid product.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Ascendant Role of Trifluoromethyl Pyrimidine Derivatives in Modern Drug Discovery and Agrochemicals: A Technical Guide
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has catalyzed a paradigm shift in the development of bioactive molecules. This guide provides an in-depth technical exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethyl pyrimidine derivatives. We will delve into their significant therapeutic potential as anticancer, antimicrobial, and antiviral agents, as well as their burgeoning application in agrochemicals as potent herbicides, fungicides, and insecticides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, supported by detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways to facilitate further innovation.
Introduction: The Synergistic Power of the Trifluoromethyl Group and the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a privileged core in a vast array of FDA-approved drugs and commercially successful agrochemicals.[1][2] Its inherent biological compatibility and versatile substitution patterns make it an ideal starting point for the design of novel bioactive compounds. The introduction of a trifluoromethyl group, a bioisostere of the methyl group, imparts a unique combination of properties that can dramatically enhance the biological profile of the parent pyrimidine molecule.
The high electronegativity of the fluorine atoms in the CF3 group can profoundly influence the electronic properties of the pyrimidine ring, altering its reactivity and binding interactions with biological targets. Furthermore, the lipophilicity of the CF3 group can significantly improve a molecule's membrane permeability and metabolic stability, leading to enhanced bioavailability and a more favorable pharmacokinetic profile. This strategic fluorination has been a cornerstone in the development of potent and selective inhibitors of various enzymes and receptors.[3]
This guide will explore the diverse biological activities stemming from this potent chemical marriage, providing both a high-level overview and granular detail for the practicing scientist.
Anticancer Activity: Targeting the Engines of Malignancy
Trifluoromethyl pyrimidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, plays a pivotal role in the pathogenesis of numerous cancers, including non-small cell lung cancer.[4][5] Several series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[4][5]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the Ras-Raf-MAPK and PI3K-Akt pathways. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Table 1: In Vitro Anticancer Activity of Representative 5-Trifluoromethylpyrimidine EGFR Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 9u | A549 (Lung Cancer) | 0.35 | [4] |
| 9u | MCF-7 (Breast Cancer) | 3.24 | [4] |
| 9u | PC-3 (Prostate Cancer) | 5.12 | [4] |
Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibition of both FLT3 and CHK1 has emerged as a promising therapeutic strategy to overcome resistance to single-agent FLT3 inhibitors.[6] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have shown potent dual inhibitory activity.[6]
Mechanism of Action: These dual inhibitors simultaneously block the pro-proliferative signaling from mutated FLT3 and disrupt the cell's ability to repair DNA damage by inhibiting CHK1. This synergistic action leads to enhanced cancer cell death.
Table 2: Kinase Inhibitory Activity of a Dual FLT3/CHK1 Inhibitor
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 30 | FLT3-D835Y | 1.5 | [7] |
| 30 | CHK1 | 3.2 | [7] |
Experimental Protocol: MTT Assay for Anticancer Activity Screening
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial and Antiviral Activities
The versatile trifluoromethyl pyrimidine scaffold has also demonstrated significant promise in combating infectious diseases.
Antifungal and Insecticidal Properties
Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal and insecticidal activities.[1][2]
Table 3: Antifungal and Insecticidal Activity of Trifluoromethyl Pyrimidine Amide Derivatives
| Compound ID | Fungal/Insect Species | Inhibition Rate (%) at 50 µg/mL (Antifungal) | Mortality Rate (%) at 500 µg/mL (Insecticidal) | Reference |
| 5l | Botrytis cinerea | 100 | - | [1][2] |
| 5v | Sclerotinia sclerotiorum | 82.73 | - | [1][2] |
| Various | Mythimna separata | - | Moderate | [1][2] |
| Various | Spodoptera frugiperda | - | Moderate | [1][2] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to assess the in vitro antifungal activity of the synthesized compounds.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. While the PDA is still molten, add the test compound to achieve the desired final concentration.
-
Plating: Pour the PDA containing the test compound into sterile Petri dishes.
-
Inoculation: Place a 5 mm diameter mycelial plug from a fresh culture of the target fungus in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C for a specified period, depending on the growth rate of the fungus.
-
Measurement: Measure the diameter of the fungal colony.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Certain trifluoromethyl pyrimidine derivatives have shown notable curative and protective activities against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen.[8]
Table 4: Anti-TMV Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Activity Type | Inhibition Rate (%) at 500 µg/mL | Reference |
| 5j | Curative | 76.3 | [8] |
| 5m | Protective | 65.5 | [8] |
Agrochemical Applications: Protecting Our Food Supply
The unique properties of trifluoromethyl pyrimidines also translate to significant potential in the agrochemical sector.
Herbicidal Activity
Specific derivatives, such as 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have exhibited potent herbicidal activity against weeds like Brassica napus.[9] The mode of action for some pyrimidine-based herbicides involves the inhibition of key plant enzymes. A novel mechanism of action for a class of herbicides involves the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[6][7]
Conclusion and Future Perspectives
Trifluoromethyl pyrimidine derivatives represent a remarkably versatile and potent class of bioactive molecules with far-reaching implications for human health and agriculture. The strategic introduction of the trifluoromethyl group consistently enhances the biological activity and pharmacokinetic properties of the pyrimidine core. The diverse range of activities, from anticancer and antimicrobial to herbicidal, underscores the immense potential of this chemical scaffold.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: Unraveling the precise molecular targets and signaling pathways will facilitate the development of targeted therapies and agrochemicals.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical evaluation is necessary to translate the promising in vitro results into tangible therapeutic and agricultural solutions.
The continued investigation of trifluoromethyl pyrimidine derivatives holds the key to unlocking novel and effective solutions to some of the most pressing challenges in medicine and agriculture.
References
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 943509. [Link]
-
Gulea, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3183. [Link]
-
Li, J., et al. (2013). Synthesis and Herbicidal Activities of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Compounds. Chinese Journal of Organic Chemistry, 33(1), 169-173. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. [Link]
-
Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2380. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104249. [Link]
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- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid suppliers
An In-depth Technical Guide to Sourcing 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid for Drug Discovery Professionals
Abstract
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the sourcing and qualification of this compound. Recognizing the critical role of chemical starting materials, this document moves beyond a simple list of suppliers to detail a robust methodology for supplier evaluation, incoming quality control, and strategic application. It emphasizes the principles of scientific integrity, causality behind experimental choices, and the establishment of self-validating protocols to ensure the procurement of high-quality reagents essential for reproducible and successful research outcomes.
Introduction: The Significance of a Key Building Block
This compound is a heterocyclic organic compound featuring a pyrimidine core. The strategic placement of a methyl group, a carboxylic acid handle, and an electron-withdrawing trifluoromethyl (CF3) group makes it a highly valuable and versatile building block in medicinal chemistry.
-
Chemical Identity:
-
Molecular Formula: C₇H₅F₃N₂O₂
-
Molecular Weight: 206.12 g/mol
-
CAS Number: A single, universally recognized CAS number is not prominently available for this specific structure, which is common for specialized reagents. Researchers must rely on supplier-specific catalog numbers (e.g., ChemShuttle Cat. No. 152420) and rigorous structural verification upon receipt[1].
-
The trifluoromethyl group is particularly noteworthy as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and cell permeability. Organic building blocks like this are the foundational units for constructing novel, complex molecules with specific biological activities, forming the basis for many pharmaceutical discovery programs[2].
The Criticality of Supplier Qualification in Drug Discovery
The success of a drug discovery campaign, particularly in the early stages of hit-to-lead and lead optimization, is critically dependent on the quality of the chemical matter used[3]. Sourcing a building block is not a mere transaction but the first step in ensuring experimental reproducibility and data integrity.
2.1 The Rationale Behind Rigorous Vetting
-
Batch-to-Batch Consistency: As a project progresses, ensuring that subsequent batches of a building block have the identical purity and impurity profile is paramount for generating consistent biological data[7].
-
Scalability and Supply Chain: A supplier must demonstrate the capability to scale production from milligrams for initial screening to kilograms for later-stage development, ensuring an uninterrupted supply chain[7][8].
2.2 A Workflow for Supplier Qualification
A systematic approach is required to mitigate risks. The following workflow outlines a logical sequence for identifying, evaluating, and qualifying a supplier for a critical building block.
Caption: A logical workflow for qualifying a chemical building block supplier.
Supplier Landscape and Comparative Analysis
The market for chemical building blocks includes large-scale manufacturers, specialized synthesis labs, and aggregators[9]. While an exhaustive list is impractical, researchers should focus on key evaluation metrics.
Table 1: Example Supplier Analysis Framework
| Metric | Description | Why It Matters | Ideal Standard |
| Purity Specification | The minimum purity guaranteed by the supplier, and the method used for determination (e.g., NMR, LC-MS). | Directly impacts the reliability of experimental results. A >95% purity is a common minimum for discovery chemistry. | >97% by quantitative NMR (qNMR) and LC-MS. |
| Documentation Quality | Availability and detail of the Certificate of Analysis (CoA) and Safety Data Sheet (SDS). | The CoA is the primary record of quality. It must show lot-specific data, not just generic information. A detailed SDS is crucial for safety[7]. | Lot-specific CoA with spectra (e.g., ¹H NMR, MS) attached. |
| Scale-Up Capability | The supplier's stated ability to produce larger quantities (e.g., 100g, 1kg, etc.) beyond the initial catalog amount. | Ensures a consistent source as the project advances, avoiding costly re-synthesis and re-qualification of a new supplier. | Clear indication of kilogram-scale synthesis capability. |
| Technical Support | Access to chemists or technical staff to answer questions about the product, its stability, or impurity profiles. | Responsive and knowledgeable support indicates a reputable and scientifically-grounded supplier. | Direct contact with a qualified chemist available. |
| Lead Time & Logistics | Stated time from order to delivery and the supplier's shipping capabilities (e.g., international, cold chain). | Long lead times can significantly delay project timelines. Reliable logistics are essential for project planning[10]. | In-stock items ship within 24-48 hours. |
Incoming Quality Control: A Self-Validating Protocol
Independent verification of a starting material's identity and purity is a cornerstone of good scientific practice. It is crucial to apply congruent analytical standards to all experimental materials to ensure the validity of biological findings[4]. The following protocol outlines a standard workflow for a medicinal chemistry lab.
4.1 Objective
To confirm the chemical identity and estimate the purity of a received batch of this compound.
4.2 Step-by-Step Methodology
-
Sample Preparation:
-
Carefully dissolve ~2-5 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The carboxylic acid proton may be more visible in DMSO-d₆.
-
From this stock solution, perform a serial dilution to prepare a ~1 mg/mL solution in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis.
-
-
¹H NMR Spectroscopy:
-
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the primary method for confirming the molecular structure. Each unique proton environment in the molecule will produce a distinct signal, and the signal's splitting pattern and integration will confirm the connectivity.
-
Acquisition: Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).
-
Expected Data:
-
A singlet for the methyl (CH₃) protons (~3 protons integration).
-
A singlet for the pyrimidine ring proton (CH) (~1 proton integration).
-
A broad singlet for the carboxylic acid (COOH) proton (~1 proton integration, may be exchangeable and very broad).
-
Signals from residual solvent or minor impurities.
-
-
Validation: The observed chemical shifts and integration values must be consistent with the expected structure. The absence of significant unassigned peaks is indicative of high purity.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:
-
Causality: LC-MS confirms the molecular weight and provides a more sensitive assessment of purity than NMR. The chromatography step separates the main compound from impurities, while the mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds.
-
Method:
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically with 0.1% formic acid).
-
Detector: UV/Vis (e.g., at 254 nm) and a mass spectrometer (e.g., ESI in positive and negative mode).
-
-
Expected Data:
-
A major peak in the chromatogram at a specific retention time.
-
The mass spectrum for this peak should show an ion corresponding to the molecular weight. For ESI(+), look for [M+H]⁺ at m/z 207.0. For ESI(-), look for [M-H]⁻ at m/z 205.0.
-
-
Validation: The purity can be estimated by the area percentage of the main peak in the chromatogram. The observed mass must match the calculated mass for the compound.
-
4.3 Decision
If the in-house analytical data from NMR and LC-MS is consistent with the expected structure and purity, and aligns with the supplier's CoA, the material can be approved for use. Discrepancies must be discussed with the supplier immediately.
Applications in Research and Drug Development
The trifluoromethyl-pyrimidine scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have been explored as potent and selective modulators of various biological targets.
-
As a Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The carboxylic acid can be used as an attachment point for further chemical elaboration to target specific pockets within the enzyme.
-
Modulators of Immune Receptors: Trifluoromethylated pyrimidine derivatives have been investigated as antagonists for Toll-like receptors (TLRs), such as TLR8, which are implicated in autoimmune diseases[11][12].
-
Metabolic Disease Targets: Pyrimidine carboxylic acid derivatives have been designed as activators for nuclear receptors like PPARgamma, which is a target for type 2 diabetes therapeutics[13].
The title compound serves as a key starting material, allowing chemists to use its carboxylic acid functionality for amide bond formation, esterification, or other coupling reactions to rapidly generate libraries of new chemical entities for screening against these and other important disease targets.
Conclusion
Sourcing this compound requires a diligent, science-driven approach. By implementing a robust supplier qualification workflow, performing independent incoming quality control, and understanding the compound's strategic importance, research organizations can mitigate risks associated with poor-quality starting materials. This ensures that subsequent biological and pharmacological studies are built on a foundation of chemical integrity, ultimately increasing the probability of success in complex drug discovery and development programs.
References
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PubChem. (n.d.). Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231.
- Goldberg, F. W., & Kettle, J. G. (2015). The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening. Journal of medicinal chemistry, 58(23), 9158–9171.
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Techmate. (2024). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
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ReAgent. (2022). Why Is Purity Important In Chemistry? Retrieved from [Link]
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Boron Molecular. (2023). Organic Building Blocks & Suppliers: Your Essential Guide. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, U. P., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & medicinal chemistry letters, 17(16), 4613–4618.
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PubChem. (n.d.). 2,3,5-Trifluoro-6-methylpyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Introduction
6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with a methyl group, a trifluoromethyl group, and a carboxylic acid, presents a unique combination of electron-withdrawing and -donating moieties. This intricate electronic nature makes it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from related structures. We will explore the anticipated signals in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), the characteristic vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). Each section is designed to not only present the data but also to explain the underlying chemical principles, offering a robust framework for researchers.
Workflow for Spectroscopic Analysis
The comprehensive structural confirmation of a novel compound like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Workflow for Spectroscopic Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the absence of proton-proton coupling.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a significantly downfield chemical shift, typically in the δ 10.0 - 13.0 ppm range. The acidic nature of this proton and its involvement in hydrogen bonding with the solvent or other molecules of the analyte cause both the deshielding and the signal broadening.[1]
-
Pyrimidine Ring Proton (H-5): A sharp singlet is expected for the lone proton on the pyrimidine ring. Its position is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group. An estimated chemical shift is in the range of δ 7.5 - 8.5 ppm .
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet. This signal is expected to be the most upfield, likely in the δ 2.5 - 3.0 ppm region, influenced by its attachment to the heterocyclic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon skeleton. Due to the molecule's asymmetry, seven distinct carbon signals are expected.
-
Carboxylic Acid Carbonyl (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically δ 165 - 175 ppm .
-
Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the aromatic/heteroaromatic region (δ 120 - 170 ppm ). The carbon attached to the trifluoromethyl group (C-2) and the carboxylic acid (C-4) will be significantly deshielded. The carbon bearing the trifluoromethyl group (C-2) will also exhibit splitting due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): This carbon signal is unique. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF), with a typical coupling constant of ~270-280 Hz. Its chemical shift is expected around δ 115 - 125 ppm .[2]
-
Methyl Carbon (-CH₃): This will be the most upfield signal, expected in the δ 20 - 25 ppm range.
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.
-
A single, sharp signal is expected, as the three fluorine atoms are chemically equivalent.
-
The chemical shift for a -CF₃ group attached to a heterocyclic ring system like pyrimidine is typically observed in the range of δ -60 to -70 ppm (relative to CFCl₃ as a standard).[3][4]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is the ideal technique for analyzing this solid compound, requiring minimal sample preparation. The IR spectrum is dominated by absorptions from its key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹ . This significant broadening is a direct result of strong intermolecular hydrogen bonding.[5][6]
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1700 and 1730 cm⁻¹ . Its precise position can be influenced by conjugation with the pyrimidine ring.[5]
-
C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong bands in the 1400 - 1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.
-
C-F Stretches (Trifluoromethyl): The C-F bonds give rise to very strong and intense absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹ .
-
C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected around 1210-1320 cm⁻¹ , and an O-H bending vibration may be observed near 920 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the compound's stability and fragmentation pathways. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
-
Molecular Ion: The calculated monoisotopic mass is 206.0252 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 207.0330 . In negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 205.0174 .
-
Key Fragmentation Patterns: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), fragmentation provides structural clues. The fragmentation of substituted pyrimidines is often driven by the loss of substituents followed by ring cleavage.[7]
Caption: Predicted ESI-MS/MS Fragmentation Pathways.
Summary of Spectroscopic Data
| Technique | Feature | Expected Value/Range | Rationale & Comments |
| ¹H NMR | -COOH | δ 10.0 - 13.0 ppm, broad singlet | Acidic proton, hydrogen bonding. |
| Pyrimidine H-5 | δ 7.5 - 8.5 ppm, singlet | Deshielded by N atoms and COOH group. | |
| -CH₃ | δ 2.5 - 3.0 ppm, singlet | Attached to the aromatic ring. | |
| ¹³C NMR | C=O | δ 165 - 175 ppm | Carboxylic acid carbonyl carbon. |
| Pyrimidine Cs | δ 120 - 170 ppm | Aromatic/heteroaromatic region. | |
| -CF₃ | δ 115 - 125 ppm, quartet | Strong ¹J-CF coupling (~275 Hz).[2] | |
| -CH₃ | δ 20 - 25 ppm | Aliphatic carbon. | |
| ¹⁹F NMR | -CF₃ | δ -60 to -70 ppm, singlet | Typical for CF₃ on a heteroaromatic ring.[3][4] |
| IR (ATR) | O-H stretch | 2500 - 3300 cm⁻¹, broad | Strong intermolecular hydrogen bonding.[5] |
| C=O stretch | 1700 - 1730 cm⁻¹, strong | Carboxylic acid carbonyl.[5] | |
| C-F stretches | 1100 - 1350 cm⁻¹, strong | Characteristic of trifluoromethyl group. | |
| MS (ESI) | [M+H]⁺ | m/z 207.0330 | Protonated molecular ion. |
| [M-H]⁻ | m/z 205.0174 | Deprotonated molecular ion. |
Experimental Protocols
The following are self-validating, field-proven protocols for obtaining high-quality spectroscopic data for a solid organic compound.
Protocol 1: NMR Sample Preparation
Causality: The goal is to create a homogeneous solution in a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer. Filtering is crucial to remove paramagnetic impurities and particulates that degrade spectral resolution.[8][9]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it readily dissolves them and the acidic proton is usually well-resolved.
-
Dissolution: Place the weighed sample into a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Filtration: Take a Pasteur pipette and plug it with a small piece of cotton or glass wool. Filter the sample solution through the plug directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities.[8]
-
Capping and Labeling: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue. Label the tube clearly near the top.
-
Analysis: Insert the sample into the spectrometer. The experiment involves locking onto the deuterium signal, tuning the probe, shimming the magnetic field to achieve homogeneity, and then acquiring the data.[9]
Protocol 2: ATR-FTIR Spectroscopy
Causality: ATR-FTIR is a surface technique that measures the interaction of an evanescent IR wave with the sample. Good contact between the sample and the ATR crystal (typically diamond) is essential for a high-quality spectrum.[10][11]
-
Background Scan: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is critical for achieving a strong signal.[12]
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-dampened tissue.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality: ESI is a soft ionization technique ideal for polar molecules. The sample must be dissolved in a volatile solvent compatible with the ESI process. High concentrations and non-volatile salts can suppress ionization and contaminate the instrument.[13][14]
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution. Take 10 µL of the stock and dilute it with 1 mL of the same solvent (or a mixture like 50:50 acetonitrile:water) to achieve a final concentration of ~10 µg/mL.[15] A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode.
-
Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter into a clean 2 mL mass spectrometry vial.
-
Analysis: Place the vial in the autosampler. The sample is infused into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer. For structural information, a tandem MS (MS/MS) experiment can be performed where the molecular ion is isolated and fragmented.
References
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
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Alwsci. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]
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- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
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- National Institutes of Health. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(44), 26233-26249.
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SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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- Oxford Academic. (2009, October 20). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Nucleic Acids Research, 37(21), e142.
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The Pivotal Role of Pyrimidine Carboxylic Acids in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Targets
For Immediate Release
[City, State] – In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its inherent versatility and profound biological significance have propelled pyrimidine derivatives, particularly pyrimidine carboxylic acids, to the forefront of drug discovery and development. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the potential therapeutic targets of pyrimidine carboxylic acids, elucidating their mechanisms of action and offering practical insights into their preclinical evaluation.
Introduction: The Enduring Legacy of the Pyrimidine Nucleus
The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This intrinsic biological relevance allows pyrimidine derivatives to readily interact with a myriad of enzymes and cellular components, making them privileged structures in the design of novel therapeutic agents.[2] The addition of a carboxylic acid moiety further enhances their drug-like properties, providing a key functional group for molecular interactions and synthetic modification.[3][4] Consequently, pyrimidine carboxylic acids and their analogues have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive effects.[2][5][6]
This guide will navigate the multifaceted world of pyrimidine carboxylic acids, offering a detailed examination of their key therapeutic targets, the rationale behind their selection, and the experimental methodologies employed to validate their therapeutic potential.
Core Mechanisms of Action: Interfering with the Machinery of Life
The therapeutic efficacy of pyrimidine carboxylic acids often stems from their ability to act as antimetabolites, mimicking endogenous pyrimidines to disrupt critical cellular processes.[7][8] This interference can manifest through several key mechanisms:
-
Inhibition of Nucleotide Biosynthesis: Many pyrimidine analogues function by inhibiting enzymes crucial for the de novo synthesis of pyrimidine nucleotides, thereby starving rapidly proliferating cells, such as cancer cells, of the essential building blocks for DNA and RNA replication.[7][9]
-
Incorporation into Nucleic Acids: Following metabolic activation to their nucleotide triphosphate forms, these fraudulent nucleotides can be incorporated into DNA or RNA, leading to chain termination, miscoding, and ultimately, cell death.[7][8]
-
Modulation of Kinase Activity: A significant number of pyrimidine derivatives act as potent inhibitors of various protein kinases, enzymes that play a central role in cellular signaling pathways regulating cell growth, differentiation, and survival.[6]
The following sections will delve into specific therapeutic targets within these broader mechanistic classes.
Key Therapeutic Targets in Oncology
Cancer, characterized by uncontrolled cell proliferation, represents a primary area where pyrimidine carboxylic acid derivatives have made a significant impact. Their ability to target fundamental cellular processes makes them powerful tools in the oncologist's arsenal.
Dihydroorotate Dehydrogenase (DHODH): A Gatekeeper of Pyrimidine Synthesis
Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the conversion of dihydroorotate to orotate.[10][11] Its inhibition leads to the depletion of pyrimidine pools, halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis. The carboxylic acid group is often crucial for potent inhibition of DHODH.[10]
A notable example of a DHODH inhibitor is Brequinar, a quinoline-carboxylic acid derivative that has demonstrated dose-dependent antineoplastic activity.[11] The development of novel pyrimidine carboxylic acid-based DHODH inhibitors remains an active area of research.
Experimental Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a common method to assess the inhibitory potential of a test compound against human DHODH.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine carboxylic acid derivative against DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone (CoQd) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DCIP, and CoQd to each well.
-
Add the diluted test compound or DMSO (for control wells) to the respective wells.
-
Initiate the reaction by adding the DHODH enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Start the enzymatic reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by the enzymatic reaction leads to a loss of color.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality of Experimental Choices:
-
DCIP as an indicator: The reduction of DCIP is coupled to the oxidation of DHO, providing a convenient and measurable colorimetric readout of enzyme activity.
-
Kinetic measurement: Monitoring the reaction over time allows for the determination of the initial velocity, which is the most accurate measure of enzyme activity and is less prone to artifacts from substrate depletion or product inhibition.
-
Serial dilution: This is essential to determine the dose-dependent effect of the inhibitor and accurately calculate the IC50.
Thymidylate Synthase (TS): A Classic Target for Antimetabolites
Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a "thymineless death" in rapidly dividing cells. The well-known anticancer drug 5-Fluorouracil (5-FU), a pyrimidine analogue, exerts its cytotoxic effects in part through the inhibition of TS after its metabolic conversion.[9][12] The development of novel pyrimidine-based TS inhibitors continues to be a promising strategy in cancer therapy.
Epidermal Growth Factor Receptor (EGFR) and Other Kinases
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers. Several pyrimidine derivatives have been developed as potent EGFR inhibitors.[5][13] For instance, certain anilino-furo[2,3-d]pyrimidine derivatives bearing a 5-carboxylic acid side chain have demonstrated significant EGFR inhibition.[14]
The versatility of the pyrimidine scaffold allows for its modification to target a wide range of other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR).[5][15]
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
Caption: Inhibition of EGFR by a pyrimidine carboxylic acid derivative blocks downstream signaling.
Broad-Spectrum Antiviral Activity: A Host-Centered Approach
Emerging and re-emerging viral infections pose a significant global health threat. While direct-acting antivirals targeting viral proteins are effective, they are often susceptible to the development of resistance.[16] An alternative and promising strategy is to target host cell factors that are essential for viral replication. Pyrimidine biosynthesis is one such host pathway that is exploited by a broad range of viruses.
Inhibition of the de novo pyrimidine synthesis pathway, for instance through the targeting of DHODH, has been shown to exert broad-spectrum antiviral activity against various RNA viruses, including influenza virus, flaviviruses, and ebolavirus.[16][17] By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for genome replication. A quinoline carboxylic acid has been identified that inhibits DHODH and reverts the inhibition of mRNA nuclear export by viral proteins.[17]
Targeting Metabolic and Inflammatory Disorders
The role of pyrimidine metabolism extends beyond nucleic acid synthesis, with implications for various metabolic and inflammatory conditions.
Metabolic Diseases
Defects in pyrimidine metabolism can lead to disorders such as orotic aciduria, characterized by the accumulation of orotic acid.[18][19] While rare, these conditions highlight the importance of tightly regulated pyrimidine pools. Furthermore, altered pyrimidine metabolism has been observed in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20] Thiamine (Vitamin B1), which contains a pyrimidine ring, and its metabolites, including 2-methyl-4-amino-5-pyrimidine carboxylic acid, play a role in energy metabolism and lipid synthesis.[21] The development of pyrimidine carboxylic acid derivatives that can modulate these pathways holds therapeutic potential.
Inflammatory Conditions
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[1] Certain pyrazolo-pyrimidine derivatives have shown potential as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory signaling cascade.[1]
The Future of Pyrimidine Carboxylic Acids in Therapeutics
The pyrimidine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Its synthetic tractability and inherent biological relevance ensure its enduring appeal to medicinal chemists.[5][22] Future research will likely focus on:
-
Improving Target Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or kinase mutants to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Exploring the synergistic effects of pyrimidine carboxylic acid-based drugs with other therapeutic agents to overcome drug resistance and enhance efficacy.
-
Novel Delivery Systems: Developing innovative drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
References
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. Available at: [Link]
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Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors - PubMed. Available at: [Link]
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Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]
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Pyrimidine-2-carboxylic acid - Chem-Impex. Available at: [Link]
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Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed. Available at: [Link]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. Available at: [Link]
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Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - MDPI. Available at: [Link]
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Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. Available at: [Link]
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Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. Available at: [Link]
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Pyrimidine-5-carboxylic acid - Chem-Impex. Available at: [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. Available at: [Link]
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Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC - NIH. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]
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What role do pyrimidine derivatives play in metabolic pathways within living organisms?. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]
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Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. Available at: [Link]
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Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. Available at: [Link]
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Thiamine - Wikipedia. Available at: [Link]
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Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 | Journal of the American Chemical Society. Available at: [Link]
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Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed. Available at: [Link]
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Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs - PubMed. Available at: [Link]
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Inborn errors of pyrimidine metabolism: clinical update and therapy - PubMed. Available at: [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the In Silico Modeling of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, a compound of interest in medicinal chemistry. Recognizing that the specific biological targets of this molecule are not yet fully elucidated, this document serves as a methodological blueprint for researchers and drug development professionals. We will navigate the essential computational workflows, from target identification and validation to detailed molecular interaction studies including molecular docking, molecular dynamics simulations, and binding free energy calculations. The causality behind each methodological choice is explained, ensuring a scientifically rigorous and adaptable approach for exploring the therapeutic potential of this and similar pyrimidine derivatives.
Introduction: The Rationale for In Silico Modeling
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The subject of our investigation, this compound, possesses key structural features—a trifluoromethyl group known to enhance metabolic stability and binding affinity, and a carboxylic acid moiety that can participate in crucial hydrogen bonding and salt bridge interactions.[5][6]
In silico modeling provides an indispensable toolkit for modern drug discovery, enabling rapid and cost-effective prediction of a small molecule's behavior at a biological target.[4] This approach allows us to:
-
Identify and prioritize potential protein targets.
-
Elucidate the likely binding mode and orientation of the ligand within the target's active site.
-
Quantify the strength of the ligand-protein interaction.
-
Predict the impact of structural modifications on binding affinity and selectivity.
-
Assess pharmacokinetic properties (ADMET). [3]
This guide will provide a step-by-step protocol for a comprehensive in silico analysis, using a hypothetical kinase target to illustrate the workflow. The principles and methods described herein are broadly applicable to other potential targets.
The Computational Workflow: A Validated Approach
Our in silico investigation is structured as a multi-step process, designed to build a robust and predictive model of the compound's interactions. Each step is critical for the validity of the subsequent analysis.
Figure 1: A comprehensive workflow for the in silico modeling of small molecule-protein interactions.
Step-by-Step Methodologies
Ligand and Protein Preparation: The Foundation of Accuracy
The fidelity of any in silico model is contingent upon the quality of the input structures. This preparatory phase is crucial and must be executed with meticulous attention to detail.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Structure Conversion: Convert the 2D structure to a 3D conformation. Most molecular modeling suites, like Schrödinger's Maestro or BIOVIA's Discovery Studio, have built-in tools for this.
-
Tautomeric and Ionization State Prediction: At physiological pH (typically ~7.4), the carboxylic acid group will be deprotonated. It is critical to model the correct ionization state as this dictates the potential for ionic interactions. Tools like LigPrep (Schrödinger) or the pKa calculator in Marvin can be used to predict this.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to obtain a stable, low-energy conformer.
Protocol 2: Protein Target Preparation
-
PDB Structure Retrieval: Download the crystal structure of the chosen target protein from the Protein Data Bank (PDB). For our hypothetical kinase, we would search for a structure with a co-crystallized ligand to define the binding site.
-
Structure Cleaning: The raw PDB file often contains non-essential components. Remove water molecules that are not involved in key interactions, as well as any co-solvents or ions not relevant to the binding event.
-
Protonation and Tautomer Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the chosen pH. Tools like H++ or the Protein Preparation Wizard in Maestro are invaluable for this step.
-
Energy Minimization of the Protein: Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during the preparation process, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This provides the initial model of the ligand-protein complex.
Protocol 3: Molecular Docking
-
Grid Generation: Define the binding site on the protein. This is typically done by generating a grid box centered on the co-crystallized ligand or on catalytically important residues identified from the literature.
-
Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid. Popular docking programs include AutoDock, Glide (Schrödinger), and GOLD.
-
Pose Analysis: The docking algorithm will generate multiple possible binding poses. These are ranked using a scoring function that estimates the binding affinity. Analyze the top-scoring poses visually. Look for poses that exhibit chemically sensible interactions, such as hydrogen bonds between the carboxylic acid and polar residues, or favorable hydrophobic contacts.
| Interaction Type | Potential Interacting Residues (Kinase Example) | Rationale |
| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, Main-chain C=O or N-H | The carboxylic acid is a prime hydrogen bond donor and acceptor. |
| Ionic Bond | Lys, Arg, His | The deprotonated carboxylate can form strong salt bridges with positively charged residues. |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro | The pyrimidine ring and methyl group can interact favorably with nonpolar pockets. |
| Halogen Bond | Backbone carbonyls, Ser, Thr | The trifluoromethyl group can potentially act as a halogen bond donor. |
Table 1: Potential interactions between this compound and a hypothetical kinase active site.
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Nature of Binding
Molecular docking provides a static snapshot of the interaction. MD simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the ligand-protein complex over time. This allows for a more realistic assessment of binding stability.
Figure 2: A standard workflow for setting up and running a molecular dynamics simulation.
Protocol 4: MD Simulation
-
System Setup: Using the best-docked pose, solvate the system in a periodic box of water molecules. Add ions to neutralize the system's charge.
-
Minimization and Equilibration: Perform energy minimization of the entire system. Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration phase to allow the system to relax.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the stability of the binding. Common MD engines include GROMACS, AMBER, and NAMD.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates that it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility and rigidity upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation to assess their stability.
-
Binding Free Energy Calculations: Quantifying Affinity
While docking scores provide a rapid estimation of binding affinity, more rigorous methods like MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can provide more accurate predictions.
Protocol 5: MM/PBSA Calculation
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually.
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
This calculation provides a quantitative estimate of the binding affinity that can be used to rank different compounds or to compare with experimental data.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded in silico workflow for investigating the interactions of this compound. By following these detailed protocols, researchers can generate valuable hypotheses about the potential biological targets and binding modes of this compound. The iterative nature of in silico modeling and experimental validation is key to successful drug discovery. The predictions generated from this workflow should be used to guide the design of in vitro and in vivo experiments to confirm the computational findings.
References
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Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. (2024). Future Journal of Pharmaceutical Sciences, 10(1). Available at: [Link][7]
-
Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. (2023). Journal of Biomolecular Structure & Dynamics, 41(18), 9105-9119. Available at: [Link][8]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(23), 8527. Available at: [Link][1]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). International Journal of Molecular Sciences, 25(17), 9485. Available at: [Link][9]
-
In silico modeling of the AHAS inhibition of an augmented series of pyrimidine herbicides and design of novel derivatives. (2022). Journal of Molecular Graphics and Modelling, 116, 108242. Available at: [Link][10]
-
In Silico analysis of pyrimidine derivatives as potential antibacterial agents. (2021). AIP Conference Proceedings, 2346(1), 020011. Available at: [Link][2]
-
Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. (2021). Bioorganic Chemistry, 115, 105186. Available at: [Link][3]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(15), 4993. Available at: [Link][11]
-
Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2024). Biosciences Biotechnology Research Asia, 21(2). Available at: [Link][4]
-
Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. (2024). Molecular Pharmaceutics, 21(5), 2501-2511. Available at: [Link][6]
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Methodological & Application
Application Notes and Protocols for 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid in Medicinal Chemistry
Introduction: The Strategic Value of the 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and therapeutic agents.[1] The strategic incorporation of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring, coupled with a carboxylic acid at the 4-position, yields this compound, a highly versatile building block for drug discovery. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of parent molecules, while the carboxylic acid moiety serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold in medicinal chemistry programs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | ChemShuttle |
| Molecular Weight | 206.12 g/mol | ChemShuttle |
| Purity | Typically >95% | ChemShuttle |
| Storage | 2-8 °C | ChemShuttle |
Proposed Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Application in Lead Generation and Optimization: Amide Coupling
The carboxylic acid functionality of this compound is a prime site for modification to generate libraries of amide derivatives for screening and lead optimization. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and robust method for the synthesis of amides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the this compound scaffold is crucial for understanding its SAR and for optimizing biological activity.
Key Modification Points for SAR Studies:
Caption: Key points for SAR exploration on the pyrimidine scaffold.
Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid group is an excellent synthetic handle, it can sometimes lead to poor pharmacokinetic properties.[5][6] Bioisosteric replacement is a common strategy in medicinal chemistry to address these issues.
Common Carboxylic Acid Bioisosteres:
| Bioisostere | Rationale for Use |
| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. |
| Hydroxamic acid | Can act as a chelating agent and mimic the hydrogen bonding of a carboxylic acid.[5] |
| Acylsulfonamide | Generally more lipophilic and can improve cell permeability. |
Protocols for Biological Evaluation
The following are example protocols for assessing the biological activity of derivatives of this compound.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time.
-
The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its strategic design allows for facile derivatization and the exploration of a wide chemical space. The protocols and application notes provided herein offer a comprehensive framework for researchers to effectively utilize this building block in their drug discovery endeavors, from initial library synthesis to detailed biological characterization.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
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El-Sayed, N. N. E. (2008). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2580-2613. [Link]
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Bredael, K., Smet, J., & Morsa, D. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 895-908. [Link]
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Taylor, E. C. (2002). The Biginelli reaction: a century of progress. Accounts of chemical research, 35(6), 469-475. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Unlocking the Potential of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid in Agrochemical Discovery: A Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Agriculture
The pyrimidine scaffold is a cornerstone in the development of bioactive molecules, with a significant footprint in both pharmaceuticals and agrochemicals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] The introduction of a trifluoromethyl (-CF3) group can dramatically enhance the efficacy of these compounds. This is attributed to the unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved cellular membrane permeability.[5]
6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a compound of significant interest within this chemical class. Its structural features—a pyrimidine core, a trifluoromethyl group, and a carboxylic acid moiety—suggest a strong potential for agrochemical applications, particularly as a synthetic auxin herbicide.[6] Pyrimidine carboxylic acids are a known class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[7] This guide provides detailed application notes and protocols for researchers exploring the potential of this compound in agrochemical research and development.
Synthesis and Characterization: A Plausible Route to Discovery
A robust and scalable synthesis protocol is paramount for the exploration of any new chemical entity. Based on established pyrimidine synthesis methodologies, a plausible route for the preparation of this compound is proposed below.[6][8]
Proposed Synthesis Protocol
This protocol is adapted from known syntheses of similar pyrimidine-4-carboxylic acid derivatives.[6]
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate and 2-methylisothiourea sulfate in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide, to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Application Note 1: Herbicidal Activity Screening
The primary hypothesized application of this compound is as a selective herbicide, likely with a synthetic auxin mode of action.[9] The following protocols outline the screening process for both pre- and post-emergent herbicidal activity.
Protocol 1.1: Pre-Emergent Herbicidal Bioassay
This assay evaluates the compound's ability to inhibit weed seed germination and emergence.[10][11]
Materials:
-
Seeds of various monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria viridis, Amaranthus retroflexus, Abutilon theophrasti).
-
Seeds of crop species for selectivity testing (e.g., corn, soybean, wheat).
-
Potting mix (sandy loam soil).
-
Pots or trays.
-
This compound stock solution (dissolved in a suitable solvent like acetone or DMSO, with a surfactant).
-
Positive control (a commercial pre-emergent herbicide).
-
Negative control (solvent and surfactant only).
Procedure:
-
Fill pots or trays with potting mix.
-
Sow the seeds of the selected weed and crop species at a uniform depth.
-
Prepare a series of dilutions of the test compound in water containing a surfactant.
-
Apply the test solutions evenly to the soil surface of the pots. Ensure even coverage.
-
Include positive and negative controls in the experimental setup.
-
Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Water the pots as needed.
-
After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed emergence and any signs of phytotoxicity on the crop species.
-
Calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for the most sensitive weed species.
Protocol 1.2: Post-Emergent Herbicidal Bioassay
This assay assesses the compound's effectiveness on established weeds.[10][12]
Materials:
-
Young, actively growing weed and crop plants (at the 2-4 leaf stage).
-
Pots containing the established plants.
-
This compound stock solution.
-
Positive control (a commercial post-emergent herbicide).
-
Negative control.
-
Spray chamber or handheld sprayer.
Procedure:
-
Grow the selected weed and crop species in pots until they reach the 2-4 leaf stage.
-
Prepare a series of dilutions of the test compound.
-
Spray the plants with the test solutions until the foliage is thoroughly wetted.
-
Include positive and negative controls.
-
Return the pots to the greenhouse or growth chamber.
-
After 7, 14, and 21 days, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (plant death). Symptoms to note include epinasty (twisting and curling of stems and leaves), chlorosis, necrosis, and stunting.[9]
-
Determine the GR₅₀ for the most susceptible weed species.
Data Presentation: Herbicidal Efficacy
| Compound | Application Type | Target Species | GR₅₀ (g a.i./ha) | Crop Selectivity |
| This compound | Pre-emergent | Amaranthus retroflexus | [Insert Data] | [Insert Data] |
| This compound | Post-emergent | Abutilon theophrasti | [Insert Data] | [Insert Data] |
| Commercial Standard | Pre-emergent | Amaranthus retroflexus | [Insert Data] | [Insert Data] |
| Commercial Standard | Post-emergent | Abutilon theophrasti | [Insert Data] | [Insert Data] |
Experimental Workflow: Herbicide Screening
Caption: Workflow for pre- and post-emergent herbicide screening.
Application Note 2: Elucidating the Mode of Action
Understanding the molecular target and mechanism of action is critical for the development of a new herbicide. For synthetic auxins, the primary mode of action involves the deregulation of auxin-responsive genes.
Protocol 2.1: Auxin-Responsive Gene Expression Analysis
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-responsive genes in a model plant species like Arabidopsis thaliana after treatment with the test compound.
Materials:
-
Arabidopsis thaliana seedlings (wild-type).
-
This compound.
-
Positive control (e.g., 2,4-D or another synthetic auxin).
-
Negative control.
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix and primers for auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., Actin).
-
qRT-PCR instrument.
Procedure:
-
Grow Arabidopsis thaliana seedlings in a liquid culture medium.
-
Treat the seedlings with the test compound at a concentration that causes a sublethal but clear physiological response.
-
Include positive and negative controls.
-
Harvest the seedlings at various time points (e.g., 0, 1, 3, 6, and 24 hours) after treatment and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target auxin-responsive genes and the reference gene.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.
Signaling Pathway: Synthetic Auxin Herbicide Mode of Action
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Application Note 3: Fungicidal and Insecticidal Screening
Given the broad-spectrum activity of many pyrimidine derivatives, it is prudent to screen this compound for potential fungicidal and insecticidal properties.[1][5]
Protocol 3.1: In Vitro Fungicidal Assay (Poisoned Food Technique)
This method assesses the compound's ability to inhibit the mycelial growth of various phytopathogenic fungi.[1]
Materials:
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA).
-
Petri dishes.
-
This compound stock solution.
-
Positive control (a commercial fungicide).
-
Negative control.
Procedure:
-
Prepare PDA medium and autoclave it.
-
While the PDA is still molten, add the test compound at various concentrations to different flasks.
-
Pour the amended PDA into sterile Petri dishes.
-
Once the agar has solidified, place a small plug of mycelium from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
After a few days, when the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in the treated plates.
-
Calculate the percentage of mycelial growth inhibition.
Protocol 3.2: Insecticidal Bioassay (Leaf-Dip Method)
This assay evaluates the compound's toxicity to common agricultural insect pests.
Materials:
-
A colony of a target insect pest (e.g., aphids, armyworms).
-
Host plant leaves.
-
This compound stock solution.
-
Positive control (a commercial insecticide).
-
Negative control.
-
Petri dishes or ventilated containers.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves into Petri dishes or ventilated containers.
-
Introduce a known number of insects into each container.
-
Incubate under controlled conditions.
-
After 24, 48, and 72 hours, record the number of dead insects.
-
Calculate the mortality rate and determine the LC₅₀ (the concentration required to kill 50% of the test insects).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols outlined in this guide provide a comprehensive framework for evaluating its herbicidal, fungicidal, and insecticidal potential. The hypothesized synthetic auxin mode of action offers a clear path for mechanistic studies. Further research should focus on structure-activity relationship (SAR) studies to optimize the compound's efficacy and selectivity, as well as formulation development to enhance its performance in field conditions.
References
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Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. (n.d.). Google Patents.
-
quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. (2020). Oxford Academic. Retrieved from [Link]
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Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Institutes of Health. Retrieved from [Link]
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Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (n.d.). National Institutes of Health. Retrieved from [Link]
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Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). MDPI. Retrieved from [Link]
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Abstract: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings). (n.d.). The Tri-Societies. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI. Retrieved from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. (n.d.). National Institutes of Health. Retrieved from [Link]
- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil. (n.d.). Google Patents.
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Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (n.d.). MDPI. Retrieved from [Link]
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Pre-emergent and Post-Emergent Herbicides: Effective Weed Control. (n.d.). ZebraScapes. Retrieved from [Link]
- WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. (n.d.). Google Patents.
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Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2017). Cambridge University Press. Retrieved from [Link]
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Considerations for Preemergence Herbicides. (2023). SDSU Extension. Retrieved from [Link]
-
Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. (n.d.). ResearchGate. Retrieved from [Link]
-
Pre-Emergent vs. Post-Emergent Herbicide – What's the Difference?. (2023). Coastal Spray. Retrieved from [Link]
-
Synthetic Auxins / Herbicide Symptoms. (n.d.). University of California, Agriculture and Natural Resources. Retrieved from [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. (2023). The Pharma Innovation. Retrieved from [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]
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Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. Retrieved from [Link]
-
Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. (n.d.). University of Ljubljana Press Journals. Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. Retrieved from [Link]
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Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Notes & Protocols for the Herbicidal Screening of Trifluoromethylpyrimidine Compounds
Introduction
The relentless evolution of herbicide-resistant weeds poses a significant threat to global food security. This necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. Trifluoromethylpyrimidine derivatives represent a promising class of heterocyclic compounds in agrochemical research, with demonstrated bioactivity as fungicides, insecticides, and, notably, herbicides.[1][2] The inclusion of the trifluoromethyl group can enhance metabolic stability and binding affinity to target enzymes, making these scaffolds particularly attractive for lead optimization. Several commercial herbicides containing trifluoromethylpyridine or pyrimidine moieties have been successfully developed, targeting key plant enzymes such as Acetyl-CoA carboxylase (ACCase) and Acetolactate Synthase (ALS).[3][4]
This guide provides a comprehensive, tiered strategy for the systematic screening and characterization of novel trifluoromethylpyrimidine compounds. It is designed for researchers in agrochemical discovery and drug development, offering detailed protocols from high-throughput primary screening to secondary validation and preliminary mechanism of action (MoA) studies. The methodologies are designed to be robust and self-validating, enabling the efficient identification and prioritization of promising herbicidal candidates.
Section 1: The Herbicidal Screening Cascade
A successful herbicide discovery program relies on a structured, multi-tiered screening approach. This "funnel" or "cascade" model is designed to efficiently test a large number of compounds and progressively select the most promising candidates for more intensive, resource-demanding evaluation. The causality behind this strategy is rooted in balancing throughput with data quality. Initial screens are rapid and cost-effective, designed to identify any biological activity, while subsequent tiers provide detailed quantitative data on potency, selectivity, and mechanism of action.
Caption: A tiered screening cascade for herbicide discovery.
Section 2: Primary Screening Protocols
The goal of primary screening is to rapidly assess a chemical library at a single, high concentration to identify "hits"—compounds showing any significant phytotoxic activity.[5] Whole-organism assays are preferred at this stage as they integrate all the necessary factors for herbicidal action (uptake, translocation, and target inhibition) without prior knowledge of the MoA.[6][7]
Protocol 1: Miniaturized Whole Organism Seedling Growth Assay
Principle: This protocol utilizes multi-well plates to assess the effect of test compounds on the germination and early seedling growth of representative monocot and dicot species. Root elongation is a highly sensitive and easily quantifiable indicator of phytotoxicity. This method is adaptable for high-throughput screening (HTS).
Materials and Reagents:
-
Test Species: Arabidopsis thaliana (dicot), Lolium rigidum (annual ryegrass, monocot), Brassica napus (canola, dicot).[8]
-
Test Compounds: Dissolved in DMSO to create 100 mM stock solutions.
-
Positive Controls: Glyphosate, Chlorsulfuron (ALS inhibitor).[9]
-
Negative Control: DMSO (vehicle).
-
Growth Medium: 0.5x Murashige and Skoog (MS) medium with 0.8% (w/v) agar, pH 5.7.
-
Apparatus: Sterile 24- or 48-well clear flat-bottom microtiter plates, sterile forceps, growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle).
Step-by-Step Methodology:
-
Plate Preparation: Aseptically dispense 1 mL of molten (≈45°C) MS-agar medium into each well of the microtiter plates. Allow the agar to solidify in a laminar flow hood.
-
Compound Application: Prepare a working solution of each test compound by diluting the DMSO stock into sterile water to a final test concentration (e.g., 100 µM). The final DMSO concentration should not exceed 0.2% to avoid solvent toxicity. Pipette 50 µL of this working solution onto the surface of the agar in each well. Include wells for positive and negative controls.
-
Seed Plating: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 1% sodium hypochlorite solution and three rinses with sterile deionized water.
-
Using sterile forceps, place 3-5 sterilized seeds onto the agar surface in each well.
-
Incubation: Seal the plates with a breathable membrane or lid and place them in a growth chamber for 5-7 days.
-
Data Collection: After the incubation period, measure the primary root length of the seedlings in each well. This can be done by scanning the plates and using image analysis software (e.g., ImageJ) or by manual measurement.
-
Data Analysis: Calculate the percent inhibition of root growth for each compound relative to the negative (DMSO) control using the formula: % Inhibition = [1 - (Mean Root Length_Test / Mean Root Length_Control)] * 100
Data Presentation: Summarize the primary screening results in a table. Compounds showing >70% inhibition are typically considered "hits" for further investigation.
| Compound ID | Test Concentration (µM) | Target Species | % Root Growth Inhibition | Hit (Y/N) |
| TFMP-001 | 100 | A. thaliana | 85.2 | Y |
| TFMP-001 | 100 | L. rigidum | 91.5 | Y |
| TFMP-002 | 100 | A. thaliana | 15.3 | N |
| Glyphosate | 50 | A. thaliana | 98.1 | Y |
Protocol 2: Aquatic Bioassay with Spirodela polyrhiza
Principle: Spirodela polyrhiza (giant duckweed) is an excellent model for detecting phytotoxicity in an aquatic environment.[10] Its rapid growth and sensitivity to a wide range of herbicides make it suitable for screening. Inhibition of growth or frond proliferation and induction of chlorosis are key endpoints.[11]
Materials and Reagents:
-
Organism: Axenic culture of Spirodela polyrhiza.
-
Growth Medium: Steinberg medium or similar nutrient solution.
-
Test Compounds, Positive/Negative Controls: As described in Protocol 1.
-
Apparatus: Sterile 24-well plates, growth chamber.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 1.9 mL of sterile Steinberg medium into each well of a 24-well plate.
-
Compound Application: Add 10 µL of a 200x stock solution of each test compound (in DMSO) to the appropriate wells to reach the final desired concentration (e.g., 40 µM).[10]
-
Inoculation: Using a sterile loop, transfer one healthy S. polyrhiza plant with 2-3 fronds into each well.
-
Incubation: Place the plates in a growth chamber under continuous light at 25°C for 5-7 days.
-
Data Collection: Assess phytotoxicity visually by scoring for chlorosis (bleaching) and necrosis (browning). Quantify growth by counting the number of fronds or by measuring the total frond area using image analysis.
-
Data Analysis: Calculate the percent inhibition of frond proliferation relative to the negative control.
Section 3: Secondary Screening & Characterization
Hits from the primary screen are advanced to secondary screening to confirm their activity, determine their potency through dose-response studies, and assess their selectivity between crop and weed species.
Protocol 3: Whole Plant Greenhouse Dose-Response Assay
Principle: This assay confirms herbicidal activity under more realistic greenhouse conditions and establishes the dose required to inhibit plant growth by 50% (GR₅₀).[12] Testing on both a target weed and a relevant crop species provides a preliminary measure of the selectivity index.
Materials and Reagents:
-
Plants: Weed species (e.g., Amaranthus retroflexus, pigweed) and crop species (e.g., Zea mays, corn; Triticum aestivum, wheat) grown in pots to the 2-4 leaf stage.[9]
-
Test Compounds: Formulated as an emulsifiable concentrate or wettable powder for spray application.
-
Apparatus: Greenhouse with controlled environment, precision bench sprayer designed for herbicide application.[13][14]
Step-by-Step Methodology:
-
Plant Preparation: Grow plants under standard greenhouse conditions (25°C/18°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.
-
Dose Preparation: Prepare a series of 6-8 dilutions for each "hit" compound, typically in a half-log series (e.g., 1000, 300, 100, 30, 10, 3 g a.i./ha). Include an untreated control.
-
Herbicide Application: Calibrate the bench sprayer to deliver a consistent volume (e.g., 200 L/ha). Spray the plants uniformly with the prepared herbicide solutions.
-
Post-Treatment Care: Return plants to the greenhouse and observe for symptom development over 14-21 days. Symptoms can include chlorosis, necrosis, stunting, and malformation.[15][16][17]
-
Data Collection: At the end of the observation period, visually score the plants for injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass and record the fresh weight for each pot.
-
Data Analysis:
-
Convert fresh weight data to percent reduction relative to the untreated control.
-
Use a suitable statistical software (e.g., R with the drc package, SAS) to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) on the dose-response data to calculate the GR₅₀ value for each species.
-
Calculate the Selectivity Index (SI) as: SI = GR₅₀ (Crop) / GR₅₀ (Weed). An SI > 2.0 is generally considered desirable.
-
Caption: A typical log-logistic dose-response curve used to determine the GR₅₀ value.
Data Presentation:
| Compound | Weed Species | Weed GR₅₀ (g/ha) | Crop Species | Crop GR₅₀ (g/ha) | Selectivity Index (SI) |
| TFMP-001 | A. retroflexus | 25.4 | Z. mays | >1000 | >39.4 |
| TFMP-007 | L. rigidum | 42.1 | T. aestivum | 155.8 | 3.7 |
Section 4: Preliminary Mechanism of Action (MoA) Studies
Identifying the molecular target of a novel herbicide is crucial for its development and for managing potential resistance. Trifluoromethylpyrimidine compounds could potentially inhibit several known herbicide targets. The symptoms observed in the greenhouse assay can provide initial clues to the MoA.
-
Slow-acting, systemic chlorosis, especially in new growth, with purplish discoloration: Suggests inhibition of Acetolactate Synthase (ALS).[16][18]
-
Growth cessation in grasses, with necrosis at the meristematic regions ('dead heart'): Suggests inhibition of Acetyl-CoA Carboxylase (ACCase).[15][19]
-
Rapid, contact-type necrosis and bronzing, especially in bright light: Suggests inhibition of Protoporphyrinogen Oxidase (PPO).[17][20][21]
-
General bleaching or chlorosis: Could indicate a novel MoA, such as the recently discovered inhibition of dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway.[22][23]
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Application Notes and Protocols for Anticancer Research on Fluorinated Pyrimidines
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the study of fluorinated pyrimidines for anticancer applications. This document provides in-depth scientific background, field-proven insights, and detailed experimental protocols to facilitate the effective use and evaluation of this critical class of chemotherapeutic agents.
Scientific Foundation: The Mechanism of Action of Fluorinated Pyrimidines
Fluorinated pyrimidines are a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1][2][3] Their efficacy stems from their structural similarity to the natural pyrimidine bases, allowing them to act as antimetabolites that disrupt critical cellular processes. The prototypical fluorinated pyrimidine is 5-Fluorouracil (5-FU) , from which other agents like Capecitabine and the components of Trifluridine/tipiracil (Lonsurf) are derived.[4][5]
The anticancer effects of fluorinated pyrimidines are primarily mediated through three interconnected mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP).[6][7] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[7][8] This complex blocks the catalytic activity of TS, an enzyme crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[9][10] The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[6] This "thymineless death" is particularly cytotoxic to rapidly proliferating cancer cells.[11] The significance of TS as a therapeutic target is underscored by its elevated expression in numerous cancers, which often correlates with a poor prognosis.[12][13][14]
-
Incorporation into RNA: The 5-FU metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine triphosphate (UTP).[6][7] This leads to disruptions in RNA processing and function, including the maturation of ribosomal RNA (rRNA) and the splicing of pre-messenger RNA (pre-mRNA), ultimately impairing protein synthesis and contributing to cytotoxicity.[6]
-
Incorporation into DNA: Another active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA.[6][7] This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.[8][15] Trifluridine, a component of Lonsurf, primarily exerts its cytotoxic effect through its incorporation into DNA, leading to DNA dysfunction.[4][16][17]
The oral prodrug Capecitabine is designed for tumor-selective activation.[18][19][20] It undergoes a three-step enzymatic conversion to 5-FU, with the final, rate-limiting step catalyzed by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissue compared to normal tissue.[20] This targeted activation aims to increase the concentration of 5-FU at the tumor site, thereby enhancing its anticancer activity while minimizing systemic toxicity.[18]
Trifluridine/tipiracil (Lonsurf) is a combination drug where trifluridine, a thymidine-based nucleoside analog, is the primary cytotoxic agent.[4][17][21] Tipiracil hydrochloride inhibits thymidine phosphorylase, the enzyme that degrades trifluridine, thus increasing the bioavailability of trifluridine.[16][17][22]
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Application Notes and Protocols for the Development of Enzyme Inhibitors Featuring a Pyrimidine Scaffold
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Enzyme Inhibition
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery.[1] Its fundamental role as a constituent of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its profound biological significance.[1][2] This inherent biocompatibility, combined with its versatile chemical properties, has established the pyrimidine scaffold as a "privileged structure." This allows for the design of a multitude of clinically successful therapeutics that target a wide array of enzymes.[1][3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its functionality, acting as both hydrogen bond donors and acceptors. This facilitates potent and specific interactions with the active sites of target enzymes.[1] Furthermore, the pyrimidine ring's amenability to substitution at various positions allows for the meticulous fine-tuning of steric, electronic, and pharmacokinetic properties, which is crucial for optimizing therapeutic efficacy while minimizing off-target effects.[1][4]
This guide provides a comprehensive overview of the principles and methodologies involved in the development of enzyme inhibitors based on the pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of this process, from initial hit identification and synthesis to lead optimization and cellular validation, with a focus on providing practical, field-proven insights and detailed experimental protocols.
Section 1: Target Identification and Validation
The journey of developing a novel enzyme inhibitor begins with the crucial step of identifying and validating a suitable enzyme target. The dysregulation of enzyme activity is a hallmark of numerous diseases, including cancer, inflammation, and infectious diseases.[3][5][6] Pyrimidine-based inhibitors have shown remarkable success in targeting several key enzyme families.
Key Enzyme Classes Targeted by Pyrimidine Inhibitors
-
Protein Kinases: This large family of enzymes plays a pivotal role in cellular signaling pathways, and their aberrant activity is a common driver of cancer.[1][3] Pyrimidine derivatives have been successfully developed to target critical kinases such as Epidermal Growth Factor Receptor (EGFR), Janus kinases (JAKs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[7][8][9][10] The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a well-established isostere of the adenine ring of ATP, enabling it to effectively compete for binding in the kinase active site.[11]
-
Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a critical target for cancer and autoimmune diseases.[12][13][14] Inhibiting this enzyme depletes the pyrimidine pool necessary for DNA and RNA synthesis in rapidly proliferating cells.[15][16]
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins.[6] Pyrimidine derivatives have been designed as selective COX-2 inhibitors to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][17]
-
Metabolic Enzymes: A diverse range of metabolic enzymes, including carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase, have been successfully targeted by pyrimidine-based inhibitors for the potential treatment of diseases like glaucoma, Alzheimer's disease, and diabetes.[18][19]
Target Validation Workflow
Validating that the inhibition of a specific enzyme will have a therapeutic effect is a critical, multi-faceted process.
Caption: Simplified workflow for the Biginelli reaction.
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative [20] This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine, a scaffold found in many biologically active compounds.
-
Step 1: Synthesis of α,β-Unsaturated Ketone (Chalcone):
-
Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in absolute ethanol.
-
Add aqueous KOH (40% w/v) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
-
Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine core:
-
Reflux a mixture of the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid for 96 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Section 3: Lead Optimization and Structure-Activity Relationship (SAR)
After identifying initial hits, the process of lead optimization begins. This involves systematically modifying the chemical structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). [5][21]This is guided by an understanding of the Structure-Activity Relationship (SAR).
Principles of SAR for Pyrimidine Inhibitors
SAR studies investigate how changes in the chemical structure of a molecule affect its biological activity. [2]For pyrimidine-based inhibitors, key positions for modification include:
-
C2, C4, and C6 positions: Substituents at these positions can significantly influence the molecule's interaction with the target enzyme's active site. [21]For example, in many kinase inhibitors, a substituent at the C4 position often forms a crucial hydrogen bond with the hinge region of the kinase. [1]* C5 position: Modification at this position can modulate the compound's potency, selectivity, and pharmacokinetic properties. [5] Table 1: Example SAR Data for Pyrimidine-Based Kinase Inhibitors
| Compound | C2-Substituent | C4-Substituent | C5-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | -NH2 | -Phenylamino | -H | EGFR | 50 | [9] |
| 2 | -NH2 | -Phenylamino | -Br | EGFR | 10 | [9] |
| 3 | -NH-Me | -Phenylamino | -H | EGFR | >1000 | [9] |
This table illustrates how small modifications to the pyrimidine scaffold can lead to significant changes in inhibitory potency.
Biophysical Assays for Characterizing Inhibitor Binding
Biophysical assays provide direct evidence of an inhibitor binding to its target enzyme and can elucidate the mechanism of inhibition. [22] Protocol: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (enzyme). This allows for the real-time determination of binding kinetics (association and dissociation rates) and affinity.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target enzyme
-
Pyrimidine inhibitor
-
Running buffer
-
-
Procedure:
-
Enzyme Immobilization: Covalently immobilize the target enzyme onto the sensor chip surface.
-
Inhibitor Injection: Inject a series of concentrations of the pyrimidine inhibitor over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time.
-
Regeneration: Inject a regeneration solution to remove the bound inhibitor from the enzyme.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Section 4: Preclinical Characterization
Promising lead compounds undergo further characterization in cellular and in vivo models to assess their therapeutic potential.
Cellular Assays for Target Engagement and Pathway Modulation
These assays confirm that the inhibitor engages its target in a cellular context and modulates the relevant signaling pathway.
Protocol: Western Blotting for Phospho-Protein Levels
-
Principle: For kinase inhibitors, Western blotting can be used to measure the phosphorylation status of the kinase's downstream substrates. A potent inhibitor will reduce the levels of the phosphorylated substrate.
-
Materials:
-
Cell line of interest
-
Pyrimidine inhibitor
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary and secondary antibodies.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
In Vivo Efficacy Studies
The most promising compounds are advanced to in vivo studies using animal models of the disease to evaluate their efficacy and safety.
General Workflow for In Vivo Studies
Caption: A typical workflow for in vivo evaluation of an enzyme inhibitor.
Conclusion
The development of enzyme inhibitors with a pyrimidine scaffold is a dynamic and highly successful field within drug discovery. [23]The versatility of the pyrimidine core, combined with a systematic approach to target validation, hit identification, lead optimization, and preclinical characterization, has led to the discovery of numerous life-saving medicines. [24][25][26]The protocols and methodologies outlined in this guide provide a robust framework for researchers to navigate the complex yet rewarding process of developing novel pyrimidine-based therapeutics.
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(24), 5897. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Molecules, 27(12), 3788. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7562–7575. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12056–12071. [Link]
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experimental design for testing the efficacy of novel pyrimidine compounds
Application Note & Protocols
Topic: A Comprehensive Framework for the Preclinical Efficacy Assessment of Novel Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Potential of Pyrimidine Scaffolds in Therapeutics
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis for essential biomolecules like thymine, cytosine, and uracil.[1] This privileged structure has been masterfully exploited to generate a multitude of therapeutic agents, particularly in oncology and virology.[2][3][4] Novel pyrimidine analogues often function as antimetabolites, interfering with DNA and RNA synthesis, or as highly specific inhibitors of key cellular enzymes like kinases.[5][6][7] Given their diverse mechanisms of action, a robust and logically sequenced experimental plan is paramount to accurately determine their therapeutic efficacy and elucidate their mechanism of action.
This guide provides a comprehensive, multi-tiered framework for the preclinical evaluation of novel pyrimidine compounds. It is designed not as a rigid template, but as a logical progression of experiments, from broad-based cellular screening to targeted in vivo validation. Each stage is built upon the last, ensuring that only the most promising candidates advance, thereby conserving resources and accelerating the drug discovery pipeline. We will delve into the causality behind each experimental choice, provide detailed, field-proven protocols, and offer a self-validating system for generating reliable and translatable data.
Section 1: Foundational Efficacy Screening: Establishing Cellular Potency
1.1. The Rationale: From Compound Library to Lead Candidates
The initial phase of efficacy testing aims to answer a fundamental question: Does the compound exert a biological effect on cancer or virally-infected cells, and at what concentration? This is achieved through high-throughput screening using cell viability and cytotoxicity assays. These assays are indispensable tools in drug discovery, offering critical insights into a compound's potential by quantifying its effect on cell survival and growth.[8] They serve as the first filter, identifying potent compounds and eliminating inactive ones.
1.2. Primary Efficacy Assay: Cell Viability and IC₅₀ Determination
Cell viability assays measure parameters indicative of metabolic activity or membrane integrity.[8] Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used due to their simplicity, reproducibility, and suitability for high-throughput screening.[9] In these assays, metabolically active cells reduce a tetrazolium salt to a colored formazan product, where the color intensity is directly proportional to the number of viable cells.[9][10] The primary output of this stage is the IC₅₀ (Half-Maximal Inhibitory Concentration) , which represents the concentration of a compound required to inhibit a biological process by 50%.[11][12] A lower IC₅₀ value indicates a more potent compound.[13]
1.3. Protocol 1: IC₅₀ Determination using the XTT Assay
The XTT assay is often preferred over the MTT assay as the resulting formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[9][14]
Materials:
-
Target cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrimidine compounds, dissolved in DMSO to create high-concentration stocks
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at ~450 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension in a complete culture medium to an optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of 2-fold or 10-fold serial dilutions of the pyrimidine compounds in a complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
XTT Assay Procedure:
-
Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron coupling reagent).
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell type's metabolic rate.[14]
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. Use a reference wavelength of ~650 nm to correct for background absorbance.[14]
-
Calculate Percent Viability:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic model) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[12][13][15]
-
1.4. Data Presentation: Comparative Potency of Lead Compounds
The results should be summarized to easily compare the potency of different compounds across various cell lines.
| Compound ID | Cell Line | Target Type | IC₅₀ (µM) |
| PY-001 | MCF-7 | Breast Cancer | 0.85 |
| PY-001 | A549 | Lung Cancer | 1.23 |
| PY-002 | MCF-7 | Breast Cancer | 15.6 |
| PY-002 | A549 | Lung Cancer | 22.4 |
| Control Drug | MCF-7 | Breast Cancer | 0.50 |
Table 1: Hypothetical IC₅₀ values for novel pyrimidine compounds. Compounds with low micromolar or nanomolar IC₅₀ values are typically prioritized for further investigation.
Section 2: Mechanism of Action: Target Engagement and Pathway Analysis
2.1. The Rationale: Confirming the Molecular Interaction
After identifying potent compounds, the next critical step is to confirm they are acting through the intended mechanism. Target engagement assays provide definitive evidence that a compound binds to its putative molecular target within the complex environment of a live cell.[16] This validation is essential to ensure that the observed cellular phenotype (e.g., cell death) is a direct result of on-target activity and not due to off-target effects.
2.2. Visualizing the Target: Kinase Signaling Pathways
Many pyrimidine compounds are designed as kinase inhibitors. Kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Confirming that a compound inhibits a specific kinase provides a clear mechanistic rationale for its anti-cancer activity.
Caption: Simplified MAPK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
2.3. Protocol 2: Conceptual Workflow for a Target Engagement Assay (NanoBRET™ Model)
The NanoBRET™ Target Engagement assay is a widely used method that measures compound binding at a target kinase in live cells.[17][18] It uses Bioluminescence Resonance Energy Transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a test compound.[17]
Principle:
-
Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its proximity to the luciferase generates a BRET signal.
-
The pyrimidine compound is added. If it binds to the target kinase, it displaces the tracer, decreasing the BRET signal.
-
The decrease in BRET is proportional to the compound's affinity and engagement with the target.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding the target kinase-NanoLuc® fusion protein.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in an appropriate assay medium.
-
-
Assay Setup:
-
Dispense the cell suspension into a white, low-volume 384-well plate.
-
Add the test pyrimidine compound across a range of concentrations.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Include controls: "no inhibitor" (maximum BRET) and "no tracer" (background).
-
-
Signal Detection:
-
Add the NanoLuc® substrate to all wells to initiate the luminescent reaction.
-
Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Normalize the data to the "no inhibitor" controls.
-
Plot the BRET ratio against the log of the compound concentration and fit a curve to determine the cellular IC₅₀ for target engagement. This confirms that the compound binds its intended target in a physiological context.
-
Section 3: In Vivo Efficacy Assessment: The Definitive Preclinical Test
3.1. The Rationale: Evaluating Efficacy in a Complex Biological System
While in vitro assays are essential for initial screening and mechanistic studies, they cannot predict a compound's behavior in a whole organism. In vivo studies are the gold standard for preclinical efficacy testing because they integrate the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD).[19][20][21] An in vivo model, such as a cell line-derived xenograft (CDX), allows researchers to assess whether a compound can reach the tumor in sufficient concentrations to exert its anti-cancer effect without causing unacceptable toxicity to the host.[22][23]
3.2. Protocol 3: Efficacy Study in a Subcutaneous CDX Mouse Model
This protocol describes the establishment of a tumor model by implanting human cancer cells into immunodeficient mice, followed by treatment with a novel pyrimidine compound.[24]
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Tumorigenic human cancer cell line (e.g., A549)
-
Sterile PBS and Matrigel®
-
Test compound (PY-001) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control solution
-
Positive control drug (if available)
-
Dosing equipment (e.g., oral gavage needles, sterile syringes)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Step-by-Step Methodology:
-
Tumor Implantation:
-
Prepare a cell suspension of A549 cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.
-
Anesthetize a mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank.[24]
-
Monitor the animals daily for health and tumor growth.
-
-
Study Enrollment and Randomization:
-
Once tumors reach a palpable, predetermined size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = (Length x Width²) / 2).
-
Randomize the mice into treatment groups (e.g., n=8-10 mice per group) with similar average tumor volumes.
-
Group 1: Vehicle Control (e.g., daily oral gavage)
-
Group 2: PY-001 (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Positive Control Drug
-
-
-
Treatment and Monitoring:
-
Administer the assigned treatments daily for a specified period (e.g., 21 days).
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Monitor the animals for any clinical signs of distress or toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically concluded when tumors in the vehicle group reach a predetermined maximum size or after the treatment period ends.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group:
-
% TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed differences in tumor growth are significant.
-
3.3. Data Presentation: Summarizing In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % TGI | p-value (vs. Vehicle) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 210 | - | - | +2.5% |
| PY-001 | 50 mg/kg, QD | 485 ± 95 | 68.5% | <0.001 | -1.8% |
| Positive Control | 25 mg/kg, QD | 390 ± 88 | 74.7% | <0.001 | -4.5% |
Table 2: Hypothetical summary of an in vivo efficacy study. PY-001 demonstrates significant tumor growth inhibition with minimal impact on body weight, indicating a promising therapeutic window.
Section 4: Integrated Experimental Workflow
A successful preclinical evaluation relies on a logical progression of experiments where data from one stage informs the decision to proceed to the next. This workflow ensures a thorough and efficient assessment of novel compounds.
Caption: A decision-gated workflow for preclinical efficacy testing of pyrimidine compounds.
Conclusion
The evaluation of novel pyrimidine compounds requires a systematic, evidence-based approach that progresses from broad cellular effects to specific molecular interactions and, ultimately, to efficacy in a whole-organism context. By employing a tiered screening cascade that incorporates robust cell viability assays, definitive target engagement studies, and physiologically relevant in vivo models, researchers can confidently identify and validate promising therapeutic candidates. This integrated framework not only ensures scientific integrity but also provides a clear, data-driven path for advancing novel pyrimidine-based drugs from the laboratory toward clinical development. Adherence to these principles, as outlined in FDA preclinical guidance, is crucial for a successful Investigational New Drug (IND) application.[25][26]
References
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Li, J., & Wang, Y. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceuticals, 16(11), 1618. [Link]
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García-Arieta, A., & Rodriguez-Gascón, A. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 104(5), 794-797. [Link]
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García-Arieta, A., & Rodriguez-Gascón, A. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 104(5), 794-797. [Link]
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Kufe, D. W., et al. (Eds.). (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]
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García-Arieta, A., & Rodriguez-Gascón, A. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed. [Link]
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Li, J., & Wang, Y. (2023). Practical Pharmacokinetic-Pharmacodynamic Models in Oncology. PubMed. [Link]
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Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
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Eberl, H. C., et al. (2024). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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OUCI. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]
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The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
-
El-Malah, A. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]
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ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. [Link]
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National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. [Link]
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Taylor, M. K. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6297. [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
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Hrit, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
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ResearchGate. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]
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Research and Reviews. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. [Link]
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American Chemical Society. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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AMSbiopharma. (n.d.). Preclinical research strategies for drug development. [Link]
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Sanna, M. D., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3326. [Link]
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Kufe, D. W., et al. (Eds.). (2003). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]
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Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Housing Innovations. (n.d.). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]
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ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. [Link]
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edX. (n.d.). IC50 Determination. [Link]
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High-Throughput Drug Discovery. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]
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CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Kaur, G., et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Journal of the Indian Chemical Society, 100(4), 100940. [Link]
-
Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 60(8), 4552-4562. [Link]
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Ordyszewska, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2110. [Link]
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Radi, M., et al. (2012). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5944-5948. [Link]
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analytical methods for quantifying 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
An Application Note and Protocol for the Quantification of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid using High-Performance Liquid Chromatography (HPLC) with UV Detection.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate. Its structure, featuring a pyrimidine core, a carboxylic acid group, and a trifluoromethyl substituent, necessitates precise and reliable analytical methods for its quantification in various matrices. This document provides a comprehensive guide to a robust HPLC-UV method for the determination of this compound, developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the carboxylic acid moiety provides a handle for ionization and potential derivatization. The pyrimidine ring system is a common scaffold in biologically active molecules and possesses inherent UV-absorbing properties, making UV-based detection a viable analytical strategy. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this compound.
Principles of Analysis
The quantification of this compound is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of the analyte on the column is influenced by its hydrophobicity and the composition of the mobile phase.
The carboxylic acid group of the target molecule is ionizable, and its pKa will determine the extent of its ionization at a given mobile phase pH. By adjusting the pH of the aqueous component of the mobile phase to be below the pKa of the carboxylic acid, the molecule will be in its neutral, less polar form, leading to increased retention on a reversed-phase column. Conversely, a mobile phase pH above the pKa will result in the ionized, more polar carboxylate form, leading to earlier elution. This pH-dependent retention provides a powerful tool for optimizing the chromatographic separation.
The pyrimidine ring contains conjugated double bonds, which act as a chromophore, allowing for the detection of the analyte by UV spectrophotometry. The selection of an appropriate detection wavelength, typically at the absorbance maximum of the analyte, ensures high sensitivity.
Proposed HPLC-UV Method
This section details a starting point for the development and validation of an HPLC-UV method for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Reference Standard: A well-characterized standard of this compound with known purity.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Reagent-grade formic acid or phosphoric acid for pH adjustment.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the sample matrix. A starting point of 70:30 (A:B) is suggested. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 260-280 nm). |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
Caption: Overall workflow for the quantification of this compound.
Method Validation Protocol (ICH Q2(R2))
A thorough validation of the analytical method is essential to ensure its suitability for the intended purpose.[1][2] The following parameters should be evaluated according to the ICH Q2(R2) guideline.[1][2][3]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This can be demonstrated by:
-
Injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Spiking the sample with known impurities or related substances to demonstrate that they are well-separated from the analyte peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Prepare at least five concentrations of the reference standard across a specified range.
-
Inject each concentration in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
Table for Linearity Data:
| Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Mean Peak Area |
| Level 1 | ||||
| Level 2 | ||||
| Level 3 | ||||
| Level 4 | ||||
| Level 5 | ||||
| Regression | Slope: | Intercept: | r²: |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
The percent recovery should be calculated.
Table for Accuracy Data:
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | % Recovery |
| Low | |||
| Medium | |||
| High | |||
| Mean Recovery |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: The analysis is repeated by a different analyst, on a different day, and/or with a different instrument. The RSD between the two sets of results is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).[1]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[1]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits.
Caption: Interrelation of key validation parameters as per ICH Q2(R2) guidelines.
Alternative Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[4][5][6]
-
Ionization: Electrospray ionization (ESI) in negative mode would be suitable for deprotonating the carboxylic acid group, forming the [M-H]⁻ ion.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting the precursor ion (the [M-H]⁻ ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from matrix components.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Bénard, E., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. PubMed.
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- ResearchGate. (n.d.). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil.
- ResearchGate. (n.d.). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- BenchChem. (n.d.). High-Sensitivity Analysis of Organic Acids by HPLC Using 1-(4-Aminophenyl)pyridin-1-ium chloride.
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylpyrimidine Carboxylic Acids
Welcome to the technical support guide for the synthesis of trifluoromethylpyrimidine carboxylic acids. This class of molecules is of significant interest in pharmaceutical and agrochemical research, largely due to the unique properties conferred by the trifluoromethyl (-CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] However, the potent electron-withdrawing nature of the -CF₃ group introduces specific challenges into the synthetic sequence.
This guide is structured to provide direct, experience-based answers to common problems encountered in the lab. It is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic routes.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, frequently encountered issues in a question-and-answer format. We delve into the underlying chemical principles to empower you to make informed decisions for reaction optimization.
Problem Area 1: Low Yield & Incomplete Reactions
Q1: My hydrolysis of a trifluoromethylpyrimidine ester (or nitrile) to the corresponding carboxylic acid is sluggish and incomplete. What is happening and how can I drive it to completion?
A1: This is the most common bottleneck. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyrimidine ring and, by extension, the carbonyl carbon of the ester, making it less electrophilic and thus less susceptible to nucleophilic attack by hydroxide or water.[1] Standard saponification conditions are often insufficient.
Causality & Troubleshooting:
-
Insufficient Basic Strength/Nucleophilicity: Standard bases like NaOH or KOH may not be effective at room temperature. Lithium hydroxide (LiOH) is often a superior choice. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing the polarization of the C=O bond and facilitating nucleophilic attack.[3]
-
Poor Solubility: These fluorinated heterocycles can have poor solubility in purely aqueous systems. This limits the interaction between the substrate and the hydroxide ions.
-
Transesterification: If using an alcohol like methanol or ethanol as a co-solvent with NaOH or KOH, you risk transesterification, which is a non-productive pathway.[3]
Recommended Solutions:
-
Switch to Lithium Hydroxide (LiOH): This is the most effective first step. Use 2-5 equivalents of LiOH in a mixed solvent system.
-
Optimize the Solvent System: A mixture of THF/water or Dioxane/water (e.g., 2:1 or 1:1 v/v) is highly effective. The organic co-solvent ensures the substrate remains dissolved while the water delivers the hydroxide nucleophile.[3]
-
Increase Reaction Temperature: If room temperature reactions are slow, cautiously heating the reaction to 40-60 °C can significantly increase the rate. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions like decarboxylation.
-
Avoid Alcoholic Co-solvents: When using NaOH or KOH, avoid methanol or ethanol to prevent transesterification. If a co-solvent is necessary, use THF, dioxane, or acetonitrile.
Table 1: Comparison of Hydrolysis Conditions for Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
| Reagent (eq.) | Co-Solvent | Temperature (°C) | Time (h) | Typical Outcome |
| NaOH (3 eq.) | Water/Ethanol | 25 | 24 | Incomplete conversion, significant starting material |
| NaOH (3 eq.) | Water/THF | 60 | 12 | Moderate conversion (~60-70%) |
| LiOH (3 eq.) | Water/THF | 25 | 16 | Good conversion (~85-95%) |
| LiOH (3 eq.) | Water/THF | 50 | 4 | Excellent conversion (>98%) |
Problem Area 2: Side Product Formation
Q2: I am observing significant decarboxylation of my target carboxylic acid, especially during workup or purification. How can this be minimized?
A2: Pyrimidine carboxylic acids, particularly when activated by a -CF₃ group, can be susceptible to decarboxylation (loss of CO₂), especially under acidic conditions or upon heating.[4][5] The nitrogen atoms in the ring can stabilize the negative charge that develops on the ring carbon after CO₂ departs, facilitating this unwanted reaction.
Causality & Troubleshooting Workflow:
The key is to maintain a neutral or slightly basic pH during workup and avoid excessive heat. Acidic workups to protonate the carboxylate salt must be performed with extreme care.
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// Edges start -> acidify; acidify -> strong_acid [label=" Yes, standard protocol"]; acidify -> weak_acid [label=" Yes, optimized protocol"]; strong_acid -> decarbox; weak_acid -> filter; acidify -> extract [label=" No, if product is\nsoluble"]; extract -> dry; filter -> dry; dry -> final; }
Troubleshooting workflow for decarboxylation.
Recommended Solutions:
-
Cold, Careful Acidification: After hydrolysis, cool the basic aqueous solution in an ice bath (0-5 °C). Add a milder acid, like 1M citric acid or even saturated ammonium chloride (NH₄Cl), dropwise with vigorous stirring to protonate the carboxylate. Monitor the pH and do not go below pH 3-4.
-
Prompt Isolation: If the carboxylic acid precipitates upon acidification, do not let it stir for an extended period in the acidic medium. Filter the solid immediately, wash with cold water, and dry under vacuum without heat.
-
Avoid Strong Acids: Refrain from using concentrated or even moderately concentrated strong acids like HCl or H₂SO₄ for the workup unless absolutely necessary.
-
Purification without Heat: Avoid high temperatures during purification. If column chromatography is required, use a buffered mobile phase if possible and avoid leaving the compound on the silica gel for prolonged periods. Recrystallization should be performed rapidly from a minimal amount of hot solvent, followed by quick cooling.
Q3: My initial cyclocondensation reaction is producing regioisomers. How can I control the regioselectivity?
A3: This is a fundamental challenge when using unsymmetrical 1,3-dielectrophiles (like a trifluoromethylated β-ketoester) and an unsymmetrical nucleophile (like a substituted amidine or urea). The regioselectivity is governed by a combination of steric and electronic factors, specifically the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms.[6][7]
Causality & Recommended Solutions:
-
Hard and Soft Acid-Base (HSAB) Principle: The carbonyl carbon adjacent to the -CF₃ group is significantly more electron-deficient (a "harder" electrophile) due to induction. The other carbonyl is comparatively "softer." The regioselectivity can often be directed by matching the hardness/softness of the nucleophilic nitrogens in the amidine/urea component.
-
Directed Synthesis: Often, the most reliable method is not to control the cyclization of pre-formed fragments but to choose a synthetic route that builds the molecule in a way that unambiguously sets the desired regiochemistry. For example, building the pyrimidine ring from a trifluoroacetyl-containing precursor and a specific amine can provide better control than a classical condensation.[6]
-
Protecting Groups: In some cases, using a protecting group on one of the amidine nitrogens can direct the initial cyclization to the other nitrogen, thereby controlling the final product's regiochemistry.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with trifluoromethylated precursors like trifluoroacetic anhydride or trifluoroacetyl chloride? A: These reagents are highly reactive, corrosive, and moisture-sensitive. They react violently with water and alcohols to release trifluoroacetic acid, which is highly corrosive. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use anhydrous techniques. Reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Q: My final trifluoromethylpyrimidine carboxylic acid is a very polar solid that is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies? A: These compounds are often highly polar and may streak on silica gel.
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Try solvent mixtures like Ethanol/Water, Dioxane/Hexane, or Ethyl Acetate/Heptane.
-
Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative for purifying polar compounds. Use a gradient of Water/Acetonitrile or Water/Methanol, often with a small amount of formic acid or TFA (0.1%) to keep the carboxylic acid protonated and improve peak shape.
-
Acid/Base Extraction: If impurities are non-acidic, you can often achieve significant purification by dissolving the crude product in a weak base (like aqueous NaHCO₃), washing with an organic solvent (e.g., Ethyl Acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate your pure product.[8]
Appendix A: Detailed Protocols
Protocol 1: Optimized Hydrolysis of an Ethyl Ester using LiOH
This protocol provides a robust method for the saponification of ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, a common intermediate.
-
Dissolution: In a round-bottom flask, dissolve the ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.2 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LC-MS. The reaction is typically complete within 4-16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup - Quenching: Once the reaction is complete, remove the THF under reduced pressure.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 1M citric acid solution dropwise until the pH of the solution is ~3. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40 °C to a constant weight.
References
-
Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones. Journal of Organic Chemistry. Available at: [Link]
- CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.
-
A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[6][9][10]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]
- Method for purification of optically active -fluorocarboxylic acid esters. Google Patents.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC - NIH. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Why are my ester hydrolysis not working. Reddit. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Pyrimidines are fundamental scaffolds in medicinal chemistry, and their efficient synthesis is crucial for the advancement of therapeutic agents. This center provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you achieve optimal results in your experiments.
Section 1: Foundational Principles of Pyrimidine Synthesis
The synthesis of the pyrimidine core can be approached through various methods, with the Biginelli and Pinner reactions being two of the most classical and widely utilized. Understanding the mechanisms of these reactions is paramount to effective troubleshooting and optimization.
The Biginelli Reaction: A Three-Component Condensation
The Biginelli reaction is a one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. The reaction is prized for its operational simplicity and its ability to generate structurally diverse molecules.
Mechanism of the Biginelli Reaction:
The currently accepted mechanism proceeds through the following key steps[1][2]:
-
N-Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is the key to the subsequent carbon-carbon bond formation.
-
Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the N-acyliminium ion.
-
Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl. A final dehydration step yields the stable dihydropyrimidine ring.
Caption: The reaction mechanism of the Biginelli synthesis.
The Pinner Pyrimidine Synthesis: A Stepwise Approach
The Pinner synthesis offers a route to substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine[3]. This method is particularly useful for accessing pyrimidines with different substitution patterns compared to the Biginelli reaction.
Mechanism of the Pinner Pyrimidine Synthesis:
The Pinner synthesis generally proceeds as follows[4]:
-
Amidinium Ion Formation: The reaction is typically acid-promoted, starting with the protonation of the amidine to form an amidinium ion.
-
Nucleophilic Attack: The enolate of the 1,3-dicarbonyl compound attacks the amidinium ion.
-
Cyclization and Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the aromatic pyrimidine ring.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of pyrimidine synthesis experiments.
Q1: Which pyrimidine synthesis method should I choose: Biginelli or Pinner?
A: The choice depends on your target molecule. The Biginelli reaction is ideal for synthesizing dihydropyrimidinones with substitution at the 4-, 5-, and 6-positions. The Pinner synthesis, on the other hand, is more versatile for creating fully aromatic pyrimidines and allows for different substitution patterns based on the choice of the 1,3-dicarbonyl compound and the amidine.
Q2: What are the most critical parameters to control for a successful pyrimidine synthesis?
A: Generally, the most critical parameters are:
-
Catalyst: The choice and concentration of the acid catalyst can significantly impact reaction rate and yield.
-
Temperature: Reaction temperature influences the rate of reaction but can also promote side reactions if too high.
-
Solvent: The solvent affects the solubility of reactants and can influence the reaction pathway. In some cases, solvent-free conditions can be advantageous[5][6][7].
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts[8].
Q3: How can I monitor the progress of my pyrimidine synthesis?
A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction[9]. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during pyrimidine synthesis.
Caption: A general workflow for troubleshooting pyrimidine synthesis.
Problem 1: Low Yield in Biginelli Reaction
Potential Causes and Solutions:
-
Cause: Inefficient Catalyst.
-
Explanation: The acid catalyst is crucial for the formation of the reactive N-acyliminium ion intermediate. Insufficient catalyst or a catalyst with low activity will result in a sluggish reaction.
-
Solution:
-
Verify Catalyst Concentration: Ensure the correct molar percentage of the catalyst is used. For Brønsted acids like HCl, titrate to confirm the concentration. For Lewis acids, ensure they are anhydrous and active.
-
Screen Different Catalysts: A variety of catalysts have been shown to be effective, including Lewis acids (e.g., Yb(OTf)₃, InCl₃) and solid-supported catalysts[5]. Consider screening a few to find the optimal one for your specific substrates.
-
-
-
Cause: Suboptimal Reaction Temperature.
-
Explanation: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to the decomposition of reactants or the formation of byproducts.
-
Solution:
-
Monitor with TLC: Systematically increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC to find the sweet spot where the product is formed efficiently with minimal byproduct formation[8].
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.
-
-
-
Cause: Poor Solvent Choice.
-
Explanation: The solvent needs to effectively dissolve all reactants to allow for an efficient reaction. The polarity of the solvent can also influence the stability of intermediates.
-
Solution:
-
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄ | Catalytic amount in ethanol, reflux | Inexpensive, readily available | Can be corrosive, may require neutralization |
| Lewis Acid | Yb(OTf)₃, InBr₃ | Catalytic amount, often solvent-free | High yields, shorter reaction times, reusable | Higher cost, sensitive to moisture |
| Solid Acid | Amberlyst-15, Montmorillonite clay | Heterogeneous, solvent or solvent-free | Easy to remove, recyclable, environmentally friendly | May have lower activity than homogeneous catalysts |
Caption: Comparison of common catalyst types for the Biginelli reaction.
Problem 2: Formation of Byproducts in Biginelli Reaction
Common Byproducts and Prevention Strategies:
-
Byproduct: Hantzsch-type 1,4-dihydropyridine.
-
Explanation: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at high temperatures)[10].
-
Prevention:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of this byproduct[10].
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition to ammonia.
-
-
-
Byproduct: Knoevenagel Adduct.
-
Explanation: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently[11].
-
Prevention:
-
Catalyst Choice: The choice of catalyst can influence the relative rates of the desired Biginelli pathway versus the Knoevenagel condensation. Lewis acids are often effective at promoting the formation of the N-acyliminium ion, favoring the Biginelli pathway.
-
-
Problem 3: Low Yield and Side Reactions in Pinner Synthesis
Critical Parameters and Mitigation Strategies:
-
Critical Factor: Anhydrous Conditions.
-
Explanation: The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine[11].
-
Mitigation:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are freshly distilled and dried. Use freshly opened or properly stored anhydrous reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Dry HCl Gas: The classic Pinner protocol involves bubbling dry HCl gas through the reaction mixture to ensure strictly anhydrous acidic conditions[11].
-
-
-
Critical Factor: Temperature Control.
Section 4: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for a typical Biginelli reaction, including a procedure for monitoring the reaction by TLC.
Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Catalyst (e.g., Yb(OTf)₃)
-
Ethanol (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the catalyst (e.g., 1-5 mol%).
-
Reaction Initiation: Add anhydrous ethanol (20 mL) to the flask.
-
Heating and Reflux: Place the flask in a heating mantle and heat to reflux with vigorous stirring.
-
Reaction Monitoring by TLC:
-
At time zero, and then at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate. On the same plate, spot the starting aldehyde and β-ketoester as references.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared and a new, more polar product spot is prominent.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Section 5: References
-
Biginelli reaction - Name-Reaction.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH. (2018, August 24). Retrieved January 12, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). Retrieved January 12, 2026, from [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. (2015, August 6). Retrieved January 12, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved January 12, 2026, from [Link]
-
One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts - Taylor & Francis. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Lewis acid-promoted Pinner reaction. (2013, August 2). Retrieved January 12, 2026, from [Link]
-
Pinner Reaction | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Improved Pinner Reaction with CPME as a Solvent - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gssrr.org [gssrr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Pyrimidine Carboxylic Acids
Introduction
Pyrimidine carboxylic acids are foundational heterocyclic compounds, serving as critical building blocks in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents.[1] Their inherent physicochemical properties—namely high polarity, amphoteric nature, and potential for strong intermolecular interactions—present unique and often frustrating challenges during purification. This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols to overcome common purification hurdles.
Physicochemical Properties: The Root of the Challenge
The purification strategy for any compound is dictated by its physical and chemical properties. For pyrimidine carboxylic acids, the interplay between the acidic carboxylic group and the basic nitrogen atoms of the pyrimidine ring governs their behavior in different solvent and pH environments. Understanding these properties is the first step toward designing a successful purification workflow.
| Property | Typical Range / Characteristics | Significance in Purification |
| Acidity (pKa) | Carboxylic acid pKa₁ is typically ~2-4.[2][3] The pyrimidine ring can also be protonated (pKa₂). | The pKa difference between the target acid and impurities is crucial for developing selective acid-base extraction and ion-exchange chromatography methods.[4] |
| Solubility | Generally low solubility in non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.[5][6] Moderate to low solubility in polar protic solvents (water, ethanol) which is highly pH-dependent.[5][6][7] | High solubility in polar solvents can make recrystallization difficult, often requiring the use of anti-solvent techniques.[8] Poor solubility in common chromatography eluents can lead to peak tailing.[9] |
| Polarity | High, due to the presence of the carboxylic acid and two nitrogen atoms, which are hydrogen bond acceptors/donors. | Causes poor retention on standard reverse-phase (C18) columns.[8] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable. |
| Thermal Stability | Generally stable solids with high melting points.[10] However, degradation can occur under harsh acidic or basic conditions, especially with heating.[11][12] | High thermal stability is advantageous for recrystallization from high-boiling solvents, but potential for degradation must always be considered. |
| UV Absorbance | Strong UV absorbance due to the aromatic pyrimidine ring (λmax typically ~205-260 nm).[5][7] | Allows for easy detection during HPLC analysis and fraction collection.[13] |
Troubleshooting Guide
This section addresses specific issues encountered during the purification of pyrimidine carboxylic acids in a direct question-and-answer format.
Issue Category: Recrystallization
Q1: My pyrimidine carboxylic acid either won't crystallize out of solution or "oils out" instead of forming crystals. What's happening and how do I fix it?
A1: This is one of the most common challenges, typically stemming from high solubility or the presence of impurities that inhibit crystal lattice formation.
Probable Causes & Step-by-Step Solutions:
-
The Solution is Not Supersaturated:
-
Explanation: Too much solvent was used, and the concentration of the compound is below its saturation point at the colder temperature.
-
Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[14]
-
-
Inappropriate Solvent Choice:
-
Explanation: The compound is too soluble in the chosen solvent, even at low temperatures.[14] This is common with polar solvents like ethanol or methanol.
-
Solution - The Anti-Solvent Method: i. Dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble (e.g., DMSO, DMF). ii. Slowly add a "bad" anti-solvent (in which the compound is insoluble but is miscible with the first solvent, e.g., water, diethyl ether, or dichloromethane) dropwise until the solution becomes persistently cloudy (turbid). iii. Gently warm the solution until it becomes clear again. iv. Allow the solution to cool slowly. Crystals should form as the solubility decreases.[8][14]
-
-
Inhibited Nucleation:
-
Explanation: Crystal growth requires an initial nucleation site. Spontaneous nucleation may not be occurring.
-
Solution 1 - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[14]
-
Solution 2 - Seeding: If you have a tiny amount of pure crystal, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[14]
-
-
Presence of Impurities:
-
Explanation: Impurities, especially those that are structurally similar or gummy, can interfere with the ordered arrangement of molecules into a crystal lattice, leading to "oiling out".
-
Solution: Attempt a preliminary purification step. A quick acid-base extraction or filtration through a small plug of silica gel can remove gross impurities, making subsequent recrystallization more successful.
-
Q2: My final crystalline product has a persistent color, even after recrystallization. How can I get a white product?
A2: Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.
Probable Cause & Solution:
-
Co-crystallization of Colored Impurities: Highly conjugated byproducts are common in heterocyclic synthesis.
-
Solution - Activated Charcoal Treatment: i. Dissolve the crude product in the minimum amount of hot recrystallization solvent. ii. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. iii. Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.[8] iv. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. v. Allow the now-colorless filtrate to cool and crystallize as usual.[8] Caution: Using too much charcoal can lead to the loss of your desired product.
-
Issue Category: Chromatography
Q3: My pyrimidine carboxylic acid runs at the solvent front (shows no retention) on my C18 reverse-phase HPLC/flash column. How can I get it to stick?
A3: This is a classic problem for highly polar molecules on non-polar stationary phases. The compound prefers the polar mobile phase over the non-polar C18 chains.
Probable Causes & Step-by-Step Solutions:
-
Analyte is Too Polar for the Stationary Phase:
-
Explanation: Standard C18 is too non-polar to interact effectively with your compound.
-
Solution 1 - Use a Polar-Endcapped or Polar-Embedded Column: These columns have modified stationary phases designed to provide better retention for polar analytes.[8]
-
Solution 2 - Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. Running a shallower gradient or even an isocratic method with a very low organic percentage (e.g., 5% acetonitrile in water) can improve retention.[8]
-
Solution 3 - Use an Ion-Pairing Agent: Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase can help. TFA protonates the basic sites on the pyrimidine ring and forms an ion pair, which is less polar and interacts better with the C18 phase. A concentration of 0.1% TFA in both the aqueous and organic phases is a standard starting point.[15]
-
-
Switch to a More Appropriate Chromatography Mode:
-
Explanation: Reverse-phase may simply not be the right tool for the job.
-
Solution - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for highly polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase that has a high concentration of a non-polar organic solvent (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This is often the most effective solution for purifying pyrimidine carboxylic acids.[8]
-
Issue Category: Work-up & Extraction
Q4: I've tried to perform an acid-base extraction to purify my product, but I'm getting low recovery or emulsions. What am I doing wrong?
A4: Low recovery or emulsion formation during acid-base extraction usually points to issues with pH control, solvent choice, or the amphoteric nature of the compound.
Probable Causes & Step-by-Step Solutions:
-
Incorrect Choice of Base:
-
Explanation: Pyrimidine carboxylic acids are acidic, but not strongly so. Using a very strong base (like NaOH) might not be necessary and can sometimes cause degradation or unwanted side reactions.[16]
-
Solution: Use a mild base like aqueous sodium bicarbonate (NaHCO₃). It is generally basic enough to deprotonate the carboxylic acid (pKa ~2-4) to form the water-soluble carboxylate salt, but not so basic that it causes issues.[17][18] This also allows for separation from more weakly acidic impurities like phenols.[18]
-
-
Amphoteric Nature:
-
Explanation: Remember the pyrimidine ring itself is basic. If you acidify the aqueous layer too strongly after extraction (e.g., pH < 1) to recover your product, you might protonate the ring, increasing its water solubility again and preventing it from fully partitioning back into the organic layer.
-
Solution: After extracting your deprotonated compound into the aqueous basic layer, carefully re-acidify this layer with dilute HCl, aiming for a pH of around 2-3. Monitor with pH paper. This ensures the carboxylic acid is protonated and neutral while minimizing protonation of the pyrimidine ring, maximizing its precipitation or extraction back into an organic solvent like ethyl acetate.[17]
-
-
Emulsion Formation:
-
Explanation: Emulsions (the failure of organic and aqueous layers to separate) can form due to vigorous shaking or the presence of insoluble impurities.
-
Solution: i. Instead of vigorous shaking, gently invert the separatory funnel several times. ii. If an emulsion forms, let the funnel stand for a longer period. iii. Try adding a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer can help break the emulsion.[18]
-
Q5: My final product is a sticky oil, and I can smell acetic acid from the synthesis. How do I remove residual acetic acid?
A5: Acetic acid is a common solvent or catalyst in heterocyclic synthesis and can be notoriously difficult to remove completely on a rotary evaporator due to its high boiling point and strong hydrogen bonding with the product.
Probable Cause & Solution:
-
Azeotropic Removal: Acetic acid forms an azeotrope (a mixture with a constant boiling point) with non-polar solvents.
-
Solution - Co-evaporation: i. Dissolve your crude, oily product in a minimal amount of a suitable solvent (like dichloromethane or methanol). ii. Add a larger volume of a non-polar solvent like heptane or toluene.[19] iii. Remove the solvents on a rotary evaporator. The acetic acid will be removed along with the heptane/toluene azeotrope. iv. Repeat this process 2-3 times. You should notice the smell of acetic acid diminishing.[19] This will often leave you with a solid or a more easily crystallizable residue.
-
Visualized Workflows & Mechanisms
General Purification Strategy
This diagram outlines a decision-making workflow for purifying a typical crude pyrimidine carboxylic acid.
Caption: Decision workflow for pyrimidine carboxylic acid purification.
Acid-Base Extraction Mechanism
This diagram illustrates how a pyrimidine carboxylic acid is separated from a neutral impurity.
Caption: Mechanism of purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Recrystallization using an Anti-Solvent
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude pyrimidine carboxylic acid in the absolute minimum volume of a hot "good" solvent (e.g., ethanol, DMSO).
-
Anti-Solvent Addition: While the solution is still warm, add a "bad" anti-solvent (e.g., water, diethyl ether) dropwise with swirling until the solution just begins to show persistent cloudiness.
-
Clarification: Add 1-2 drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 30 minutes.[8]
-
Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture (containing the pyrimidine carboxylic acid and neutral/basic impurities) in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.[16]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your product as a sodium salt) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. The organic layer now contains the neutral/basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper). Your product should precipitate as a solid.[20]
-
Recovery:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no solid forms (or an oil appears): Extract the acidified aqueous solution 2-3 times with fresh ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure product.[18]
-
Protocol 3: Purity Assessment by HPLC
A general method for assessing purity. This method may require optimization for your specific compound.
-
Instrumentation: Standard HPLC system with a UV detector.[21]
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common starting point.[21] For highly polar compounds, a HILIC column is recommended.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[5]
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase or a solvent like DMSO. Filter through a 0.22 µm syringe filter before injection.[8]
References
- Pyrimidine-4-Carboxylic Acid Product Information. Cayman Chemical. [URL: https://www.caymanchem.com/product/10010564/pyrimidine-4-carboxylic-acid]
- Pyrimidine-2-carboxylic acid Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4766450.htm]
- Pyrimidine-4-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/06424]
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. [URL: https://www.benchchem.
- Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Cayman Chemical. [URL: https://www.caymanchem.com/product/10010564]
- Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [URL: https://www.colorado.edu/lab/orgchem/courses-2/techniques/acidbase-extraction]
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3676941/]
- Pyrimidine-4-carboxylic acid Biochemical Reagent. MedchemExpress.com. [URL: https://www.medchemexpress.com/pyrimidine-4-carboxylic-acid.html]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7602058/]
- Acid–base extraction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-unexpected-side-reactions-in-pyrimidine-synthesis]
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Refining Purification Techniques for 4-(Pyrrolidin-2-yl)pyrimidine Intermediates. Benchchem. [URL: https://www.benchchem.
- Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cg300104g]
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate. [URL: https://www.researchgate.net/publication/230752528_Design_of_Co-crystalsSalts_of_Aminopyrimidines_and_Carboxylic_Acids_through_Recurrently_Occurring_Synthons]
- Acid-Base Extraction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
- 4.8: Acid-Base Extraction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
- How to separate "pyrimidine-2-carboxylic acid" from acetic acid? ResearchGate. [URL: https://www.researchgate.
- Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac60100a026]
- Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. [URL: https://www.biomedres.
- pKa Data Compiled by R. Williams. ACS Organic Division. [URL: https://organicchemistrydata.
- pKa Data Compiled by R. Williams page-1 pKa Values. ACS Organic Division. [URL: https://www.organicdivision.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01422]
- Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. ResearchGate. [URL: https://www.researchgate.net/publication/257321689_Stability_of_Pyrimidine_Nucleic_Acid_Bases_with_Respect_to_Intra-_and_Intermolecular_Proton_Transfer_Reactions_Induced_by_Excess_Electrons]
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-2-pyridinecarboxylic-acid/]
- 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0045]
- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Benchchem. [URL: https://www.benchchem.com/blog/synthesis-and-properties-of-6-oxo-3h-pyrimidine-4-carboxylic-acid]
- RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [URL: https://assets.teledyneisco.
- What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Jinjing Chemical Blog. [URL: https://www.jinjingchem.com/blog/what-is-the-pka-value-of-pyridine-2-3-dicarboxylic-acid_b31]
- Process for the purification of carboxylic acids. Google Patents. [URL: https://patents.google.
- Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10148566/]
- Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21082855/]
- Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12436573/]
- Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1165430/]
- Stability of Pyrimidine Oligodeoxyribonucleotides Released During Degradation of Deoxyribonucleic Acid With Formic Acid-Diphenylamine Reagent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4351989/]
- Analytical Methods for Purity Assessment of Nitropyrimidines. Benchchem. [URL: https://www.benchchem.com/technical-support-center/analytical-methods-for-purity-assessment-of-nitropyrimidines]
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce00947g]
- How can I purify carboxylic acid? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_purify_carboxylic_acid]
- Isolation of a Carboxylic acid. Reddit. [URL: https://www.reddit.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [URL: https://www.researchgate.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-25767]
- pyrimidine-5-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/4595-61-3]
- 4-Pyrimidinecarboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/169306]
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Technical Support Center: Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Synthesis Overview: A Mechanistic Perspective
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the cyclocondensation of a β-ketoester with trifluoroacetamidine, followed by the hydrolysis of the resulting pyrimidine ester.
The core of this synthesis lies in the formation of the pyrimidine ring, a fundamental heterocyclic scaffold in many biologically active molecules.[1][2] The trifluoromethyl group introduces unique electronic properties that can significantly influence the biological activity of the final compound.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Cyclocondensation Step
Question 1: My cyclocondensation reaction is resulting in a low yield of the desired ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the cyclocondensation step can stem from several factors. Here’s a breakdown of potential causes and actionable solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.
-
Extend Reaction Time: If starting materials are still present, consider extending the reaction time.
-
Increase Temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side reactions.[3][4]
-
-
-
Suboptimal Base and Solvent Conditions:
-
Causality: The choice of base and solvent is critical for efficient cyclization. The base must be strong enough to deprotonate the β-ketoester, and the solvent must facilitate the solubility of all reactants.
-
Optimization Protocol:
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is a common and effective choice. Ensure the base is fresh and anhydrous.
-
Solvent System: While ethanol is widely used, exploring other polar aprotic solvents might be beneficial if solubility is an issue.
-
-
-
Side Reactions:
Question 2: I am observing a significant amount of an unidentified, highly fluorescent byproduct in my crude product. What is it, and how can I prevent its formation?
Answer:
The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This occurs when two equivalents of the β-ketoester react with an aldehyde impurity and ammonia (which can form from the decomposition of amidine at high temperatures).
Caption: Competing reaction pathways leading to desired product and fluorescent byproduct.
-
Prevention Strategies:
-
Temperature Control: As mentioned, maintaining a lower reaction temperature is the most effective way to minimize DHP formation.[3]
-
Purity of Starting Materials: Ensure your β-ketoester and trifluoroacetamidine are of high purity and free from aldehyde contaminants.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might generate aldehyde impurities.
-
Hydrolysis Step
Question 3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete, or I am observing degradation of my product. How can I optimize this step?
Answer:
Incomplete hydrolysis or product degradation are common challenges in this final step. The pyrimidine ring can be sensitive to harsh reaction conditions.
-
Incomplete Hydrolysis:
-
Causality: Insufficient base, reaction time, or temperature can lead to incomplete saponification.[5][6]
-
Optimization Protocol:
-
Base Stoichiometry: Use a slight excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred for its higher reactivity and milder conditions.
-
Solvent System: A mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol is often used to ensure the solubility of the ester.
-
Temperature and Time: Gently heating the reaction mixture (e.g., 40-60 °C) can accelerate the hydrolysis. Monitor the reaction by TLC until the starting ester is fully consumed.
-
-
-
Product Degradation:
-
Causality: The pyrimidine ring can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions and high temperatures.
-
Mitigation Strategies:
-
Milder Base: Consider using a milder base like potassium carbonate in a suitable solvent system, although this may require longer reaction times.
-
Temperature Control: Avoid excessive heating. The hydrolysis should proceed efficiently at moderate temperatures.
-
Careful Work-up: After the reaction is complete, cool the mixture to 0 °C before slowly acidifying with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. This prevents localized overheating and potential degradation during neutralization.
-
-
Quantitative Data Summary for Optimization:
| Parameter | Cyclocondensation | Hydrolysis |
| Base | NaOEt (1.1-1.5 eq.) | LiOH or NaOH (1.5-2.0 eq.) |
| Solvent | Anhydrous Ethanol | H₂O/THF or H₂O/Methanol |
| Temperature | 50-78 °C | 40-60 °C |
| Reaction Time | 4-12 hours | 2-8 hours |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this synthesis?
A1: The purity of your starting materials is paramount. For ethyl 4,4,4-trifluoroacetoacetate, ensure it is free from acidic impurities and has a low water content. Trifluoroacetamidine hydrochloride should be dry and stored under inert conditions to prevent hydrolysis.
Q2: How can I effectively purify the final product, this compound?
A2: The crude product obtained after acidic work-up and filtration can typically be purified by recrystallization.[3] A suitable solvent system for recrystallization might be an ethanol/water or isopropanol/water mixture. The purity of the final product should be assessed by techniques such as HPLC, NMR spectroscopy, and mass spectrometry.[1]
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes. Trifluoroacetamidine and its hydrochloride salt can be corrosive and hygroscopic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The use of strong bases like sodium ethoxide requires careful handling to avoid contact with skin and moisture.
Q4: Can this synthesis be scaled up for larger quantities?
A4: Yes, this synthesis is amenable to scale-up. However, careful consideration must be given to heat transfer and mixing, especially during the exothermic addition of the base in the cyclocondensation step and the neutralization in the hydrolysis work-up. A pilot batch is recommended to identify and address any potential scale-up issues.
IV. References
-
Gonçalves, V., et al. (2018). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. Retrieved from [Link]
-
Danagulyan, G. G., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Khimiya Geterotsiklicheskikh Soedinenii, (11), 1735-1736. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. RSC Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Li, Y., et al. (2022). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2020). Selective preparation of 5-trifluoromethyl pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of trifluoromethoxylation of 1a. Retrieved from [Link]
-
Mansour, E. M. E. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. Retrieved from [Link]
-
YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.6: Chemistry of Esters. Retrieved from [Link]
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Technical Support Center: Synthesis of Fluorinated Pyrimidines
Introduction: The strategic incorporation of fluorine into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the journey to these valuable compounds is often fraught with challenges, most notably the prevalence of side reactions that can diminish yields, complicate purification, and, in some cases, lead to unexpected and undesired products. This guide is designed to serve as a technical resource for researchers, providing in-depth troubleshooting advice and preventative strategies for the common side reactions encountered during the synthesis of fluorinated pyrimidines.
Section 1: Electrophilic Fluorination with N-F Reagents (e.g., Selectfluor®)
Electrophilic fluorination is a widely used strategy for the direct fluorination of electron-rich pyrimidine rings. Reagents such as Selectfluor® (F-TEDA-BF4) are popular due to their relative stability and ease of handling compared to elemental fluorine. However, their high reactivity can also lead to a number of side reactions.
FAQ 1: I am observing di- or poly-fluorination of my pyrimidine substrate. How can I improve the selectivity for mono-fluorination?
Underlying Cause: This is a common issue, particularly with highly activated pyrimidine systems (e.g., those with electron-donating groups). The mono-fluorinated product can sometimes be more reactive towards electrophilic fluorination than the starting material. The reaction mechanism, which can involve a single-electron transfer (SET) pathway, can also contribute to a lack of selectivity.[1][2]
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Begin with a stoichiometric amount (1.0-1.1 equivalents) of Selectfluor® and monitor the reaction closely by TLC or LC-MS. Incremental addition of the reagent can also help maintain a low concentration of the fluorinating agent, favoring mono-fluorination.
-
Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to reduce the reaction rate and improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reactivity of both the substrate and the reagent. Acetonitrile is a common solvent for these reactions. Protic solvents should generally be avoided. It is crucial to note that Selectfluor® can react exothermically with certain solvents like DMF and DMSO.[3]
-
Protecting Groups: If the pyrimidine ring is overly activated, consider the use of temporary protecting groups to moderate its reactivity.
FAQ 2: My reaction is producing a complex mixture of byproducts, and I suspect oxidation of my substrate. What is happening and how can I avoid it?
Underlying Cause: Selectfluor® is a strong oxidizing agent.[1] Besides its fluorinating ability, it can oxidize sensitive functional groups on the pyrimidine ring or its substituents. This is particularly problematic if the reaction is sluggish and requires elevated temperatures or prolonged reaction times.
Troubleshooting & Prevention:
-
Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to minimize over-reaction and oxidation.
-
Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) prior to the reaction.
-
Alternative Reagents: If oxidation is a persistent issue, consider using a less reactive electrophilic fluorinating agent.
-
Purification Strategy: Be prepared for a more challenging purification. Byproducts from oxidation may have similar polarities to the desired product, necessitating careful chromatographic separation.
Section 2: Nucleophilic Fluorination (Deoxyfluorination) with DAST and Analogs
Diethylaminosulfur trifluoride (DAST) and its analogs (e.g., Deoxo-Fluor®) are widely used for the conversion of hydroxyl groups to fluorides, a key step in the synthesis of many fluorinated pyrimidine nucleosides.[4] However, these reagents are notoriously reactive and can lead to a variety of side reactions.
FAQ 3: My deoxyfluorination reaction with DAST is giving a significant amount of an elimination byproduct (an alkene). How can I favor the desired substitution reaction?
Underlying Cause: The mechanism of deoxyfluorination with DAST can proceed through both SN1 and SN2 pathways. For secondary alcohols, the formation of a carbocation intermediate can lead to elimination as a competing pathway to nucleophilic substitution by fluoride.[5] The amount of elimination is often substrate-dependent.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of DAST and throughout the reaction.[6] Higher temperatures favor elimination.
-
Solvent Selection: Use non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). More polar solvents can stabilize the carbocation intermediate, promoting elimination.
-
Choice of Reagent: Newer generations of deoxyfluorinating reagents, such as PyFluor, have been developed to be more selective for substitution over elimination.[7]
-
Protecting Group Strategy: The steric and electronic environment around the hydroxyl group can influence the outcome. Judicious use of protecting groups on neighboring functionalities can sometimes disfavor the elimination pathway.
Table 1: Comparison of Common Deoxyfluorinating Reagents
| Reagent | Structure | Key Advantages | Common Side Reactions/Disadvantages |
| DAST | Et₂NSF₃ | Commercially available, broad applicability | Thermally unstable (can decompose explosively), elimination byproducts, rearrangements[8][9] |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | More thermally stable than DAST | Can still lead to elimination and rearrangements |
| PyFluor | 2-pyridyl-SO₂F | High selectivity for substitution, crystalline solid, thermally stable | Requires a base (e.g., DBU) |
FAQ 4: I am observing rearranged products in my DAST-mediated fluorination. What is the cause and how can I suppress this side reaction?
Underlying Cause: DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, especially in substrates that can form stabilized carbocations.[5][10] This is a significant issue in complex molecules like nucleosides where ring contractions or expansions can occur.
Troubleshooting & Prevention:
-
Minimize Reaction Time: The longer the reaction is allowed to proceed, the greater the chance of rearrangement. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Buffered Conditions: In some cases, the addition of a non-nucleophilic base can help to scavenge trace amounts of HF generated during the reaction, which can catalyze rearrangements. However, this must be done with caution as it can also affect the reactivity of DAST.
-
Alternative Synthetic Route: If rearrangement is unavoidable, it may be necessary to redesign the synthetic route to introduce the fluorine atom at a different stage or using a different methodology.
Section 3: Balz-Schiemann Reaction for Aryl Fluoride Formation
The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines via the thermal decomposition of diazonium tetrafluoroborates.[11] While effective, it has several limitations and potential side reactions, especially when applied to heteroaromatic systems like pyrimidines.
FAQ 5: My Balz-Schiemann reaction is giving a low yield of the desired fluorinated pyrimidine, with a significant amount of a dark, insoluble material. What is happening?
Underlying Cause: The thermal decomposition of diazonium salts can be difficult to control and can lead to the formation of polymeric, tar-like materials.[12] This is particularly true for heteroaromatic diazonium salts, which can be less stable than their carbocyclic analogs. Additionally, side reactions such as the formation of azobenzenes can occur.[12]
Troubleshooting & Prevention:
-
Optimize Decomposition Conditions: The decomposition temperature is critical. It should be high enough to induce decomposition but not so high as to cause degradation of the product. Running the decomposition in a high-boiling, inert solvent can help to moderate the reaction.[13]
-
Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods can sometimes provide cleaner reactions at lower temperatures.[13]
-
Alternative Fluoride Sources: While tetrafluoroborate is the classic counterion, others like hexafluorophosphate (PF₆⁻) have been shown to improve yields in some cases.[11]
-
In Situ Generation: To avoid the isolation of potentially explosive diazonium salts, one-pot procedures where the diazonium salt is generated and decomposed in situ can be employed.
FAQ 6: I am observing byproducts resulting from reaction with the solvent in my Balz-Schiemann reaction. How can I prevent this?
Underlying Cause: The aryl cation intermediate generated during the decomposition of the diazonium salt is highly reactive and can be trapped by nucleophilic solvents, leading to undesired byproducts (e.g., phenols from water, or aryl ethers from alcoholic solvents).
Troubleshooting & Prevention:
-
Choice of Solvent: Use non-nucleophilic, aprotic solvents such as hexane, chlorobenzene, or ionic liquids.[13] The choice of solvent can significantly impact the reaction outcome.
-
Dry Conditions: Ensure that all reagents and solvents are scrupulously dry to prevent the formation of phenolic byproducts.
-
Solid-State Decomposition: In some cases, the isolated and dried diazonium salt can be decomposed neat (without solvent) under vacuum, and the product distilled directly from the reaction mixture. This should only be attempted on a small scale and with appropriate safety precautions due to the potential for explosive decomposition.[12]
Section 4: General Troubleshooting and Experimental Protocols
Troubleshooting Workflow for Low Yield in Pyrimidine Fluorination
Sources
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- 2. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Low Solubility of Pyrimidine Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet significant hurdle in medicinal chemistry and drug development: the low aqueous solubility of pyrimidine-based compounds. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, but its inherent physicochemical properties often lead to challenges in formulation and bioavailability.[1][2] This guide is structured in a practical question-and-answer format to directly address the issues you may be encountering in your laboratory. We will delve into the root causes of poor solubility and provide systematic, field-proven strategies to overcome them, ensuring the scientific integrity and logical progression of your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What are the fundamental reasons for the poor aqueous solubility of my pyrimidine compound?
A1: The low aqueous solubility of many pyrimidine derivatives is not arbitrary; it is rooted in their molecular structure and solid-state properties. Several key factors are often at play:
-
High Lipophilicity and Molecular Weight: Many advanced pyrimidine-based drug candidates possess high molecular weights and are highly lipophilic (as indicated by a high LogP value). This inherent "greasiness" makes them resistant to dissolving in aqueous environments.[3]
-
Strong Crystal Lattice Energy: The planar and often symmetrical nature of the pyrimidine ring system facilitates strong intermolecular interactions, such as π-π stacking, in the solid state.[4] This results in a highly stable crystal lattice that requires a significant amount of energy to break apart, a prerequisite for dissolution.
-
Lack of Ionizable Groups: If your pyrimidine derivative lacks functional groups that can be protonated or deprotonated within a physiologically relevant pH range, it will not be possible to leverage pH-dependent solubility enhancement.
Q2: My compound precipitates out of solution during my biological assay. What are the likely causes and how can I fix this?
A2: This is a frequent and frustrating issue. The primary culprits are usually exceeding the compound's solubility limit in the final assay medium or incompatibility of the stock solution's solvent with the assay buffer.[4] Here’s a systematic approach to troubleshoot this:
-
Determine the Kinetic Solubility: Before running your full assay, perform a kinetic solubility assessment in the final assay buffer. This will establish the maximum concentration your compound can tolerate under the assay conditions.[4]
-
Optimize Co-solvent Concentration: If you are using an organic co-solvent like DMSO for your stock solution, minimize its concentration in the final assay medium. Ideally, the final concentration should be below 1% to avoid solvent-induced precipitation and potential cellular toxicity.[4]
-
Control Temperature: Ensure all solutions and assay components are maintained at a constant and appropriate temperature throughout the experiment, as temperature fluctuations can affect solubility.[3][5]
-
Consider Formulation Strategies: If simple co-solvent optimization is insufficient, you may need to explore more advanced formulation techniques, which are detailed in the following sections.
Part 2: Systematic Troubleshooting and Solution Pathways
This section provides a structured approach to improving the solubility of your pyrimidine compound, starting with the simplest methods and progressing to more complex formulation strategies.
Q3: How can I leverage pH to improve the solubility of my pyrimidine compound?
A3: Adjusting the pH is often the most straightforward and effective initial step, particularly for compounds with ionizable functional groups.[3] The pyrimidine ring itself is weakly basic, meaning that in acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble salt.[4][6] Conversely, if your compound has acidic functional groups, increasing the pH will deprotonate these groups, which can also enhance solubility.[4]
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of your solid pyrimidine compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[7]
This experiment will reveal the pH at which your compound exhibits maximum solubility.
Logical Flow for pH Adjustment:
Caption: Workflow for pH-based solubility enhancement.
Q4: When should I use co-solvents, and what are the best practices?
A4: When pH adjustment is insufficient or not applicable, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[8]
Best Practices for Using Co-solvents:
-
Start with a Small-Scale Screening: Test the solubility of your compound in various co-solvents at different concentrations to identify the most effective one.
-
Mind the Final Concentration: As mentioned earlier, keep the final co-solvent concentration in your assays as low as possible (ideally <1%) to avoid artifacts and toxicity.[4]
-
Assess Compound Stability: Ensure your compound is stable in the chosen co-solvent over the duration of your experiments.
Data Presentation: Co-solvent Screening for Pyrimidine Derivative 'PYR-X'
| Co-solvent | Concentration in Water (v/v) | Solubility of PYR-X (µg/mL) |
| None | 0% | 0.5 |
| DMSO | 5% | 25 |
| Ethanol | 5% | 15 |
| PEG 400 | 5% | 40 |
| Propylene Glycol | 5% | 30 |
Q5: My compound's solubility is still too low even with pH adjustment and co-solvents. What advanced formulation strategies can I employ?
A5: For particularly challenging compounds, several advanced formulation techniques can be utilized. These methods aim to overcome the strong crystal lattice energy and improve the interaction of the compound with the aqueous medium.
1. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like pyrimidines, forming an inclusion complex that has significantly improved aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[12][13]
2. Solid Dispersions: A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix, often a polymer like PVP or PEG.[14][15][16] This technique enhances solubility by:
-
Reducing the drug's particle size to a molecular level.[15]
-
Improving the wettability of the drug.
-
Converting the drug from a crystalline to a more soluble amorphous state.[17][18]
3. Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[19] This drastic increase in surface area significantly enhances the dissolution velocity and saturation solubility of the compound.[9][20][21] Nanosuspensions are stabilized by surfactants and can be a powerful tool for drugs that are poorly soluble in both aqueous and organic media.[19][20]
Decision Tree for Advanced Formulation Strategies:
Caption: Decision-making for advanced solubility enhancement.
Part 3: Experimental Protocols for Advanced Techniques
Protocol: Preparation of a Pyrimidine-Cyclodextrin Inclusion Complex by Kneading
-
Molar Ratio Calculation: Determine the desired molar ratio of your pyrimidine compound to the cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Hydration: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a paste.
-
Drug Incorporation: Add the pyrimidine compound to the paste and knead the mixture for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Evaluate the aqueous solubility of the prepared complex and compare it to the unformulated drug.
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Choose a volatile organic solvent in which both your pyrimidine compound and the carrier polymer (e.g., PVP K30) are soluble.[22]
-
Dissolution: Dissolve the drug and the carrier in the selected solvent at the desired ratio (e.g., 1:5 drug-to-carrier).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Final Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve it.
-
Characterization: Analyze the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution rate.
References
-
Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 224-228. Available from: [Link]
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Solubility of Pyrimidine. (n.d.). Solubility of Things. Retrieved January 18, 2026, from [Link]
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Radi, M., Dreassi, E., Brullo, C., Crespan, E., Maga, G., Schenone, S., ... & Botta, M. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-5964. Available from: [Link]
-
Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]
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Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]
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Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry. Available from: [Link]
-
Kumar, V., & Mishra, S. (2018). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 9(2), 34-40. Available from: [Link]
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available from: [Link]
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Singh, A., & Kumar, R. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 6(3), 141-149. Available from: [Link]
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Kumar, S., & S, A. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4). Available from: [Link]
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Baluja, S., & Bhatt, M. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(10), 861-866. Available from: [Link]
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Pápai, K., Budai, M., & Antal, I. (2018). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 23(11), 2949. Available from: [Link]
-
Mehammer, V. M. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available from: [Link]
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Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available from: [Link]
-
Jadhav, P., et al. (2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available from: [Link]
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Jadhav, P., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences. Available from: [Link]
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Shah, N., et al. (2019). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Kumar, A., & Sahoo, S. K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-8. Available from: [Link]
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Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Akbari, T., et al. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. Available from: [Link]
-
Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI. Available from: [Link]
-
Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024). Pharma Focus Asia. Available from: [Link]
-
Parks, S. K., & Pouysségur, J. (2015). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
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Roy, M. N., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available from: [Link]
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Pyrimidine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). PMC. Available from: [Link]
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Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Available from: [Link]
-
Vischer, E., & Chargaff, E. (1947). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry. Available from: [Link]
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Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. (2012). PubMed. Available from: [Link]
-
A) Reaction tube showing the formation of a pyrimidine precipitate... (n.d.). ResearchGate. Available from: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2017). NIH. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry. Available from: [Link]
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Technical Support Center: Scaling Up the Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid
Welcome to the dedicated technical support center for the synthesis and scale-up of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and agrochemical research, owing to the unique properties conferred by the trifluoromethyl group.[1][2] However, its synthesis, particularly at scale, presents several challenges, including the handling of gaseous reagents, control of exothermic reactions, and ensuring regioselectivity. This guide provides a comprehensive framework for a robust and scalable synthetic route, based on established chemical principles and analogous transformations found in the literature.[3][4]
Proposed Scalable Synthetic Route
The proposed synthesis is a multi-step process designed for scalability and robustness. It begins with the construction of the pyrimidine core, followed by the introduction of the carboxylic acid functionality.
Sources
Technical Support Center: Continuous Flow Synthesis of Pyrimidine Derivatives
Welcome to the technical support center for the continuous flow synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshoot common experimental issues, and answer frequently asked questions. The information herein is grounded in established scientific principles and practical field experience to ensure the success of your continuous flow chemistry endeavors.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with a wide range of biological activities, including anticancer and antiviral properties.[1][2][3] Continuous flow synthesis offers a powerful alternative to traditional batch processing for creating these vital compounds, providing advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability.[4][5][6]
This guide is structured to anticipate and address the specific challenges you may encounter, moving from foundational setup questions to complex troubleshooting scenarios.
Frequently Asked questions (FAQs)
Q1: What are the primary advantages of using continuous flow synthesis for pyrimidine derivatives over traditional batch methods?
A1: Continuous flow synthesis offers several key advantages for pyrimidine synthesis:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given moment, which significantly mitigates the risks associated with highly exothermic or potentially explosive reactions.[4] Unstable or hazardous intermediates can be generated and consumed in situ, avoiding their isolation and accumulation.[6]
-
Precise Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer.[5] This enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and reduced byproduct formation.[7][8]
-
Rapid Optimization: Reaction conditions can be varied and the system can reach a steady state quickly, allowing for the rapid screening of parameters and faster optimization compared to time-consuming batch experiments.[8]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (running identical reactors in parallel), which is typically more straightforward than redesigning large-scale batch reactors.[8][9]
-
Integration and Automation: Flow chemistry setups can be integrated with in-line purification and analytical tools, creating a seamless, automated workflow from synthesis to purified product.[10][11]
Q2: What are the most common synthetic routes for pyrimidines that are adaptable to flow chemistry?
A2: Several classical and modern methods for pyrimidine synthesis can be effectively translated to continuous flow systems. The Biginelli and related multi-component reactions are particularly well-suited due to their convergence and efficiency. Other common approaches include:
-
Condensation Reactions: The condensation of a compound with an amidine structure (like urea or thiourea) with a three-carbon component (such as a β-dicarbonyl compound) is a fundamental and widely used method.[2][3]
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions have been successfully implemented in flow to generate pyrazole and pyrazoline derivatives, which can be precursors or analogues.[12]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as C-N bond formation, are frequently used in the final steps of synthesizing complex pyrimidine-based drugs like Imatinib and can be optimized for flow conditions to avoid precipitation of salts.[13]
-
Retro-Diels-Alder Reactions: High-temperature retro-Diels-Alder reactions to produce pyrimidinones have been shown to be efficient in continuous flow, allowing for rapid screening of conditions.[14]
Q3: I am new to flow chemistry. What is a basic reactor setup for pyrimidine synthesis?
A3: A fundamental continuous flow setup for organic synthesis, including that of pyrimidines, consists of a few core components.[5][15]
-
Pumps: Syringe pumps or HPLC pumps are used to deliver precise and pulseless flows of reagent solutions.[7][15]
-
Mixer: A T-mixer or static mixer is used to ensure rapid and efficient mixing of the reagent streams before they enter the reactor.[7]
-
Reactor: This is typically a coil of tubing (e.g., PFA, PTFE, or stainless steel) of a specific volume, which can be submerged in a heating bath (oil or sand) or cooling bath to control the reaction temperature.[15][16]
-
Back-Pressure Regulator (BPR): A BPR is placed at the end of the system to maintain a set pressure. This allows for heating solvents above their atmospheric boiling points, which can significantly accelerate reaction rates.[7]
-
Collection Vessel: A flask or vial to collect the product stream.
Below is a diagram illustrating a basic single-reactor flow chemistry setup.
Caption: A simple continuous flow reactor system.
Troubleshooting Guide
Issue 1: Reactor Clogging or Blockage
Reactor blockage is one of the most common issues in continuous flow chemistry, often caused by the formation of solid precipitates.[8][17]
Q: My reactor coil is clogging during the synthesis. What are the likely causes and how can I fix it?
A: Clogging typically occurs when a starting material, intermediate, byproduct, or the final product has poor solubility in the reaction solvent under the operating conditions.
Causality and Solutions:
-
Poor Reagent Solubility: One or more of your starting materials may not be fully dissolved.
-
Solution: Ensure all reagent solutions are fully homogeneous before pumping. A solubility screen to find a more suitable solvent or solvent mixture is a crucial first step.[17] Sometimes, gentle heating of the reagent reservoirs can help, but be cautious of reagent stability.
-
-
Product or Byproduct Precipitation: The desired product or a salt byproduct may be insoluble and precipitate out of the solution as it forms. This was a challenge in the flow synthesis of Imatinib, where careful optimization of the solvent system was needed to prevent salt precipitation.[13]
-
Solution 1: Solvent System Optimization: The most effective solution is to change the solvent to one in which all components remain dissolved.[17] Using a co-solvent can often resolve solubility issues.
-
Solution 2: Increase Temperature: Higher temperatures often increase solubility. The use of a back-pressure regulator allows for heating solvents well above their boiling points, which can help keep all species in solution.[7]
-
Solution 3: Lower Initial Concentrations: Starting experiments at lower concentrations can prevent precipitation.[8] While this may reduce throughput, it helps in identifying the cause of the blockage. The concentration can be gradually increased once the reaction is running smoothly.
-
Solution 4: Ionic Liquid Formation: In some cases, forming an ionic liquid in situ can overcome solid handling issues by creating a liquid phase under the reaction conditions.[18]
-
Troubleshooting Workflow for Clogging:
Caption: Decision tree for addressing reactor blockages.
Issue 2: Low Yield or Incomplete Conversion
Q: The yield of my pyrimidine derivative is lower than expected, or I'm observing incomplete conversion of my starting materials. How can I optimize the reaction?
A: Low yield or conversion in a flow system is typically related to insufficient residence time, non-optimal temperature, or poor mixing.
Causality and Solutions:
-
Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor for the reaction to go to completion. Residence time is calculated as the reactor volume divided by the total flow rate.[7]
-
Sub-optimal Temperature: The reaction may require higher thermal energy to proceed at an adequate rate.
-
Stoichiometry and Concentration: The ratio of reactants might not be optimal. In flow chemistry, stoichiometry is controlled by the relative flow rates and concentrations of the reagent streams.[6]
-
Solution: Systematically vary the flow rate of one reagent while keeping the other constant to screen for the optimal stoichiometric ratio. Also, consider the effect of concentration; some reactions proceed more efficiently at higher concentrations once solubility issues are resolved.
-
Quantitative Data Summary: Parameter Optimization
| Parameter | Method of Adjustment | Expected Outcome on Yield | Typical Range for Pyrimidine Synthesis | Reference Example |
| Residence Time | Decrease total flow rate or increase reactor volume. | Increase (up to an optimum). | 5 - 60 minutes | Yield increased from 51.7% at 10 min to an optimum at 30 min.[19] |
| Temperature | Adjust heating bath setpoint. | Increase. | 120 - 250 °C | Fused pyrimidinones synthesized at 220-250 °C.[14] |
| Concentration | Change the molarity of stock solutions. | Varies; can improve reaction rates. | 0.5 M - 2.0 M | SNAr reactions run at concentrations of 1.7 M to 2.1 M.[18] |
| Pressure | Adjust the back-pressure regulator. | Enables superheating of solvents. | 75 - 200 bar | Fischer indole synthesis performed at 75 bar to use low-boiling solvents.[16] |
Issue 3: Product Purification
Q: How can I purify my pyrimidine derivative directly from the flow reactor output?
A: Integrating purification into the continuous workflow is a significant advantage of flow chemistry.
Solutions:
-
Liquid-Liquid Extraction: For reactions where the product has different solubility properties from the impurities (e.g., in an organic solvent vs. an aqueous one), an in-line liquid-liquid separator can be used for continuous extraction.[15]
-
Solid-Phase Scavenging: Columns packed with scavenger resins can be placed after the reactor to remove unreacted reagents or byproducts. This is particularly useful for removing excess nucleophiles or electrophiles.
-
In-line Crystallization: Continuous crystallization can be achieved by introducing an anti-solvent or by cooling the product stream, leading to the precipitation of the pure product which can then be collected by filtration.[10]
-
Continuous Chromatography: For more complex mixtures, interfacing the flow reactor with an automated flash chromatography system allows for continuous, automated purification cycles.[11] This has been demonstrated by alternating injections between two columns to achieve a continuous purification process.[11]
Experimental Protocols
Protocol: General Setup for Continuous Flow Synthesis of a Pyrimidine Derivative
This protocol describes a general procedure for setting up a flow chemistry experiment for a typical condensation reaction to form a pyrimidine ring.
Materials:
-
Two syringe pumps
-
Gas-tight glass syringes (volume dependent on scale)
-
PFA or PTFE tubing (e.g., 1.0 mm inner diameter)
-
PEEK T-mixer and fittings
-
Glass or stainless steel reactor coil (e.g., 10 mL volume)
-
Heated oil bath with temperature controller
-
Back-pressure regulator (e.g., 100 psi / ~7 bar)
-
Collection vial
-
Reagent A: Solution of β-dicarbonyl compound in a suitable solvent (e.g., 1.0 M in DMSO/ethanol).
-
Reagent B: Solution of urea or thiourea and a catalyst (e.g., 1.2 M in the same solvent).
Procedure:
-
System Assembly: Assemble the flow reactor system as shown in the diagram above. Ensure all fittings are tight to prevent leaks under pressure.
-
Reagent Preparation: Prepare stock solutions of Reagent A and Reagent B. Ensure all solids are completely dissolved.[18] Degas the solutions if necessary.
-
Pump Priming: Fill the syringes with their respective reagent solutions and prime the pumps to remove any air bubbles from the lines up to the T-mixer.
-
System Equilibration: Begin by pumping only the solvent through the entire system at the desired total flow rate to pre-heat the reactor and ensure the system is holding pressure.
-
Initiate Reaction: Start the syringe pumps at the calculated flow rates to achieve the desired stoichiometry and residence time. For a 10 mL reactor and a target residence time of 20 minutes, the total flow rate would be 0.5 mL/min (e.g., 0.25 mL/min from each pump for a 1:1 stoichiometric ratio).
-
Reach Steady State: Allow the system to run for at least 2-3 reactor volumes to reach a steady state before collecting the product. For a 10 mL reactor, this would be 20-30 mL of effluent.
-
Product Collection: Once at a steady state, collect the output from the back-pressure regulator in a collection vial.
-
Shutdown and Quenching: After the desired amount of product is collected, switch the pumps to deliver pure solvent to flush the reactor coil completely. This prevents clogging as the reactor cools down.
-
Analysis: Analyze the collected fractions by standard techniques (TLC, LC-MS, NMR) to determine conversion, yield, and purity.
This guide provides a foundational framework for conducting and troubleshooting the continuous flow synthesis of pyrimidine derivatives. By understanding the causality behind common issues and systematically applying these solutions, researchers can harness the full potential of flow chemistry for efficient and scalable synthesis.
References
- Xie, H.-J., Shao, W.-X., Du, L.-H., et al. (2024). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. RSC Publishing.
- Martins, P., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- (2024). Disorders of pyrimidine metabolism. WikiLectures.
- (N/A). Pyrimidine Metabolism Disorders. MSD Manual Professional Edition.
- Gligorich, K. M., & Sigman, M. S. (2020). How to approach flow chemistry. Chemical Society Reviews.
- Watts, P., et al. (2013). Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors. Request PDF.
- Sallustio, S., et al. (2019).
- (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Imane, N., et al. (2018). Scheme 1: Flow synthesis for the preparation of fused pyrimidinones...
- (N/A). 7 Things to Keep in Mind When Adopting Flow Chemistry. Lab Unlimited.
- Thompson, D., et al. (2020). Continuous Flow Chemistry with Solids: A Review. N/A.
- Gemo, M., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central - NIH.
- Costa, B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- (N/A). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. N/A.
- (2023). Flow reactor design and construction for organic synthesis.
- (N/A). Things you may not know about continuous flow chemistry.
- Gutmann, B., & Kappe, C. O. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
- (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
- Abdel-Maksoud, M. S., et al. (2020).
- (N/A). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- (N/A).
- (2022).
- (2025).
- Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- (N/A). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- (N/A). Optimization of the pyrimidine synthesis. a.
- (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem.
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Technical Support Center: Strategies for Regioselective Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for advanced pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in the synthesis of substituted pyrimidines. Substituted pyrimidines are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] However, controlling the precise placement of substituents on the pyrimidine ring is a frequent and significant challenge.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design your synthetic strategies.
Section 1: Troubleshooting Guide - Common Regioselectivity Problems
This section addresses specific experimental issues. Each problem is followed by an analysis of probable causes and a series of actionable, step-by-step solutions.
Classical Condensation Reactions (e.g., Biginelli-type)
Question: My Biginelli reaction with an unsymmetrical 1,3-dicarbonyl compound is giving a mixture of regioisomers, or the yield of the desired isomer is consistently low. What's going wrong?
Answer: This is a classic regioselectivity challenge in multicomponent reactions. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons in your dicarbonyl starting material and the nucleophilicity of the urea/amidine component. The initial condensation step is often the regiochemistry-determining step.[5][6]
Probable Causes & Solutions:
-
Cause 1: Similar Carbonyl Reactivity. If the electronic and steric environments of the two carbonyl groups are too similar, both can react with the urea-aldehyde adduct, leading to a mixture of products.
-
Solution A (Substrate Modification): If possible, modify the dicarbonyl component to electronically differentiate the carbonyls. For example, replace a methyl group with a trifluoromethyl group to make the adjacent carbonyl significantly more electrophilic.
-
Solution B (Catalyst Tuning): The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway.[5][6] Sterically bulky Lewis acids may preferentially coordinate to the less hindered carbonyl, directing the reaction. Conversely, small Brønsted acids like H+ may not provide significant steric direction.[7]
-
Troubleshooting Protocol: Screen a panel of catalysts. Compare a small Brønsted acid (e.g., HCl), a larger one (e.g., p-TsOH), and various Lewis acids (e.g., Yb(OTf)₃, InCl₃, Cu(OTf)₂).[6][7] Monitor early reaction time points via TLC or LC-MS to determine if the product ratio changes, which can indicate whether the issue is kinetic or thermodynamic.
-
-
-
Cause 2: Reversibility and Isomerization. Under certain conditions (e.g., prolonged heating, strong acid), the initial adducts can be reversible, leading to an equilibrium mixture that may not favor your desired product.
-
Solution C (Condition Optimization): Aim for milder conditions that favor kinetic control. Lowering the reaction temperature or using a more active but milder catalyst might "lock in" the initial regioselective addition before equilibration can occur. Microwave-assisted synthesis can sometimes improve selectivity by rapidly accessing the kinetic product.[6][7]
-
Question: I'm attempting a one-pot synthesis of a 2,4,6-trisubstituted pyrimidine from a β-dicarbonyl compound and an amidine, but I'm getting a complex mixture. How do I improve regioselectivity?
Answer: The direct cyclization of a 1,3-dicarbonyl with an amidine is a powerful method for creating 2,4,6-trisubstituted pyrimidines.[1][8] Regioselectivity is determined by which carbonyl the amidine's terminal nitrogen attacks versus the internal nitrogen.
Probable Causes & Solutions:
-
Cause 1: Ambident Nucleophilicity of the Amidine. The two nitrogen atoms of the amidine have different nucleophilicities. The initial attack on one of the carbonyls sets the final substitution pattern.
-
Solution A (Protecting Groups): If you are using a substituted amidine, placing a temporary bulky protecting group on one of the nitrogens can sterically hinder its participation in the initial cyclization step, thus directing the regiochemical outcome.
-
Solution B (Stepwise Synthesis): While less elegant, a stepwise approach offers absolute control. First, condense the more reactive carbonyl of your dicarbonyl compound with a precursor that will become the C2 substituent (e.g., an isothiourea). Then, in a separate step, introduce the final N1-C6-C5 fragment. This breaks the ambiguity of the one-pot reaction. A common strategy involves first forming an enaminone from the dicarbonyl, which then undergoes controlled cyclization.[8]
-
Metal-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine and getting a mixture of C2- and C4-arylated products. How can I selectively functionalize only the C4 position?
Answer: This is a very common and critical issue. The C2 and C4 positions of the pyrimidine ring are both electron-deficient and susceptible to the oxidative addition step in palladium-catalyzed cross-couplings.[9][10] Innate substrate biases often favor reaction at the C2 position.[10] However, this selectivity can be overridden.
Probable Causes & Solutions:
-
Cause 1: Inherent Electronic Preference. The C2 position is often more electrophilic and reactive towards oxidative addition with Pd(0) catalysts.[10][11]
-
Solution A (Ligand Control): This is the most powerful tool. Sterically bulky ligands on the palladium catalyst can dramatically alter the regioselectivity. Large, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sterically block the more accessible C2 position, forcing the catalytic complex to react at the C4 position.[10] A thorough screening of ligands is essential.
-
Solution B (Microwave Irradiation): Microwave-assisted protocols can often improve regioselectivity in Suzuki couplings of dichloropyrimidines, favoring C4 substitution with very short reaction times and low catalyst loading.[12]
-
| Parameter | Condition for C4-Selectivity | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ or Pd(OAc)₂ with bulky ligands (e.g., SPhos, XPhos, bulky NHCs) | Steric hindrance blocks the C2 position, directing the catalyst to C4.[10] |
| Base | Weak bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient. | The base's primary role is in the transmetalation step and is less likely to directly control regioselectivity, but it must be optimized for catalyst turnover. |
| Solvent | Aprotic polar solvents like Dioxane/H₂O, DME, or Toluene. | Solvent choice affects catalyst solubility and activity; screening is recommended. |
| Temperature | Room temperature to moderate heat (e.g., 80 °C). Microwave (e.g., 100-120 °C for <30 min).[12] | Lower temperatures can enhance selectivity by favoring the kinetically preferred pathway dictated by the bulky ligand. |
Troubleshooting Workflow for Cross-Coupling Regioselectivity
Caption: Workflow for troubleshooting cross-coupling regioselectivity.
Direct C-H Functionalization
Question: I am trying to perform a direct C-H arylation on a pyrimidine core, but the reaction is either unreactive or provides a mixture of isomers. How can I achieve high regioselectivity?
Answer: Direct C-H functionalization is a powerful, atom-economical strategy, but controlling regioselectivity on an electron-deficient heterocycle like pyrimidine is challenging due to the inertness of its C-H bonds.[13] The key is to use a directing group (DG).[13][14]
Probable Causes & Solutions:
-
Cause 1: Lack of a Directing Group. Without a DG, the inherent electronic properties of the pyrimidine ring will dictate reactivity, which is often low and unselective.
-
Solution A (Install a Directing Group): The most reliable strategy is to install a functional group that can coordinate to the transition metal catalyst and deliver it to a specific C-H bond.[14] Pyrimidine-based DGs themselves have been used effectively to direct functionalization on other parts of a molecule.[14][15] For functionalizing the pyrimidine core itself, common DGs installed at the C2 or C4 position include:
-
Solution B (Metal-Free Borylation): A metal-free C-H borylation can be achieved using a pyrimidine-directed approach, installing a boronate ester at a specific position.[15] This boronate can then be used in subsequent, highly reliable Suzuki couplings to install a wide variety of substituents.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials to synthesize a specific 2,4,5-trisubstituted pyrimidine?
A1: The optimal strategy depends on the desired substituents.
-
For 2-Amino-4,5-disubstituted pyrimidines: A highly regioselective and direct method involves the cyclization of α-aryl-β,β-ditosyloxy ketones with guanidine.[17][18] This approach uses the ditosyloxy ketone as a 1,3-dielectrophile precursor.
-
For diverse C5 substituents: A common route is to start with a 5-bromopyrimidine derivative. The bromine at C5 is readily functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The C2 and C4 positions can be pre-functionalized or built using a standard condensation approach.
-
Via Deconstruction-Reconstruction: A novel strategy allows for the diversification of existing complex pyrimidines. The pyrimidine is converted to a pyrimidinium salt, which is then cleaved to an iminoenamine. This intermediate can be recyclized with various amidines or other reagents to form new, diversely substituted pyrimidines and other heterocycles.[19]
Q2: My reaction is complete, but I cannot separate the resulting regioisomers by column chromatography. What are my options?
A2: This is a frustrating but common purification challenge.
-
Option 1 (Recrystallization): Before resorting to more complex methods, exhaustively screen solvents for recrystallization. Often, regioisomers have significantly different crystal packing energies and solubilities, allowing for selective crystallization of one isomer.
-
Option 2 (Derivatization): If one regioisomer contains a unique functional handle (or one can be selectively introduced), you can derivatize the mixture. The resulting derivatives will have very different physical properties (e.g., polarity, boiling point), making separation much easier. The directing group can then be cleaved to yield the pure, desired isomer.
-
Option 3 (Preparative HPLC): While resource-intensive, reversed-phase or normal-phase preparative HPLC is often the ultimate solution for separating stubborn isomers. Method development on an analytical scale is crucial to find the right column and mobile phase conditions before scaling up.
Q3: Are there any general principles for predicting regioselectivity in nucleophilic aromatic substitution (SNAr) on dihalopyrimidines?
A3: Yes. In general, for nucleophilic attack on dihalopyrimidines (e.g., 2,4-dichloro- or 2,4-difluoropyrimidine), the C4 position is more reactive than the C2 position towards most nucleophiles.[20] This is due to greater stabilization of the Meisenheimer intermediate formed upon attack at C4. However, this selectivity can be temperature-dependent. The reaction at C4 is often kinetically favored, so running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly enhance C4 selectivity. At higher temperatures, the thermodynamically favored C2-substituted product may begin to form.[20]
Section 3: Key Experimental Protocols
Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine via Microwave-Assisted Suzuki Coupling[12]
This protocol provides a method for the highly regioselective synthesis of 4-aryl-2-chloropyrimidines.
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv., 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.2 M.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-chloropyrimidine.
General Reaction Scheme
Note: The DOT script above is a template. Actual chemical structure images would be required for rendering. Caption: Regioselective C4 Suzuki Coupling.
References
- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
Zhang, L., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]
-
Kumar, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-4650. [Link]
-
Martins, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 359-372. [Link]
-
Li, X., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(18), 12935-12944. [Link]
-
Srivastava, K., et al. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry, 14(23), 7706-7715. [Link]
-
Verma, R., & Kumar, S. (2021). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Kumar, R., et al. (2022). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β,β-ditosyloxy ketones. New Journal of Chemistry, 46(34), 16480-16489. [Link]
-
Gevorgyan, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6065-6075. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(31), 10584-10592. [Link]
-
ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]
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Wang, Z., et al. (2018). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 61(23), 10676-10692. [Link]
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Peters, E., et al. (1961). The Synthesis of Some 2,4,5-Trisubstituted Pyrimidines. The Journal of Organic Chemistry, 26(7), 2217-2220. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]
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Wan, Y., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2139. [Link]
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Kumar, R., et al. (2022). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β,β-ditosyloxy ketones. RSC Publishing. [Link]
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D’hooghe, M., & Majumdar, S. (2015). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 13(23), 6435-6449. [Link]
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McNally, A., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(5), 487-494. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2003). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Molecules, 8(8), 611-622. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. [Link]
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Parveen, M., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 26(15), 4488. [Link]
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
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Dr. Apurva Popat. (2022, November 25). Pyrimidine Synthesis Biochemistry. YouTube. [Link]
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Costa, V. G., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7624. [Link]
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Technical Support Center: Overcoming Resistance to Pyrimidine-Based Drugs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities and challenges of chemotherapy research. This guide is designed to provide in-depth, actionable troubleshooting advice for researchers encountering resistance to pyrimidine-based drugs like 5-Fluorouracil (5-FU) and Gemcitabine. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your approach is both scientifically rigorous and effective.
Section 1: Initial Diagnosis & Characterization of Resistance
This section addresses the first critical step: confirming and quantifying the suspected drug resistance in your experimental model.
FAQ 1.1: My cells seem less responsive to my pyrimidine analog. How do I definitively confirm and quantify this resistance?
Answer: The first step is to re-evaluate the half-maximal inhibitory concentration (IC50) of the drug on your cell line. A significant rightward shift in the dose-response curve (i.e., a higher IC50 value) compared to the parental/sensitive cell line is the gold-standard confirmation of resistance. The MTT assay is a common method, but be aware of its potential for artifacts.[1]
Underlying Principle: The IC50 value represents the drug concentration required to inhibit a biological process (like cell growth) by 50%. It is the most fundamental measure of a drug's potency. An increase in this value indicates that a higher concentration of the drug is needed to achieve the same inhibitory effect, defining resistance.
Protocol 1.1: Determination of IC50 via Colorimetric Assay (MTT/XTT)
This protocol provides a robust method for assessing cell viability and calculating the IC50.
Materials:
-
96-well flat-bottom plates
-
Your adherent cancer cell line (parental and suspected resistant)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Pyrimidine-based drug stock solution (e.g., 5-FU, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm for MTT, 450 nm for XTT)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2][3]
-
Expert Tip: Cell seeding density is critical. Inconsistent IC50 values can arise from density-dependent chemoresistance.[1] Always use the same seeding density for comparative experiments.
-
Include wells for "cells only" (untreated control) and "media only" (blank).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2-fold serial dilution of your pyrimidine analog in complete medium. A typical starting concentration for 5-FU might be 100-200 µM, while for gemcitabine it might be 1-10 µM, but this should be optimized for your cell line.
-
Remove the old media from the cells and add 100 µL of the drug dilutions to the respective wells (in triplicate). Add 100 µL of fresh medium to the untreated control wells.
-
Incubate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
-
Viability Assessment (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 10 minutes at a low speed.[2]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm.
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of viability for each drug concentration: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.
-
Plot the percentage of viability against the log of the drug concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.[4]
-
Section 2: Investigating Mechanisms of Resistance
Once resistance is confirmed, the next step is to dissect the underlying molecular mechanism. Resistance to pyrimidine analogs is multifactorial, but can be broadly categorized.
Diagram 2.1: Major Categories of Pyrimidine Drug Resistance
Caption: Key mechanisms leading to pyrimidine drug resistance.
FAQ 2.1: I suspect altered drug metabolism is causing 5-FU resistance. How can I test for this?
Answer: A primary mechanism of 5-FU resistance is its catabolism (breakdown) by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[5][6][7] Over 80-85% of an administered 5-FU dose is normally catabolized by DPD into inactive metabolites.[5][6][7] Increased DPD expression or activity in tumor cells can therefore significantly reduce the amount of 5-FU available for conversion into its active cytotoxic forms.[6][8][9]
You can investigate this by measuring DPD mRNA levels (gene expression) and DPD protein levels.
Underlying Principle: The central dogma of molecular biology (DNA → RNA → Protein) dictates that an increase in gene expression (mRNA) should correlate with an increase in protein levels, which in turn leads to higher enzyme activity. By measuring both mRNA and protein, you can determine if the resistance is driven by transcriptional upregulation.
Protocol 2.1: Quantifying DPYD (DPD) Gene Expression via qPCR
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DPYD and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Step-by-Step Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell pellets according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio ~2.0).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (for DPYD or the housekeeping gene), and diluted cDNA.
-
Example Primer Set:
-
DPYD Forward: 5'-AGGACGCAAGGAGGGTTTGT-3'
-
DPYD Reverse: 5'-TCCATAGCAGGGGTTGTTGGT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Data Analysis:
-
Run the qPCR plate.
-
Calculate the ΔCt for each sample: Ct(DPYD) - Ct(Housekeeping Gene).
-
Calculate the ΔΔCt: ΔCt(Resistant Sample) - ΔCt(Parental Sample).
-
The fold change in expression is calculated as 2-ΔΔCt. A value significantly greater than 1 indicates upregulation of DPYD in the resistant cells.
-
Protocol 2.2: Assessing DPD Protein Levels via Western Blot
Materials:
-
Parental and resistant cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibody (anti-DPD)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-DPD antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Expert Tip: Simultaneously probe for a loading control like β-actin to ensure equal protein loading between lanes.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system. Compare the band intensity for DPD between parental and resistant samples, normalized to the loading control.
FAQ 2.2: My cells are resistant to Gemcitabine. Could drug transport be the issue?
Answer: Yes. Gemcitabine is a hydrophilic molecule and requires specialized proteins to cross the cell membrane. The primary transporter responsible for gemcitabine uptake is the human equilibrative nucleoside transporter 1 (hENT1). Reduced expression or function of hENT1 is a well-established mechanism of gemcitabine resistance.
To investigate this, you can measure hENT1 expression (mRNA and protein levels) using the qPCR and Western Blot protocols described above (substituting SLC29A1 primers for qPCR and anti-hENT1 antibody for Western Blot). A more direct functional assessment involves measuring the intracellular accumulation of the drug.
Underlying Principle: For a drug to be effective, it must reach its intracellular target. If the "door" into the cell (the hENT1 transporter) is reduced or absent, the drug cannot enter in sufficient quantities to exert its cytotoxic effect, leading to resistance.
Protocol 2.3: Quantifying Intracellular Gemcitabine by LC-MS/MS
This is an advanced protocol that provides a direct, quantitative measure of drug uptake. It requires specialized equipment and expertise.
Materials:
-
Parental and resistant cells
-
Gemcitabine
-
Ice-cold PBS
-
Methanol with internal standard (e.g., 13C15N2-labelled gemcitabine)[10]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10][11][12]
Step-by-Step Procedure:
-
Cell Treatment: Plate an equal number of parental and resistant cells. Treat with a known concentration of gemcitabine for a defined period (e.g., 1-4 hours).
-
Sample Collection:
-
Rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract metabolites by adding ice-cold 80% methanol containing a known concentration of an internal standard.
-
-
Sample Processing:
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris. Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant (e.g., using a speed vacuum).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Develop a method to separate gemcitabine from other cellular components and quantify it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[10]
-
-
Data Analysis:
-
Calculate the intracellular concentration of gemcitabine by comparing its peak area to that of the internal standard.
-
Normalize the concentration to the cell number or total protein amount.
-
A significantly lower intracellular concentration in resistant cells compared to parental cells points to a defect in drug uptake.
-
FAQ 2.3: I've ruled out metabolism and transport issues. Could the drug's target itself be the problem?
Answer: Absolutely. This is a classic mechanism of acquired resistance. For 5-FU, the primary target is Thymidylate Synthase (TS).[13][14][15] Resistance can emerge through several TS-related alterations:
-
Gene Amplification/Overexpression: The cell makes more copies of the TYMS gene, leading to an overabundance of TS protein that overwhelms the inhibitory capacity of the drug.[14][16][17]
-
Mutations: The TYMS gene acquires mutations that change the protein's structure, reducing the drug's binding affinity.[14][15]
You can investigate TS overexpression using the qPCR and Western Blot protocols (using TYMS primers and anti-TS antibodies).
Diagram 2.2: Investigating Target-Mediated 5-FU Resistance
Caption: Workflow for diagnosing Thymidylate Synthase alterations.
Section 3: Advanced Resistance Mechanisms & Overcoming Strategies
Resistance is often more complex than a single gene change. Broader cellular reprogramming events, like the Epithelial-to-Mesenchymal Transition (EMT) and autophagy, are increasingly recognized as drivers of chemoresistance.[18][19][20][21][22]
FAQ 3.1: My resistant cells have a different morphology and seem more invasive. Could EMT be involved?
Answer: Yes, this is a strong possibility. Epithelial-to-Mesenchymal Transition (EMT) is a developmental process that cancer cells can hijack.[18][19] During EMT, cells lose their epithelial characteristics (like cell-cell adhesion) and gain mesenchymal traits (like motility and invasiveness).[19][21] This transition is strongly associated with the acquisition of chemoresistance to a wide range of drugs, including pyrimidine analogs.[18][19][20][22]
You can test for EMT by examining key molecular markers.
-
Loss of Epithelial Markers: E-cadherin
-
Gain of Mesenchymal Markers: N-cadherin, Vimentin
-
Upregulation of EMT-driving Transcription Factors: SNAIL, SLUG, ZEB1
These can be assessed at the protein level using Western Blot or immunofluorescence, and at the gene expression level using qPCR.
Table 3.1: Summary of Key Resistance Mechanisms and Investigative Assays
| Resistance Mechanism | Drug Example | Key Protein(s) | Primary Assay(s) | Expected Result in Resistant Cells |
| Increased Catabolism | 5-Fluorouracil | Dihydropyrimidine Dehydrogenase (DPD) | qPCR, Western Blot | Increased DPYD mRNA and DPD protein |
| Decreased Uptake | Gemcitabine | hENT1 Transporter | qPCR, Western Blot, LC-MS/MS | Decreased SLC29A1 mRNA, hENT1 protein, and intracellular drug |
| Target Overexpression | 5-Fluorouracil | Thymidylate Synthase (TS) | qPCR, Western Blot | Increased TYMS mRNA and TS protein |
| Target Mutation | 5-Fluorouracil | Thymidylate Synthase (TS) | Gene Sequencing | Non-synonymous mutation in coding region |
| EMT | 5-FU, Gemcitabine | E-cadherin, Vimentin, SNAIL | Western Blot, qPCR | Decreased E-cadherin, Increased Vimentin/SNAIL |
| Autophagy | 5-FU, Gemcitabine | LC3-II, p62 | Western Blot | Increased LC3-II/LC3-I ratio, Decreased p62 |
FAQ 3.2: Now that I've identified a likely resistance mechanism, what are my options for overcoming it?
Answer: This is where rational combination therapies come into play. The goal is to co-administer a second agent that specifically counteracts the resistance mechanism.
Strategies to Overcome Resistance:
-
If DPD is upregulated (5-FU resistance): Consider co-treatment with a DPD inhibitor. This enhances the anticancer effects of 5-FU.[14]
-
If TS is overexpressed (5-FU resistance): A different class of drug that doesn't target TS may be effective. Alternatively, drugs that inhibit pathways known to drive TS expression (e.g., EGFR inhibitors) could re-sensitize cells.
-
If EMT is induced: Targeting the signaling pathways that drive EMT (e.g., TGF-β, Akt, Erk1/2) could be a viable strategy.[18][22]
-
General Strategy - Synergistic Combinations: Combine the pyrimidine analog with a drug that has a different mechanism of action. For example, combining 5-FU with cisplatin has shown synergistic effects by suppressing glucose metabolism, which is often upregulated in 5-FU resistant cells.[23] Similarly, gemcitabine can be combined with immune checkpoint inhibitors or other chemotherapies like pemetrexed.[24][25][26]
Table 3.2: Examples of Rational Drug Combinations
| Primary Drug | Resistance Mechanism | Combination Strategy | Example Drug(s) | Rationale |
| 5-Fluorouracil | DPD Overexpression | Inhibit DPD | DPD Inhibitors (e.g., Eniluracil) | Prevents 5-FU breakdown, increasing its bioavailability.[14] |
| 5-Fluorouracil | Metabolic Reprogramming | Inhibit Glycolysis | Cisplatin | Cisplatin suppresses glycolysis, counteracting the metabolic adaptation to 5-FU.[23] |
| Gemcitabine | General Resistance | Immune Evasion | Immune Checkpoint Inhibitor | Pembrolizumab (anti-PD-1) |
| Gemcitabine | General Resistance | Target Different Pathway | Multi-kinase Inhibitor | Sorafenib, Sunitinib |
| Any | Autophagy-mediated survival | Inhibit Autophagy | Autophagy Inhibitors | Chloroquine, Hydroxychloroquine |
References
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Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance. PubMed Central.[Link]
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Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. AACR Journals.[Link]
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Overcoming 5-Fu resistance in human non-small cell lung cancer cells by the combination of 5-Fu and cisplatin through the inhibition of glucose metabolism. PubMed.[Link]
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Epithelial–mesenchymal transition in cancer development and its clinical significance. PubMed Central.[Link]
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Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. PubMed Central.[Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.[Link]
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Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer. National Institutes of Health.[Link]
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Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Publications.[Link]
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Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. MDPI.[Link]
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Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. bioRxiv.[Link]
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Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. PubMed Central.[Link]
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Epithelial to Mesenchymal Transition: A Mechanism that Fuels Cancer Radio/Chemoresistance. PubMed.[Link]
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Autophagy inhibited pancreatic cancer cells rely on pyrimidine metabolism as a mechanism of resistance. eScholarship.org.[Link]
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Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. PubMed Central.[Link]
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A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography. National Institutes of Health.[Link]
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Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. PubMed.[Link]
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Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. Research Square.[Link]
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Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. MDPI.[Link]
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Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. PubMed.[Link]
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Dihydropyrimidine Dehydrogenase (DPD) as a Bridge between the Immune Microenvironment of Colon Cancers and 5-FU Resistance. IMR Press.[Link]
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Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. MDPI.[Link]
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5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central.[Link]
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Gemcitabine Synergizes with Immune Checkpoint Inhibitors and Overcomes Resistance in a Preclinical Model and Mesothelioma Patients. AACR Journals.[Link]
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Pyrimidine Analogs. NCBI Bookshelf.[Link]
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Mechanisms of innate resistance to thymidylate synthase inhibition after 5-Fluorouracil. Thesis.[Link]
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Gemcitabine Synergizes With Immune Checkpoint Inhibitors and Overcomes Resistance in a Preclinical Model and Mesothelioma Patients. PubMed.[Link]
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5-FU Resistance develops from processes that increase thymidylate... ResearchGate.[Link]
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Synergistic Cytotoxicity and Pharmacogenetics of Gemcitabine and Pemetrexed Combination in Pancreatic Cancer Cell Lines. AACR Journals.[Link]
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Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides. PubMed Central.[Link]
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Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. AME Publishing Company.[Link]
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How can I calculate IC50 for a cytotoxic substance? ResearchGate.[Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.[Link]
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Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy. PubMed.[Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. LI-COR.[Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of Fluorinated Pyrimidine Analogs
Welcome to a detailed exploration of fluorinated pyrimidine analogs, a cornerstone of modern chemotherapy. This guide is crafted for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how these powerful agents exert their effects and how their activities compare. We will move beyond simple descriptions to analyze the causality behind their biological actions and the experimental methodologies used to quantify them.
Introduction: The Strategic Role of Fluorine in Pyrimidine Analogs
For decades, pyrimidine analogs have been a mainstay in the treatment of solid tumors.[1][2] The therapeutic strategy is elegantly simple: introduce a "fraudulent" molecule that mimics the natural pyrimidines (uracil, cytosine, thymine) to disrupt the synthesis of DNA and RNA, processes essential for the proliferation of cancer cells.[1][3]
The introduction of a fluorine atom, particularly at the C-5 position of the pyrimidine ring, was a pivotal moment in chemotherapy development.[2][4] This single substitution creates compounds like 5-Fluorouracil (5-FU) that are readily taken up and metabolized by cells but ultimately halt critical enzymatic processes.[4][5] This guide will compare the biological activity of three key fluorinated pyrimidine analogs: the classic intravenous agent 5-Fluorouracil (5-FU) , its oral prodrug Capecitabine , and the deoxycytidine analog Gemcitabine .
Mechanisms of Action: Diverse Pathways to Cytotoxicity
Understanding the precise molecular journey of each analog from administration to cellular target is critical to appreciating their distinct therapeutic profiles. While all are antimetabolites, their activation pathways and ultimate cytotoxic mechanisms differ significantly.
5-Fluorouracil (5-FU): A Multi-Pronged Attack
5-FU is not active in its administered form. It must be anabolized intracellularly into three active metabolites, each contributing to its cytotoxicity.[5]
-
Inhibition of DNA Synthesis: The primary mechanism of 5-FU's action is the inhibition of thymidylate synthase (TS).[6][7][8] 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a highly stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[5][6] This complex blocks the enzyme's ability to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the essential precursor for thymidine triphosphate (dTTP) and, consequently, DNA synthesis and repair.[6][9] The depletion of the dTMP pool leads to a "thymineless death," particularly in rapidly dividing cancer cells.[7]
-
RNA Disruption: 5-FU can also be converted to fluorouridine triphosphate (FUTP).[5][6] This fraudulent nucleotide is incorporated into various RNA species by RNA polymerases, disrupting RNA processing, maturation, and function.[6][7]
-
DNA Damage: A third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA, leading to DNA fragmentation and contributing to cell death.[7][8]
Capecitabine: Tumor-Selective Activation
Capecitabine is an orally administered prodrug designed to overcome some of the limitations of intravenous 5-FU by generating 5-FU preferentially at the tumor site.[10][11][12] This selectivity is achieved through a three-step enzymatic conversion:
-
Absorption and First Conversion: Capecitabine is absorbed intact through the intestine.[10][12] In the liver, the enzyme carboxylesterase converts it to 5’-deoxy-5-fluorocytidine (5’-DFCR).[9][10][12]
-
Second Conversion: Still in the liver, cytidine deaminase converts 5’-DFCR to 5’-deoxy-5-fluorouridine (5’-DFUR or doxifluridine).[9][10][12]
-
Final Activation in Tumor Tissue: The final and crucial step occurs when 5'-DFUR reaches the tumor. The enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in many tumor tissues compared to normal tissues, converts 5'-DFUR into the active drug, 5-FU.[9][12][13] This targeted release theoretically enhances efficacy while reducing systemic toxicity.[10][12]
Gemcitabine (dFdC): The Masked Chain Terminator
Gemcitabine (2′,2′-difluorodeoxycytidine) is a deoxycytidine analog that, once inside the cell, undergoes phosphorylation by deoxycytidine kinase (dCK) to form its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[14] Its cytotoxicity stems from two primary actions:
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[15][16] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, gemcitabine depletes the pool of available deoxynucleotides for DNA synthesis.[15]
-
Masked DNA Chain Termination: The triphosphate metabolite, dFdCTP, is incorporated into elongating DNA strands.[14][15] After the incorporation of dFdCTP, one more deoxynucleotide is added to the chain. This "masks" the fraudulent nucleotide from immediate detection by exonuclease repair enzymes.[15] However, the altered stereochemistry prevents further DNA polymerase activity, halting DNA replication and triggering apoptosis.[15][17]
Diagram: Metabolic Activation and Cytotoxic Pathways
The following diagram illustrates the distinct intracellular pathways of 5-FU, Capecitabine, and Gemcitabine, leading to their ultimate cytotoxic effects.
Caption: Metabolic activation pathways of fluorinated pyrimidine analogs.
Comparative Biological Activity: In Vitro Evidence
The differential mechanisms of these analogs translate into varied cytotoxic potencies across different cancer types. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates a more potent compound.
| Drug | Cancer Type | Cell Line | IC50 Value (µM) | Key Findings & Reference |
| 5-Fluorouracil | Colon Cancer | SW480 | ~10-20 | FUrd (a 5-FU nucleoside) was significantly more potent than 5-FU at all concentrations tested.[3] |
| Gemcitabine | Pancreatic Cancer | - | - | Gemcitabine showed a clinical benefit and less toxicity compared to 5-FU in advanced pancreatic cancer.[18] |
| Capecitabine + Gemcitabine | Pancreatic Cancer | - | - | The combination showed longer Progression-Free Survival (PFS) (5.37 months) and Overall Survival (OS) (14.43 months) compared to Gemcitabine + Erlotinib.[18] |
| Gemcitabine vs. 5-FU | Pancreatic Cancer | - | - | In clinical trials, gemcitabine plus cisplatin showed tumor shrinkage rates at least twice that of standard platinum regimens. |
| 5-FU vs. Capecitabine | Pancreatic Cancer | Murine Model | - | A study in a murine PDAC model showed that Gemcitabine and 5-FU target the same tumor regions, potentially leaving hypoxic cells untreated, whereas Capecitabine metabolites penetrated further into the tumor.[19][20][21] |
Expert Insights on Differential Activity:
-
Tumor Microenvironment: The dense stroma and poor vascularization of tumors like pancreatic cancer can limit drug penetration.[20][21] Studies suggest that Capecitabine's metabolites may achieve a more uniform distribution in such environments compared to 5-FU or Gemcitabine.[19][20][21]
-
Enzymatic Expression: The efficacy of Capecitabine is critically dependent on the expression of thymidine phosphorylase in the tumor. Similarly, Gemcitabine's activity relies on sufficient levels of the activating enzyme deoxycytidine kinase (dCK).[17] Overexpression of catabolic enzymes, like dihydropyrimidine dehydrogenase (DPD) for 5-FU, can lead to drug resistance.[6][7]
-
Cellular Transporters: The uptake of hydrophilic drugs like Gemcitabine into cells is dependent on specialized human nucleoside transporters (hNTs).[17] The expression level of these transporters can strongly influence treatment effectiveness.
Validated Experimental Protocols for Activity Assessment
To generate reliable and comparable data, standardized and validated protocols are essential. Here, we detail two fundamental assays used to determine the biological activity of cytotoxic compounds.
Protocol: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.[22]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[23] Include control wells with medium only for background measurement.[24]
-
Incubation: Incubate the plate for 24 hours under appropriate conditions (e.g., 37°C, 5% CO₂) to allow cells to attach and resume growth.[23]
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine analogs. Replace the old medium with 100 µL of medium containing the various drug concentrations. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[23] During this time, viable cells will convert the MTT to visible purple precipitates.[23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
Diagram: MTT Assay Workflow
Caption: Workflow and principle of the MTT cell viability assay.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[25] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[26][27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and binds to these exposed PS residues.[27] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is compromised.[27]
Step-by-Step Methodology:
-
Cell Preparation: Culture and treat cells with the desired compounds for a specified time. Harvest both adherent and floating cells (1-5 x 10⁵ cells per sample).
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and centrifuge. Carefully discard the supernatant.[26]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂). The calcium is essential for Annexin V binding to PS.[27]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI staining solution to the cell suspension.[26] Gently mix.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[25]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[25] Do not wash the cells after this step.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer. Set up compensation and quadrants using unstained, single-stained, and positive controls.
Interpreting the Results:
-
Annexin V (-) / PI (-): Live, healthy cells.[26]
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[26]
Diagram: Annexin V / PI Staining Workflow
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A Senior Application Scientist's Guide to the Validation of Bioassays Using 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid as a Novel TLR8 Antagonist
For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technically-focused framework for the validation of a cell-based bioassay to characterize the antagonistic activity of a novel small molecule, 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, on the Toll-like Receptor 8 (TLR8).
This document eschews a rigid template in favor of a narrative that explains the "why" behind the "how" of experimental design and validation. We will explore the causal logic of each step, ensuring that the described protocols are self-validating systems. All key claims and standards are supported by authoritative citations, with a comprehensive reference list provided.
Introduction: The Rationale for a TLR8 Antagonist Bioassay
Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. TLR8, an endosomal receptor, is activated by single-stranded RNA (ssRNA), playing a significant role in antiviral and antibacterial immunity.[1][2] However, aberrant TLR8 activation is implicated in the pathogenesis of autoimmune diseases, making it a compelling target for therapeutic intervention.[3]
The novel compound, this compound, belongs to a class of pyrimidine derivatives that have shown potential as TLR antagonists.[3][4] This guide outlines the validation of a robust in vitro bioassay to quantify its potential as a TLR8 antagonist. The chosen assay format is a reporter gene assay, which provides a quantitative readout of TLR8 signaling pathway activation.
The Bioassay Principle: A TLR8 Reporter Gene Assay
The bioassay is designed to measure the inhibition of TLR8 signaling in response to a known agonist. We will utilize a human embryonic kidney (HEK293) cell line stably transfected with human TLR8 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a nuclear factor-kappa B (NF-κB) response element.[4][5][6]
Activation of TLR8 by an agonist, such as the imidazoquinoline compound R848, triggers a downstream signaling cascade culminating in the activation of NF-κB.[7] This, in turn, drives the expression of the reporter gene, which can be quantified. The antagonistic activity of this compound is determined by its ability to reduce the reporter gene signal in the presence of the TLR8 agonist.
Comparative Analysis: this compound vs. Alternative TLR8 Antagonists
To contextualize the performance of our test compound, it is essential to compare its activity against known TLR8 antagonists. This provides a benchmark for potency and specificity.
| Compound | Chemical Class | Reported IC50 | Mechanism of Action | Reference |
| This compound | Pyrimidine derivative | To be determined | Competitive antagonism of TLR8 | Hypothetical |
| CU-CPT8m | 7-phenylpyrazolo[1,5-a]pyrimidine | 67 ± 10 nM | Stabilizes the resting state of the TLR8 dimer | [4] |
| CU-CPT9a | 4-phenyl-1-(2H)-phthalazinone | 0.5 ± 0.1 nM | Stabilizes the resting state of the TLR8 dimer | [4] |
| ODN 2088 | Oligodeoxynucleotide | Not specified for TLR8 alone | Inhibits TLR7/8/9 activation | [8] |
Experimental Protocol: A Step-by-Step Guide
This protocol details the methodology for assessing the TLR8 antagonistic activity of this compound.
Materials and Reagents
-
Cell Line: HEK-Blue™ hTLR8 Cells (InvivoGen) or equivalent HEK293 cell line expressing human TLR8 and an NF-κB-inducible reporter.
-
Test Compound: this compound.
-
Positive Control Antagonist: CU-CPT8m (MedChemExpress or equivalent).
-
TLR8 Agonist: R848 (InvivoGen or equivalent).
-
Cell Culture Medium: DMEM, 10% FBS, Penicillin-Streptomycin, and relevant selection antibiotics.
-
Reporter Gene Assay Reagent: QUANTI-Blue™ Solution (InvivoGen) for SEAP detection or a suitable luciferase assay system.
-
Assay Plates: 96-well, flat-bottom, sterile, tissue culture-treated plates.
Experimental Workflow
Caption: Experimental workflow for the TLR8 antagonist bioassay.
Detailed Steps
-
Cell Culture: Maintain the HEK-Blue™ hTLR8 cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
Compound Preparation: Prepare a stock solution of this compound and the positive control antagonist (CU-CPT8m) in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final solvent concentration in the assay should be kept constant and at a non-toxic level (typically ≤0.5%).
-
Cell Seeding: Harvest the cells and adjust the cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Add the serially diluted test compound and positive control to the respective wells. Include wells with vehicle control (solvent only).
-
Agonist Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), add the TLR8 agonist R848 to all wells except for the unstimulated (negative) control wells. The concentration of R848 should be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a sufficient dynamic range for detecting antagonism.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: Add the appropriate reporter gene detection reagent and incubate as recommended by the manufacturer. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the antagonist relative to the agonist-stimulated control. Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Bioassay Validation: A Framework for Trustworthiness
The validation of this bioassay must adhere to the principles outlined in the FDA and ICH Q2(R1) guidelines to ensure the reliability of the data.[1][5] The key validation parameters are specificity, linearity, precision, accuracy, and range.[9]
Caption: Key parameters for bioassay validation.
Specificity
Specificity demonstrates that the assay measures the intended analyte without interference from other substances.
-
Rationale: To confirm that the observed inhibition is due to the specific interaction of the antagonist with the TLR8 signaling pathway.
-
Experimental Approach:
-
Test the antagonist against a panel of other TLR reporter cell lines (e.g., TLR2, TLR4, TLR7) to demonstrate a lack of off-target effects.
-
Utilize a parental cell line that does not express TLR8 to show that the agonist and antagonist have no effect.
-
-
Acceptance Criteria: The antagonist should not exhibit significant inhibition of other TLR pathways at concentrations where it is active against TLR8. No significant signal should be observed in the parental cell line.
Linearity and Range
For a potency assay, linearity refers to the ability to elicit results that are directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.
-
Rationale: To define the concentration window where the assay is reliable for quantifying antagonist potency.
-
Experimental Approach: A dose-response curve with a sufficient number of dilutions (e.g., 8-12) of the antagonist should be generated.
-
Acceptance Criteria: The R-squared value of the linear portion of the dose-response curve should be ≥ 0.98. The range should typically cover from 20% to 80% of the maximal inhibition.
Precision
Precision is the measure of the random error and is expressed as the coefficient of variation (%CV). It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Rationale: To ensure the consistency and reproducibility of the assay results.
-
Experimental Approach:
-
Repeatability: Analyze multiple replicates of at least three concentrations of the antagonist (high, medium, and low) in a single assay run.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or with different batches of reagents.
-
-
Acceptance Criteria: The %CV for intra-assay precision should generally be ≤ 15%, and for inter-assay precision, it should be ≤ 20%.
Accuracy
Accuracy reflects the closeness of the measured value to the true value. For relative potency assays, it is often assessed by measuring a reference standard at different concentrations.
-
Rationale: To ensure that the assay is providing a true measure of the antagonist's potency.
-
Experimental Approach: A reference lot of the antagonist with a known potency is tested at multiple dilutions. The measured relative potency is compared to the expected potency.
-
Acceptance Criteria: The mean relative potency should be within 80-125% of the expected value.
Conclusion: A Self-Validating System for Confident Drug Discovery
The validation of a bioassay for a novel compound like this compound is a multifaceted process that demands scientific rigor and a deep understanding of the underlying biology. By following the principles and protocols outlined in this guide, researchers can establish a self-validating system that provides trustworthy and reproducible data. This robust foundation is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately accelerating the journey from the laboratory to the clinic.
References
- Anders, H. J., et al. (2005). Significance of Toll-like receptors in the pathogenesis of autoimmune diseases. Journal of Autoimmunity.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
- Gautam, A., et al. (2020).
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Marin Biologic Laboratories. (2023). Development and Validation of Cell-Based Potency Assays for AAV Therapies. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Heil, F., et al. (2004). Species-specific recognition of single-stranded RNA via toll-like receptor 7 and 8. Science.
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Abgenex. (n.d.). TLR8 Reporter Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). TLR8/NF-κB Reporter – HEK293 Recombinant Cell Line. Retrieved from [Link]
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Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]
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InvivoGen. (n.d.). TLR7 and TLR8 Review. Retrieved from [Link]
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Abzena. (2023). Insights into Development & Regulatory Considerations for Potency Assays. Retrieved from [Link]
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- Diebold, S. S., et al. (2004). Innate antiviral responses by means of TLR7-mediated recognition of single-stranded RNA. Science.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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The Trifluoromethylpyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core is a familiar and highly valued scaffold. Its prevalence in marketed drugs and clinical candidates speaks to its versatility and ability to interact with a wide range of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged heterocycle has emerged as a powerful tactic in modern medicinal chemistry. The unique properties of the CF3 group—including its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and binding interactions—have led to the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2][3]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, with a particular focus on their application as kinase inhibitors. We will dissect the causal relationships behind experimental design choices, present comparative data from key studies, and provide detailed experimental protocols to support the replication and extension of these findings.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is more than a simple bioisostere for a methyl or chloro group; its distinct electronic properties profoundly influence the physicochemical characteristics of the parent molecule.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, altering ionization states and, consequently, interactions with protein residues. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[2] In the context of the pyrimidine scaffold, the placement of the CF3 group can significantly impact target affinity and selectivity.
Comparative Analysis of Trifluoromethylpyrimidine Derivatives as Kinase Inhibitors
Our comparative analysis will focus on two well-studied kinase targets for trifluoromethylpyrimidine inhibitors: Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).
Trifluoromethylpyrimidines as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of several cancers, making it a prime target for therapeutic intervention. A number of studies have explored the SAR of trifluoromethylpyrimidines as EGFR inhibitors, revealing key structural features that govern their potency.
A significant body of work has focused on 5-trifluoromethylpyrimidine derivatives.[5] The general scaffold for these inhibitors often features a substituted aniline at the 2-position and another aromatic or heteroaromatic moiety at the 4-position of the pyrimidine ring.
Key SAR Insights for 5-Trifluoromethylpyrimidine-Based EGFR Inhibitors:
-
The 5-Trifluoromethyl Group: This group is crucial for potent EGFR inhibition. Its electron-withdrawing properties are thought to enhance the binding affinity of the pyrimidine core within the ATP-binding pocket of the kinase.
-
Substituents on the 2-Anilino Moiety: The nature and position of substituents on the aniline ring at the 2-position are critical for activity. Small, electron-withdrawing groups, such as fluorine, at the meta-position of the phenyl ring often lead to increased potency. For example, compound 9c with a 3-fluorophenyl group demonstrated potent activity against the A549 lung cancer cell line.[5]
-
The 4-Position Substituent: The group at the 4-position of the pyrimidine ring plays a significant role in modulating activity and selectivity. The introduction of a thiophene-containing moiety, as seen in compound 9u , resulted in a highly potent EGFR inhibitor with an IC50 of 0.091 µM against the EGFR kinase.[5]
Table 1: Comparative Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [5]
| Compound ID | R (Substituent on Phenyl Ring) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9a | H | 5.89 | 10.23 | >50 | 0.432 |
| 9c | 3-F | 2.23 | 5.32 | 16.35 | 0.215 |
| 9e | 4-F | 4.12 | 8.97 | 25.41 | 0.387 |
| 9h | 3-Cl | 3.56 | 7.11 | 21.88 | 0.298 |
| 9k | (E)-3-(3-fluorophenyl)acrylamido | >50 | >50 | >50 | >10 |
| 9t | (E)-3-(3-fluorophenyl)acrylamido | 0.89 | 4.56 | 8.12 | 0.154 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | - | 0.15 | 3.45 | 6.78 | 0.025 |
Data synthesized from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[5]
Trifluoromethylpyrimidines as PYK2 Inhibitors
Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cellular processes such as migration, proliferation, and inflammation.[6] It has been identified as a therapeutic target for various diseases, including cancer and osteoporosis. The SAR of diaminopyrimidine-based PYK2 inhibitors has been explored, with the trifluoromethyl group again playing a key role.
In one study, a series of diaminopyrimidines were optimized for PYK2 potency and selectivity over the related Focal Adhesion Kinase (FAK).[6]
Key SAR Insights for Trifluoromethylpyrimidine-Based PYK2 Inhibitors:
-
Transformation from FAK to PYK2 Selectivity: Through library screening and medicinal chemistry efforts, a FAK-selective series was successfully converted into compounds with good PYK2 potency and 10- to 20-fold selectivity against FAK.[6]
-
Mitigation of Reactive Metabolites: An important aspect of this work was the identification and elimination of reactive metabolite formation, a potential source of toxicity. By understanding the bioactivation mechanism, modifications were made to the scaffold to produce metabolically more stable and safer compounds.[6][7]
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
General Synthesis of 5-Trifluoromethylpyrimidine Derivatives
The synthesis of 5-trifluoromethylpyrimidine derivatives often follows a multi-step sequence. A representative protocol is outlined below.[5]
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine This starting material is a key building block for the synthesis of various 5-trifluoromethylpyrimidine analogs.
Step 2: Synthesis of 2-chloro-N-(4-nitrophenyl)-5-(trifluoromethyl)pyrimidin-4-amine A mixture of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and 4-nitroaniline is heated in a suitable solvent, such as isopropanol, in the presence of a base like triethylamine.
Step 3: Synthesis of N4-(substituted)-N2-(4-nitrophenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine The intermediate from Step 2 is reacted with a desired amine in a solvent like n-butanol at elevated temperatures to introduce the substituent at the 4-position.
Step 4: Synthesis of N2-(4-aminophenyl)-N4-(substituted)-5-(trifluoromethyl)pyrimidine-2,4-diamine The nitro group is reduced to an amine, typically using iron powder in the presence of ammonium chloride in a mixture of ethanol and water.
Step 5: Synthesis of the Final Amide Derivatives The resulting aniline is acylated with a variety of carboxylic acids or acid chlorides to yield the final target compounds.
In Vitro Kinase Inhibition Assay (EGFR)
The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. The luminescence signal is inversely proportional to the kinase activity.
Protocol Outline: [8]
-
Prepare a solution of the EGFR enzyme in kinase buffer.
-
Add the test compound at various concentrations to the enzyme solution and incubate.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: Key modification points on the trifluoromethylpyrimidine scaffold. (Note: A placeholder image URL is used and should be replaced with an actual chemical structure image for proper rendering).
Caption: A simplified diagram of the EGFR signaling pathway and the point of intervention for trifluoromethylpyrimidine inhibitors.
Conclusion
The trifluoromethylpyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl group, coupled with systematic modifications at other positions of the pyrimidine ring, has led to the discovery of potent and selective inhibitors of key oncogenic kinases like EGFR and PYK2. The SAR insights and experimental protocols detailed in this guide provide a solid foundation for researchers to build upon, facilitating the design and evaluation of the next generation of trifluoromethylpyrimidine-based therapeutics. The continued exploration of this chemical space holds great potential for addressing unmet medical needs, particularly in the field of oncology.
References
- [Link to a relevant general synthesis paper for pyrimidines]
- [Link to a relevant paper on MTT assay]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2389-2404. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. [Link]
- [Link to a relevant paper on PYK2 signaling]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- [Link to a relevant general SAR review]
- [Link to a relevant general kinase inhibitor review]
- [Link to a relevant review on EGFR signaling]
-
EGFR Kinase Assay Kit. BPS Bioscience. [Link]
- [Link to a relevant review on PYK2 inhibitors]
- [Link to a relevant paper on drug metabolism]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Pyk2 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. Pyk2 inhibition attenuates hypoxic-ischemic brain injury in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Pyrimidine Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors centered around the 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid scaffold and its close analogs, offering insights into their structure-activity relationships and positioning them against established clinical inhibitors.
While specific inhibitory data for this compound is not extensively available in the public domain, analysis of structurally related compounds provides a strong foundation for understanding its potential therapeutic utility. This guide will delve into the inhibitory profiles of analogous trifluoromethylpyrimidine and methyl-pyrimidine derivatives against key kinase targets, including Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like Tyrosine Kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), and Aurora A kinase.
The Pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The pyrimidine ring system serves as an excellent bioisostere for the adenine base of ATP, enabling competitive inhibition at the kinase active site. The strategic placement of various substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is a common feature in modern medicinal chemistry, often enhancing metabolic stability and binding affinity. The methyl group can provide additional hydrophobic interactions within the ATP-binding pocket, while the carboxylic acid moiety can form key hydrogen bonds and improve solubility.
Comparative Kinase Inhibitory Profiles
To provide a comprehensive comparison, we will examine the inhibitory activities of key pyrimidine-based compounds against a panel of relevant kinases. The data presented below is a synthesis of publicly available information on close structural analogs of this compound.
| Compound Class | Target Kinase(s) | Representative IC50 (nM) | Reference Compound(s) | Reference IC50 (nM) |
| Diaminopyrimidines (trifluoromethyl-substituted) | PYK2 | 10 - 50 | Staurosporine | 3 - 20 (broad spectrum) |
| 5-Trifluoromethyl-2-aminopyrimidines | FLT3, CHK1 | ≤ 25 (dual) | Ibrutinib (BTK) | 0.5 (BTK) |
| 6-Methyl-pyrimidine Derivatives | Aurora A | 50 - 200 | Dasatinib (multi-kinase) | <1 - 16 |
Note: IC50 values are highly dependent on assay conditions and should be considered as indicative rather than absolute.
Structure-Activity Relationship (SAR) Insights
The analysis of various pyrimidine derivatives reveals key structural features that govern their inhibitory activity and selectivity.
For Trifluoromethylpyrimidine-based PYK2 Inhibitors: A study on diaminopyrimidines highlighted that substitutions on the pyrimidine core could significantly modulate potency and selectivity against the closely related Focal Adhesion Kinase (FAK)[1]. The trifluoromethyl group was a key component of the more potent inhibitors.
For 5-Trifluoromethyl-2-aminopyrimidine Derivatives as FLT3/CHK1 Dual Inhibitors: Research has shown that modifications at the 4-position of the pyrimidine ring can significantly impact dual inhibitory activity[2]. The trifluoromethyl group at the 5-position was found to be crucial for the potent inhibition of both FLT3 and CHK1[2].
For 6-Methyl-pyrimidine Derivatives as Aurora A Inhibitors: In a series of 6-methyl-pyrimidine compounds, the substitution pattern on an associated phenyl ring was critical for Aurora A inhibitory potency[3][4]. The 6-methyl group itself was a common feature among active compounds.
Experimental Methodologies for Kinase Inhibitor Profiling
The robust evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays. The following protocols outline standard methodologies for determining inhibitor potency and selectivity.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
Figure 1: General workflow for a biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
Prepare assay buffer containing the purified kinase, its specific substrate, and ATP at a concentration typically near its Km value.
-
-
Assay Plate Setup:
-
Add the serially diluted inhibitor to the wells of a microplate.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced.
-
Fluorescence-based assays (e.g., TR-FRET): Use fluorescently labeled antibodies to detect the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context, providing more physiologically relevant data.
Workflow:
Figure 2: General workflow for a cell-based kinase inhibition assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a cell line that endogenously expresses the target kinase or has been engineered to overexpress it.
-
-
Inhibitor Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor for a specific duration.
-
-
Cell Lysis:
-
Wash the cells to remove the inhibitor and then lyse them to release the cellular proteins.
-
-
Target Detection:
-
Measure the phosphorylation level of a known downstream substrate of the target kinase. Common methods include:
-
Western Blotting: Use phospho-specific antibodies to detect the phosphorylated substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A more quantitative method using phospho-specific antibodies in a plate-based format.
-
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated substrate at each inhibitor concentration.
-
Normalize the data to the total amount of the substrate protein.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.
-
Signaling Pathways of Key Kinase Targets
Understanding the signaling context of the target kinases is crucial for interpreting the biological effects of their inhibitors.
PYK2 Signaling Pathway:
Figure 3: Simplified PYK2 signaling pathway.
FLT3 Signaling Pathway:
Figure 4: Simplified FLT3 signaling pathway.
Conclusion and Future Directions
The pyrimidine scaffold, particularly when incorporating trifluoromethyl and methyl groups, represents a highly promising framework for the development of novel kinase inhibitors. While direct experimental data for this compound is needed to fully elucidate its inhibitory profile, the analysis of its close structural analogs suggests potential activity against key cancer-related kinases such as PYK2, FLT3, CHK1, and Aurora A.
Future research should focus on the synthesis and comprehensive profiling of this compound to determine its specific kinase targets, potency, and selectivity. Head-to-head comparisons with established clinical inhibitors using standardized biochemical and cell-based assays will be crucial in defining its therapeutic potential. Furthermore, detailed structure-activity relationship studies will guide the optimization of this scaffold to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem. 2021;64(11):7564-7586. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorg Med Chem Lett. 2008;18(23):6071-6077. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Eur J Med Chem. 2021;213:113163. [Link]
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- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antifungal Spectra of Pyrimidine Derivatives: A Guide for Researchers
The ever-present challenge of fungal infections in agriculture and clinical settings necessitates the continuous development of novel antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various fungal pathogens.[1][2][3][4] This guide provides a comparative analysis of the antifungal spectra of different pyrimidine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various natural products, making it a privileged scaffold in medicinal chemistry and agrochemical research.[1][3][5] Its derivatives have been successfully developed as antibacterial, antiviral, anticancer, and, notably, antifungal agents.[2][4][6][7] Commercially successful pyrimidine-based fungicides like pyrimethanil and cyprodinil underscore the potential of this chemical class in controlling plant fungal diseases.[1] In the clinical arena, the fluorinated pyrimidine, flucytosine, has been a component of combination therapy for serious systemic mycoses.[3][8]
The fungicidal or fungistatic activity of pyrimidine derivatives is intricately linked to their chemical structure. Modifications to the pyrimidine core and its substituents can significantly modulate their spectrum of activity, potency, and mechanism of action. This guide will delve into these aspects, providing a comparative framework for understanding and advancing the development of pyrimidine-based antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
The evaluation of the antifungal activity of novel compounds relies on standardized and reproducible methodologies. The "poisoned food technique" and broth microdilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration 50% (EC50) of a compound against a panel of fungal species.[1][3]
Below is a generalized workflow for in vitro antifungal susceptibility testing, which forms the basis for the data presented in this guide.
Caption: A generalized workflow for determining the in vitro antifungal activity of pyrimidine derivatives.
This process ensures that the observed antifungal activity is directly attributable to the test compound and allows for a standardized comparison between different derivatives.
Comparative Antifungal Spectra of Pyrimidine Derivatives
The antifungal spectrum of a pyrimidine derivative is highly dependent on its chemical structure. The following tables summarize the in vitro antifungal activities of several classes of pyrimidine derivatives against a range of fungal pathogens. The data is presented as MIC or EC50 values in µg/mL, where a lower value indicates higher potency.
Pyrimidine Derivatives Containing an Amide Moiety
A study by Wu et al. (2021) synthesized a series of novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activity against several plant pathogenic fungi.[9][10]
| Compound | Fungal Species | EC50 (µg/mL) | Reference Compound (Pyrimethanil) EC50 (µg/mL) |
| 5f | Phomopsis sp. | Not explicitly stated, but 100% inhibition at a certain concentration | 32.1 |
| 5o | Phomopsis sp. | 10.5 | 32.1 |
Note: EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
The results indicate that compound 5o exhibited significantly better antifungal activity against Phomopsis sp. than the commercial fungicide Pyrimethanil.[9][10] This highlights the potential for amide-containing pyrimidine derivatives in agricultural applications.
Pyrimidine Derivatives with (Pyridin-3-ylmethyl)thio and Phenylamino Moieties
Another study explored the antifungal activity of pyrimidine derivatives featuring (pyridin-3-ylmethyl)thio and phenylamino moieties against Botrytis cinerea and Sclerotinia sclerotiorum.[11]
| Compound | Botrytis cinerea (% Inhibition at 100 µg/mL) | Sclerotinia sclerotiorum (% Inhibition at 100 µg/mL) |
| 4a | High | Sufficient |
| 4c | Moderate | Sufficient |
| 4d | Moderate | Sufficient |
| 4h | Moderate | Sufficient |
While specific MIC or EC50 values were not provided, the percentage inhibition data suggests that these compounds possess notable antifungal properties, with compound 4a showing high activity against Botrytis cinerea.[11]
Broad-Spectrum Pyrimidine-Based Antifungals
Recent research has identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity against medically important molds and yeasts.[12][13][14]
| Compound | Fungal Species | MIC (µg/mL) |
| 1 | Aspergillus fumigatus | 8-16 |
| 1 | Aspergillus terreus | Similar to A. fumigatus |
| 1 | Aspergillus niger | Similar to A. fumigatus |
| 1 | Mucor circinelloides | Similar to A. fumigatus |
| 1 | Lomentospora prolificans | Similar to A. fumigatus |
| 1 | Scedosporium apiospermum | 2 |
| 1 | Cryptococcus neoformans | 2 |
| 1 | Candida albicans | 64 |
| 1 | Candida auris (strain 3081) | 8 |
This particular pyrimidine derivative demonstrates potent activity against a wide range of pathogenic fungi, including difficult-to-treat molds.[12][14] The broad spectrum of activity suggests a mechanism of action that is conserved across different fungal species.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of pyrimidine derivatives and their antifungal activity is a key area of investigation for designing more potent and selective compounds.
Caption: Structure-activity relationship (SAR) concept for pyrimidine-based antifungals.
Key observations from various studies include:
-
Amide Moiety: The presence and position of an amide group can significantly influence antifungal activity. For instance, in one study, a 3-position amine group on a benzene ring linked to the pyrimidine core showed enhanced activity.[9]
-
Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group on the pyrimidine ring is a common strategy that often leads to increased antifungal potency.[9]
-
Substituted Phenyl Rings: The nature and position of substituents on a phenyl ring attached to the pyrimidine scaffold can drastically alter the antifungal spectrum.
-
Thioether Linkages: The introduction of a thioether linkage, particularly with a pyridinylmethyl group, has been shown to yield compounds with good activity against specific plant pathogens.[11]
A systematic exploration of these structural modifications is crucial for the rational design of next-generation pyrimidine antifungals.
Mechanisms of Action
The mechanisms by which pyrimidine derivatives exert their antifungal effects can vary. Some of the reported mechanisms include:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some pyridine and pyrimidine derivatives are thought to inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[15] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.[8]
-
Disruption of Endoplasmic Reticulum (ER) Function: A novel pyrimidine-based scaffold has been shown to perturb ER homeostasis, leading to the induction of the unfolded protein response and inhibition of essential enzyme secretion in Aspergillus fumigatus.[12][13][14]
-
Inhibition of NADH Oxidoreductase: Some pyrimidine-based fungicides are reported to act by inhibiting NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[16]
-
Inhibition of Macromolecular Synthesis: The classical antifungal flucytosine acts by inhibiting DNA and RNA synthesis.[8]
The diverse mechanisms of action offer opportunities to develop compounds that can overcome existing antifungal resistance.
Caption: Putative mechanisms of action for different classes of pyrimidine-based antifungal agents.
Conclusion and Future Directions
Pyrimidine derivatives represent a versatile and promising class of antifungal agents with demonstrated efficacy against a broad range of plant and human fungal pathogens. The ability to fine-tune their antifungal spectrum and potency through chemical modification makes them attractive candidates for further development.
Future research should focus on:
-
Expanding the Antifungal Spectrum: Synthesizing and screening new derivatives against a wider panel of clinically and agriculturally relevant fungi, including drug-resistant strains.
-
Elucidating Mechanisms of Action: In-depth studies to unravel the precise molecular targets of novel pyrimidine derivatives to aid in rational drug design and anticipate potential resistance mechanisms.
-
Optimizing Pharmacokinetic and Toxicological Profiles: For clinical candidates, it is essential to improve drug-like properties, including bioavailability and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of pyrimidine derivatives with existing antifungal drugs to enhance efficacy and combat resistance.
The continued exploration of the chemical space around the pyrimidine scaffold holds significant promise for the development of the next generation of antifungal therapies.
References
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Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
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Sun, D., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link]
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Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. [Link]
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Li, J., et al. (2018). Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity. Taylor & Francis Online. [Link]
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Kelty, M. T., et al. (2024). Structure-activity relationship of pyrimidine-based antifungals. ResearchGate. [Link]
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Sun, D., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [Link]
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Kelty, M. T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Zhang, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. [Link]
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El-Sayed, N. A. E., & El-Bendary, E. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Sharma, R., & Kumar, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Anonymous. (n.d.). Review on Antimicrobial Activity of Pyrimidine. ResearchGate. [Link]
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Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
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Buurman, E. T., et al. (2006). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
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Beaulieu, E. D., & De-Paula, V. B. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
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Kelty, M. T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. PubMed. [Link]
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Kelty, M. T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. National Institutes of Health. [Link]
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Kumar, V., & Kaur, K. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. [Link]
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A Strategic Guide to Selectivity Profiling: Characterizing 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive, field-proven strategy for characterizing the cross-reactivity and selectivity profile of a novel chemical entity, 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid. As public domain data on the specific biological targets of this compound is limited, this document outlines a systematic, multi-phase workflow—from broad liability screening to in-depth target validation—to build a robust selectivity profile from the ground up. This approach is designed to ensure scientific rigor, mitigate risks of off-target effects, and provide a solid foundation for further drug development.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a heterocyclic compound incorporating a trifluoromethyl group, a modification known to enhance metabolic stability and binding affinity.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors and other enzyme modulators.[2][3] However, without an established primary target, initiating a research program requires a systematic approach to first identify biological activity and then to comprehensively map its selectivity.
Unforeseen off-target interactions are a primary cause of clinical trial failures.[4] Therefore, establishing a detailed cross-reactivity profile early in the discovery process is not merely a supplementary exercise but a critical, value-adding step that informs lead optimization and predicts potential safety liabilities.[5] This guide presents a phased workflow designed to de-risk development and build a comprehensive understanding of the compound's biological footprint.
The Phased Selectivity Profiling Workflow
We advocate for a three-phase approach that logically progresses from a wide, semi-quantitative survey to highly quantitative, orthogonal validation assays. This tiered strategy is both resource-efficient and scientifically robust, ensuring that key decisions are supported by appropriate data.
Caption: Phased workflow for selectivity profiling of a novel compound.
Phase 1: Broad Liability & Off-Target Screening
Causality: The initial objective is to cast a wide net. Before committing resources to identify a primary target, it is crucial to screen for potential liabilities against a panel of targets known to be implicated in adverse drug reactions (ADRs).[5] This "fail-fast" approach quickly identifies compounds with a high probability of undesirable side effects.
Recommended Approach: Employ a broad in vitro pharmacology panel, such as the Eurofins SafetyScreen44 or SAFETYscan47 panels.[6][7] These panels typically include a diverse set of over 40 targets, including GPCRs, ion channels, transporters, and enzymes with established links to clinical ADRs.[4][8] The compound is typically tested at a single, high concentration (e.g., 10 µM) in binding or functional assays to maximize the chance of detecting interactions.
Data Presentation & Interpretation: Results are typically presented as a percent inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition or activation.
Table 1: Illustrative Data from a Broad Safety Panel Screen (Note: Data is hypothetical for this compound, tested at 10 µM)
| Target | Target Class | Assay Type | % Inhibition | Interpretation |
| hERG | Ion Channel | Binding | 8% | Low risk of cardiac liability |
| 5-HT2B | GPCR | Binding | 65% | Hit. Potential for valvulopathy; requires follow-up. |
| M1 | GPCR | Binding | 12% | Low risk of anticholinergic effects |
| Dopamine Transporter | Transporter | Binding | 4% | Low risk of CNS side effects |
| COX-1 | Enzyme | Functional | 7% | Low risk of gastrointestinal effects |
| Kinase X | Kinase | Functional | 89% | Strong Hit. Suggests a potential target class. |
| Kinase Y | Kinase | Functional | 78% | Strong Hit. Reinforces kinase hypothesis. |
Expert Insight: In this hypothetical scenario, the strong hits on Kinase X and Kinase Y provide a clear, data-driven hypothesis: the pyrimidine scaffold of our compound may be targeting protein kinases. The 5-HT2B hit is noted as a potential liability that must be monitored and selected against in any subsequent lead optimization.
Phase 2: Focused Profiling for Target Class Identification
Causality: With a plausible target class identified, the next step is a deep and quantitative dive into that class to identify the specific primary target(s) and begin building a selectivity profile. This phase moves from single-point screening to quantitative measurement of binding affinity.
Recommended Approach: For a kinase hypothesis, a comprehensive kinase panel screen is the industry standard. The DiscoverX KINOMEscan® platform, which uses an active site-directed competition binding assay, is an excellent choice.[9][10] This platform can screen the compound against a panel of over 480 kinases, providing quantitative dissociation constants (Kd) or percent inhibition data.[9][10]
Data Presentation & Interpretation: The output is a rich dataset that reveals the compound's "kinome fingerprint." Data is often visualized as a dendrogram (kinome tree) or a table ranking targets by affinity.
Caption: Kinome tree visualization of selectivity profiling data.
Table 2: Illustrative KINOMEscan Data Summary (Note: Data is hypothetical for this compound)
| Target Kinase | Kinase Family | Kd (nM) | Selectivity Score (S@35nM) | Interpretation |
| Tgt1 | TK | 15 | 0.002 (1/468) | Primary Target Candidate |
| Tgt2 | TK | 250 | - | Significant Off-Target |
| Tgt3 | AGC | 800 | - | Moderate Off-Target |
| Tgt4 | CAMK | >10,000 | - | Not a significant binder |
| Tgt5 | CMGC | >10,000 | - | Not a significant binder |
Expert Insight: The KINOMEscan data strongly suggest that "Tgt1" is the primary target due to its high affinity (low Kd). "Tgt2" and "Tgt3" are identified as the most significant off-targets. The Selectivity Score (S), which quantifies how many kinases are bound with a certain affinity, is very low, indicating high selectivity for Tgt1.[11] This provides a clear path forward for orthogonal validation.
Phase 3: In-Depth Validation & Orthogonal Assays
A. Biochemical Functional Assay: Kinase Inhibition (IC50)
This assay measures the ability of the compound to inhibit the enzymatic activity of the primary target and key off-targets.
Recommended Protocol: ADP-Glo™ Kinase Assay The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzymatic activity.[8][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2.5X solutions of each kinase (e.g., Tgt1, Tgt2, Tgt3) and their respective substrates in kinase reaction buffer. Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilution (or vehicle control) to appropriate wells. Add 2 µL of the 2.5X Kinase/Substrate mix. Initiate the reaction by adding 1 µL of 5X ATP solution (at the Km concentration for each specific kinase).
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]
-
Data Acquisition: Read the luminescence on a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Cellular Target Engagement Assay: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target inside intact cells.[17] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18]
Recommended Protocol: CETSA with Western Blot Detection This protocol is ideal for confirming engagement with a specific target protein.
Step-by-Step Methodology:
-
Cell Treatment: Culture an appropriate cell line that endogenously expresses the target protein (e.g., Tgt1). Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of the compound (e.g., 10 µM) for 1-2 hours at 37°C.[19]
-
Heat Challenge: Harvest and resuspend the treated cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize them. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein (Tgt1). Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.[17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Final Data Synthesis and Comparison
The final step is to consolidate the quantitative data from Phase 3 to create a clear, comparative selectivity profile. A key metric is the Selectivity Index , which is the ratio of the IC50 (or Ki) for an off-target to the IC50 (or Ki) for the primary target.[12] A higher index indicates greater selectivity.
Table 3: Final Comparative Selectivity Profile (Note: Data is hypothetical for this compound)
| Target | Binding Affinity (Kd, nM) | Functional Potency (IC50, nM) | Selectivity Index (vs. Tgt1) | Cellular Target Engagement (CETSA) |
| Tgt1 | 15 | 45 | 1.0x | Confirmed (ΔTm = +5.2°C) |
| Tgt2 | 250 | 1,125 | 25x | Not Confirmed (No thermal shift) |
| Tgt3 | 800 | 5,400 | 120x | Not Confirmed (No thermal shift) |
| 5-HT2B | - | 2,300 (IC50) | 51x | Not Tested |
Authoritative Conclusion: The synthesized data provides a robust, multi-faceted profile of this compound. The compound is a potent and highly selective inhibitor of Tgt1, demonstrating a 25-fold functional selectivity over its closest kinase off-target, Tgt2. Crucially, target engagement in an intact cellular environment is confirmed via CETSA, validating Tgt1 as a bona fide cellular target. While a low micromolar interaction with the 5-HT2B receptor was observed in initial screening, the >50-fold selectivity suggests this may be a manageable liability in early-stage discovery. This comprehensive dataset provides high confidence for advancing the compound into further lead optimization and mechanistic studies focused on Tgt1.
References
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- DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
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- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Organisation for Economic Co-operation and Development. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD.
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- Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
- Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
- Organisation for Economic Co-operation and Development. (2021). Updates to OECD in vitro and in chemico test guidelines.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
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A Head-to-Head Battle: Benchmarking Novel Pyrimidine Kinase Inhibitors Against Established Drugs
A Senior Application Scientist's Guide to Preclinical Comparative Efficacy and Safety Profiling
Introduction: The Enduring Legacy and Future Promise of Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological activities.[1][2] In oncology, pyrimidine derivatives have proven to be particularly fruitful, leading to the development of several FDA-approved drugs that have become mainstays in cancer therapy.[3][4][5][6][7] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cell growth and proliferation, such as protein kinases.[3] The inherent versatility of the pyrimidine ring allows for fine-tuning of its physicochemical properties, enabling chemists to design potent and selective inhibitors against a wide range of kinase targets.[8]
This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrimidine-based kinase inhibitors against established drugs. As Senior Application Scientists, our goal is not merely to present protocols but to instill a deep understanding of the scientific rationale behind each experimental choice. We will navigate the critical path from initial in vitro characterization to in vivo efficacy studies, using a hypothetical novel pyrimidine compound, "NXP-123," and a well-established drug, "Drug-X," targeting the fictional "Kinase-Y" in a specific cancer context.
Section 1: The First Encounter - In Vitro Potency and Selectivity
The initial assessment of any new drug candidate revolves around two fundamental questions: how potently does it inhibit its intended target, and how selectively does it do so? Answering these questions with precision is paramount, as high potency can translate to lower therapeutic doses, while high selectivity minimizes off-target effects and potential toxicity.
Determining On-Target Potency: The IC50 Assay
The half-maximal inhibitory concentration (IC50) is a critical metric that quantifies the concentration of a drug required to inhibit a specific biological process by 50%.[9] For kinase inhibitors, this is typically measured through an in vitro enzymatic assay.
The choice of assay format is crucial for obtaining reliable and reproducible IC50 values. A continuous fluorescent intensity-based assay offers real-time kinetic data, allowing for the accurate determination of initial reaction rates and minimizing interference from factors like compound autofluorescence.[10] The ATP concentration in the assay is another critical parameter. Since many kinase inhibitors are ATP-competitive, their apparent IC50 values can vary with the ATP concentration used in the assay.[11] Therefore, it is essential to perform the assay at a consistent and physiologically relevant ATP concentration.
This protocol outlines the determination of IC50 values for our novel compound, NXP-123, and the benchmark drug, Drug-X, against their target, Kinase-Y, using a fluorescent-based assay.
Materials:
-
Recombinant Human Kinase-Y enzyme
-
Kinase-Y substrate peptide
-
ATP
-
NXP-123 and Drug-X (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of NXP-123 and Drug-X in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.
-
Enzyme and Substrate Preparation: Prepare a solution of Kinase-Y and its corresponding substrate peptide in the assay buffer.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).
-
Reaction Initiation: Add the enzyme and substrate solution to each well to initiate the kinase reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear phase of the fluorescence curve) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data by setting the vehicle control rate to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Gauging the Off-Target Landscape: Kinase Selectivity Profiling
While potency against the intended target is essential, a truly valuable drug candidate will exhibit high selectivity, minimizing interactions with other kinases in the human kinome.[11][12] Off-target inhibition can lead to unforeseen side effects and toxicities. Kinase selectivity profiling involves screening the compound against a broad panel of kinases.[13][14]
The choice of the kinase panel is a critical consideration. A comprehensive panel covering all major branches of the human kinome provides a more complete picture of the compound's selectivity. The screening is typically performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-target hits. Any significant inhibition (e.g., >50%) warrants further investigation with a full IC50 determination against that specific kinase.
The following workflow outlines the process for assessing the selectivity of NXP-123.
Caption: A streamlined workflow for kinase selectivity profiling.
Section 2: Cellular Consequences - In Vitro Efficacy and Mechanism of Action
Demonstrating enzymatic inhibition is a crucial first step, but it is equally important to confirm that this activity translates into a desirable cellular effect. Cell-based assays provide a more physiologically relevant context to evaluate a compound's anticancer potential.
Assessing Cytotoxicity: The Antiproliferative Assay
The primary goal of an anticancer drug is to inhibit the growth and proliferation of cancer cells. The MTT assay, or similar colorimetric or fluorometric assays, is a widely used method to assess the cytotoxic and cytostatic effects of a compound on a panel of cancer cell lines.[15][16][17]
The selection of cell lines is a critical factor. A panel of cell lines representing different cancer types, and ideally with known genetic backgrounds (e.g., mutations in Kinase-Y or related pathways), will provide a more comprehensive understanding of the compound's spectrum of activity. It is also essential to include a non-cancerous cell line to assess for general cytotoxicity.
This protocol details the steps for evaluating the antiproliferative effects of NXP-123 and Drug-X.
Materials:
-
Human cancer cell lines (e.g., those with high Kinase-Y expression)
-
Normal human cell line (e.g., fibroblasts)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
NXP-123 and Drug-X
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of NXP-123 and Drug-X for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are indeed due to the inhibition of Kinase-Y, it is essential to demonstrate target engagement within the cell and to assess the impact on downstream signaling pathways.
Western blotting is a powerful technique to visualize changes in protein phosphorylation. By treating cells with the inhibitor and then probing for the phosphorylated form of a known Kinase-Y substrate, we can directly observe the inhibition of the kinase's activity in a cellular context.
The following diagram illustrates the hypothetical signaling pathway in which Kinase-Y is involved.
Caption: A simplified diagram of the Kinase-Y signaling cascade.
Section 3: The In Vivo Proving Ground - Efficacy in Animal Models
While in vitro studies provide valuable initial data, the ultimate test of a drug candidate's potential lies in its performance in a living organism. In vivo studies are essential to assess a compound's efficacy, pharmacokinetics, and tolerability in a more complex biological system.[18]
Xenograft Models: A Window into In Vivo Antitumor Activity
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[19][20][21][22] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.[23]
The choice of the cell line for the xenograft model should be based on the in vitro data, selecting a line that is sensitive to the test compounds. The route of administration and dosing schedule should be informed by preliminary pharmacokinetic and tolerability studies. Key endpoints to measure efficacy include tumor growth inhibition and changes in body weight as an indicator of toxicity.
This protocol outlines a typical subcutaneous xenograft study to compare the in vivo efficacy of NXP-123 and Drug-X.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line known to be sensitive to the compounds
-
NXP-123 and Drug-X formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle, NXP-123, Drug-X).
-
Treatment Administration: Administer the compounds and vehicle according to the predetermined dosing schedule and route of administration.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and compare the efficacy of NXP-123 and Drug-X.
Section 4: Safety and Druggability - ADME/Tox Profiling
A potent and efficacious compound is of little value if it has poor drug-like properties or is toxic. Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) studies are crucial for assessing the safety and pharmacokinetic profile of a drug candidate.[24][25][26] Early ADME/Tox profiling can help identify potential liabilities and guide further optimization.[27][28]
Key In Vitro ADME/Tox Assays
A standard panel of in vitro ADME/Tox assays should be performed to assess the following properties:
-
Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., microsomes, hepatocytes).
-
CYP450 Inhibition: Determines the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.
-
Permeability: Assesses the compound's ability to cross cell membranes, a key factor for oral absorption.
-
Cytotoxicity in Primary Cells: Evaluates the compound's toxicity in non-cancerous cells, such as primary hepatocytes.
Data Summary: NXP-123 vs. Drug-X
The following table provides a hypothetical summary of the benchmarking data for NXP-123 and the established drug, Drug-X.
| Parameter | NXP-123 | Drug-X |
| In Vitro Potency | ||
| Kinase-Y IC50 | 5 nM | 15 nM |
| In Vitro Selectivity | ||
| Off-Target Kinase Z IC50 | >10,000 nM | 500 nM |
| Cellular Efficacy | ||
| Cancer Cell Line A IC50 | 20 nM | 60 nM |
| Cancer Cell Line B IC50 | 35 nM | 90 nM |
| Normal Fibroblast IC50 | >10,000 nM | 8,000 nM |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | 85% | 65% |
| ADME/Tox Profile | ||
| Metabolic Stability (t1/2) | 120 min | 45 min |
| CYP3A4 Inhibition IC50 | >20 µM | 5 µM |
Conclusion: A Data-Driven Path Forward
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking novel pyrimidine compounds against existing drugs. By systematically evaluating potency, selectivity, cellular efficacy, in vivo antitumor activity, and ADME/Tox properties, researchers can build a robust data package to support the advancement of promising new drug candidates. The hypothetical data for NXP-123 suggests a compound with superior potency, selectivity, and in vivo efficacy compared to the established drug, Drug-X, warranting its further development. This structured, data-driven approach is essential for making informed decisions in the challenging but ultimately rewarding field of cancer drug discovery.
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- Kinase selectivity profiling by inhibitor affinity chrom
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
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A Senior Application Scientist's Guide to the Robust Validation of Analytical Methods for Thiouracil Derivatives in Biological Samples
For researchers, clinical scientists, and drug development professionals, the accurate quantification of thiouracil and its derivatives in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to empower you in developing and validating robust analytical methods. We will move beyond a simple checklist of validation parameters and delve into the causality behind experimental choices, ensuring your protocols are self-validating systems.
The Criticality of Method Validation in Bioanalysis
The objective of validating a bioanalytical method is to unequivocally demonstrate that it is fit for its intended purpose.[1] This is not merely a regulatory hurdle but a fundamental aspect of scientific integrity. In the context of thiouracil derivatives, which include the anti-thyroid drug propylthiouracil (PTU) and the parent compound thiouracil, accurate measurement is crucial due to their therapeutic and potential toxicological effects.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as the foundation for the principles discussed herein.[3][4][5][6] Recently, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has issued the M10 guideline, which has been adopted by the FDA and EMA, to create a unified global standard.[4][7][8]
Choosing the Right Analytical Tool: A Comparative Overview
The two most prevalent analytical techniques for the quantification of thiouracil derivatives in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9] The choice between these depends on the required sensitivity, selectivity, and the complexity of the biological matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Sensitivity | Generally in the µg/mL to high ng/mL range.[10] | High sensitivity, typically in the low ng/mL to pg/mL range.[11] |
| Selectivity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to the monitoring of specific precursor-product ion transitions. |
| Matrix Effect | Less prone to ion suppression/enhancement. | Can be significantly affected by matrix components that alter ionization efficiency. |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial investment and requires more specialized expertise. |
| Typical Application | Analysis of formulations or high-concentration in vivo samples.[12] | Bioavailability/bioequivalence studies, therapeutic drug monitoring, and metabolite identification where low concentrations are expected.[13][14] |
Expert Insight: For early-stage drug discovery or when analyzing samples with expected high concentrations of thiouracil derivatives, HPLC-UV can be a cost-effective and reliable choice. However, for clinical pharmacokinetics and studies requiring high sensitivity and specificity to distinguish between structurally similar compounds, LC-MS/MS is the gold standard.
The Anatomy of a Comprehensive Method Validation
A full bioanalytical method validation should be performed when establishing a new method and should encompass the following key parameters as stipulated by the ICH M10 guideline.[1][15]
Caption: Core parameters and workflow of bioanalytical method validation.
Selectivity and Specificity
The "Why": Selectivity ensures that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. Specificity is the ultimate form of selectivity, proving the method's ability to assess unequivocally the analyte of interest.
Experimental Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma, urine) from individual donors.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank matrix sample spiked with the internal standard (IS).
-
Acceptance Criteria: The response of interfering peaks in the blank samples should not be more than 20% of the LLOQ for the analyte and not more than 5% for the IS.
Accuracy and Precision
The "Why": Accuracy reflects the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement (degree of scatter) between a series of measurements. Both are critical for ensuring the reliability of the generated data.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Within-run (Intra-assay) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Between-run (Inter-assay) Accuracy and Precision: Analyze at least three separate runs of QC samples on at least two different days.
-
Acceptance Criteria (EMA/FDA): The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[5]
Calibration Curve and Linearity
The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards spanning the expected concentration range.
-
Analyze the calibration standards and plot the response ratio (analyte/IS) against the nominal concentration.
-
Use a simple, appropriate regression model (typically linear, weighted 1/x or 1/x²).
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).
Lower and Upper Limits of Quantification (LLOQ and ULOQ)
The "Why": The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. The ULOQ is the highest concentration within the linear range.
Experimental Protocol:
-
The LLOQ is established as the lowest standard on the calibration curve.
-
The ULOQ is the highest standard on the calibration curve.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision at the LLOQ must meet the criteria of ±20% and ≤20% CV, respectively.
Stability
The "Why": The stability of thiouracil derivatives in biological matrices is crucial to ensure that the measured concentration reflects the concentration at the time of sample collection. Stability must be evaluated under various conditions that mimic sample handling and storage.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.[16]
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock and working solutions under their storage conditions.[16]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Recovery and Matrix Effect
The "Why": Recovery assesses the efficiency of the extraction procedure. The matrix effect evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and IS.
Experimental Protocol:
-
Recovery: Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. This should be evaluated using at least six different lots of the biological matrix.
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should not be greater than 15%.
Sample Preparation: A Critical First Step
The goal of sample preparation is to remove interferences from the biological matrix and concentrate the analyte. The choice of technique significantly impacts method performance.
Caption: Comparison of common sample preparation techniques.
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[14] It is often used in high-throughput screening but may result in less clean extracts and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its differential solubility in two immiscible liquids. It provides cleaner extracts than PPT but can be more time-consuming.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while interferences are washed away. It offers the cleanest extracts and the ability to concentrate the analyte, leading to better sensitivity and reduced matrix effects.
Expert Insight: For complex matrices like plasma or tissue homogenates, SPE is often the preferred method to minimize matrix effects, especially for LC-MS/MS analysis. For simpler matrices like urine, a straightforward "dilute-and-shoot" approach or PPT may suffice.[17]
Illustrative Comparison of Validated Methods
The following table summarizes hypothetical yet realistic performance data for two common methods for the analysis of propylthiouracil (PTU) in human plasma.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | 50 - 5000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 50 ng/mL | 1 ng/mL |
| Intra-assay Precision (CV%) | < 10% | < 8% |
| Inter-assay Precision (CV%) | < 12% | < 10% |
| Accuracy (% Bias) | ± 10% | ± 8% |
| Recovery | 75 ± 5% | 92 ± 4% |
| Matrix Effect (CV%) | N/A | < 15% |
This comparison clearly illustrates the superior sensitivity and precision of the LC-MS/MS method, making it more suitable for pharmacokinetic studies where low concentrations of PTU are expected.
Conclusion: A Foundation of Quality Data
The validation of an analytical method for thiouracil derivatives is a rigorous but essential process that underpins the reliability of your research and development efforts. By understanding the scientific rationale behind each validation parameter and selecting the appropriate analytical techniques and sample preparation methods, you can build a robust and defensible bioanalytical workflow. This guide serves as a starting point, and it is always recommended to consult the latest regulatory guidelines and scientific literature to ensure your methods meet the highest standards of quality.
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]
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International Council for Harmonisation. ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]
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Hata, H., et al. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. [Link]
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van de Merbel, N. C. (2008). Method validation in a regulated environment. Bioanalysis, 1(1), 117-128. [Link]
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Abdel-Khalek, M. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2933. [Link]
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Samanidou, V. F., & Nisyriou, S. A. (2008). Sample preparation for the determination of thiouracil-derived antithyroid drugs in biological fluids. Journal of Chromatography B, 861(1), 17-26. [Link]
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Li, W., et al. (2021). Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. Molecules, 26(22), 7007. [Link]
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Duraisamy, D., & Muthukumar, M. (2024). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal, 17(4), 2551-2564. [Link]
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Navigating the Translational Gap: A Comparative Guide to In Vivo vs. In Vitro Efficacy of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid Analogs
Disclaimer: Direct experimental data for 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is not publicly available at the time of this publication. This guide, therefore, presents a comparative framework based on well-established principles and published data for structurally related pyrimidine-4-carboxylic acid derivatives and trifluoromethyl-pyrimidine compounds. The experimental designs and potential outcomes are synthesized from analogous molecules to provide a scientifically grounded perspective for researchers in drug development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a wide array of drug candidates with diverse biological activities, such as anticancer, anti-infective, and anti-inflammatory properties.[1][2][4] The introduction of a trifluoromethyl group can further enhance metabolic stability and binding affinity. This guide will explore the critical journey of a hypothetical pyrimidine-based drug candidate, an analog of this compound, from the controlled environment of in vitro assays to the complex biological landscape of in vivo models.
The In Vitro Profile: A Foundation of Mechanistic Understanding
In vitro studies are the first step in characterizing the biological activity of a novel compound. They provide a controlled environment to dissect the mechanism of action and determine potency at the molecular and cellular levels. For a compound like our hypothetical pyrimidine derivative, a typical in vitro evaluation would focus on its potential as a kinase inhibitor, a common mechanism for this class of molecules.
Key In Vitro Assays:
-
Enzymatic Assays: These assays directly measure the ability of the compound to inhibit the activity of a specific target enzyme, for instance, a protein kinase implicated in a disease pathway.
-
Cell-Based Assays: These experiments assess the compound's effect on cellular processes. This includes cell viability and cytotoxicity assays on cancer cell lines to determine the concentration at which the compound inhibits cell growth or induces cell death.[5]
-
Target Engagement Assays: These techniques confirm that the compound interacts with its intended target within the cell.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, test compound, and a detection reagent.
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and ATP are incubated with each concentration of the compound.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
The IC50 value is calculated from the dose-response curve.
-
Data Presentation: In Vitro Activity of a Hypothetical Pyrimidine Analog
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |
| Enzymatic Assay | Kinase X | IC50 | 50 nM |
| Cell Viability | Cancer Cell Line A | GI50 | 500 nM |
| Cell Viability | Normal Cell Line B | GI50 | >10 µM |
This hypothetical data suggests that our compound is a potent inhibitor of its target kinase and shows selectivity for cancer cells over normal cells in vitro.
The In Vivo Challenge: Efficacy in a Living System
While in vitro data is crucial, it does not always predict how a compound will behave in a whole organism. In vivo studies are essential to evaluate a drug candidate's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a complex biological system.[1][2]
Key In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to create a tumor model. This allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism.[6]
-
Orthotopic Models: Cancer cells are implanted into the corresponding organ of origin in the animal, providing a more clinically relevant model.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model, which is critical for understanding its bioavailability and dosing schedule.[1][7][8]
Experimental Protocol: Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse xenograft model.
-
Materials: Immunocompromised mice, cancer cells, test compound, and vehicle.
-
Procedure:
-
Mice are subcutaneously injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[6]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis.
-
Data Presentation: In Vivo Efficacy of a Hypothetical Pyrimidine Analog
| Animal Model | Dosing Regimen | Key Outcome | Result (Hypothetical) |
| Nude Mice with Cancer Cell Line A Xenografts | 50 mg/kg, daily, oral | Tumor Growth Inhibition (TGI) | 60% TGI compared to vehicle |
| Pharmacokinetics in Rats | 10 mg/kg, single oral dose | Oral Bioavailability (F%) | 40% |
These hypothetical in vivo results suggest that the compound has significant anti-tumor activity and reasonable oral bioavailability, making it a promising candidate for further development.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
The transition from in vitro to in vivo is often fraught with challenges, and discrepancies between the two are common. Understanding the reasons for these differences is critical for successful drug development.
-
Metabolism: The liver and other organs can metabolize the compound, converting it into inactive or even toxic forms. This is not accounted for in most in vitro assays.
-
Bioavailability: The compound must be absorbed into the bloodstream and reach the tumor site in sufficient concentrations to be effective. Poor absorption or rapid clearance can lead to a lack of efficacy in vivo, even for a potent compound in vitro.[1][7][8]
-
The Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. This microenvironment can influence drug response in ways that are not captured in a simple cell culture model.
-
Off-Target Effects: In a whole organism, the compound can interact with unintended targets, leading to toxicity or other unforeseen effects.
Visualizing the Workflow
Experimental Workflow from In Vitro to In Vivo
Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies.
Conclusion: An Integrated Approach to Drug Development
The development of a successful therapeutic requires a comprehensive evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential mechanistic insights and allow for high-throughput screening, in vivo studies are indispensable for assessing the true therapeutic potential of a drug candidate in a complex biological system. For novel compounds like this compound and its analogs, a carefully designed and integrated experimental strategy is paramount to navigating the translational gap and ultimately delivering a safe and effective medicine. The pyrimidine scaffold continues to be a versatile platform for drug discovery, and a thorough understanding of the principles outlined in this guide will be crucial for unlocking its full therapeutic potential.[1][2][3]
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Al-Ostath, A. I., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Institutes of Health. [Link]
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Al-Ostath, A. I., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey to novel therapeutics is both an art and a science. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of enzyme inhibitors with applications ranging from oncology to infectious diseases.[1] Molecular docking, a powerful computational technique, is indispensable in this process, allowing for the rapid in silico screening and evaluation of potential drug candidates.[2]
This guide provides an in-depth, technically-grounded comparison of methodologies for docking studies of pyrimidine-based enzyme inhibitors. Moving beyond a simple recitation of steps, we will delve into the "why" behind the "how," offering insights gleaned from extensive field experience to ensure your computational experiments are not only robust but also predictive of real-world biological activity.
The Central Role of Pyrimidines and Molecular Docking in Drug Discovery
Pyrimidine derivatives are heterocyclic aromatic compounds that are integral to various biological processes.[3] Their structural versatility allows them to mimic endogenous molecules and interact with the active sites of a wide array of enzymes.[4] This has led to their development as inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and viral proteases.[3][5]
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[2] This computational prescreening is both time- and cost-effective, narrowing the field of potential candidates for synthesis and experimental validation.[2]
Pillar 1: Expertise & Experience - Designing a Robust Comparative Docking Study
A successful docking study hinges on meticulous preparation and a clear understanding of the system under investigation. The choices made at each stage directly impact the reliability of the results.
The following workflow is designed to be a self-validating system, incorporating crucial checkpoints to ensure the accuracy and reliability of your docking results.
Caption: A validated workflow for comparative molecular docking studies.
1. Protein Preparation:
-
Objective: To prepare the target enzyme structure for docking.
-
Protocol:
-
Obtain Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For example, for Cyclin-Dependent Kinase 2 (CDK2), a relevant PDB ID is 1HCK.[3]
-
Clean Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions using software like AutoDockTools (ADT) or UCSF Chimera.[3][5]
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to define the binding pocket for new candidates.
-
-
Add Hydrogens: Add polar hydrogen atoms.[5]
-
Rationale: Hydrogens are crucial for calculating correct electrostatic interactions and hydrogen bonds.
-
-
Assign Charges: Assign partial charges (e.g., Kollman charges in ADT).
-
Rationale: Accurate charge distribution is essential for the scoring function to correctly evaluate electrostatic contributions to binding energy.
-
-
Save in PDBQT format: This format is required by AutoDock and contains atomic coordinates, partial charges, and atom types.[5]
-
2. Ligand Preparation:
-
Objective: To prepare the pyrimidine-based inhibitor structures for docking.
-
Protocol:
-
Obtain Structures: Download 3D structures of your pyrimidine derivatives from databases like PubChem or ZINC, or draw them using software like ChemDraw.[5]
-
Energy Minimization: Optimize the ligand structures to their lowest energy conformation using a force field (e.g., MMFF94).
-
Rationale: This step ensures that the starting ligand conformation is energetically favorable.
-
-
Define Rotatable Bonds: Identify and set the rotatable bonds in the ligand.[5]
-
Rationale: This allows for ligand flexibility during the docking simulation, which is critical for finding the optimal binding pose.
-
-
Save in PDBQT format: Similar to the protein, this format is necessary for the docking software.[5]
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the enzyme's active site.
-
Protocol:
-
Identify Active Site: The active site can be identified from the position of the co-crystallized ligand in the PDB structure or from published literature.[5]
-
Define Grid Box: Create a grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely.
-
Rationale: The grid box confines the search space, making the calculation more efficient. A box that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time.
-
-
4. Molecular Docking:
-
Objective: To predict the binding pose and affinity of the pyrimidine inhibitors to the target enzyme.
-
Protocol:
-
Choose Docking Software: Select a docking program. Common choices include AutoDock Vina, GOLD, Glide, and Surflex-Dock.[2][6]
-
Set Docking Parameters: Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run Docking Simulation: Execute the docking run. The Lamarckian Genetic Algorithm is a frequently used algorithm in AutoDock.
-
Pillar 2: Scientific Integrity & Logic - Trustworthiness Through Validation
A critical aspect of any computational study is the validation of the methodology. Without it, the results are merely predictions without a measure of their reliability.
The most common and essential validation step is "redocking."[7] This involves docking the co-crystallized ligand back into the active site of its corresponding protein.
-
Procedure: Follow the docking protocol described above using the native ligand.
-
Success Criterion: The protocol is considered validated if the predicted binding pose of the native ligand is very close to its crystallographic pose. This is quantified by the Root Mean Square Deviation (RMSD), with a value of ≤ 2.0 Å generally considered a successful validation.[8][9][10]
The ultimate test of a docking protocol is its ability to correlate with experimental data. A strong correlation between the predicted binding affinities (docking scores) and experimentally determined biological activities (e.g., IC₅₀ values) provides confidence in the model's predictive power.[6]
Caption: Logical flow for validating a molecular docking protocol.
Pillar 3: Authoritative Grounding & Data Presentation
When comparing different docking software or a series of pyrimidine derivatives, a tabular format is most effective.
Table 1: Comparative Performance of Docking Software for a Validated Target
| Docking Software | Scoring Function | Redocking RMSD (Å) | Correlation with IC₅₀ (R²) | Key Strengths |
| GOLD | GoldScore, ChemPLP | Typically < 1.5 | Often high | High accuracy, flexible ligand handling.[6][11] |
| AutoDock Vina | Vina Score | Typically < 2.0 | Good | Widely used, open-source, good balance of speed and accuracy.[5][12] |
| Glide | GlideScore | Often < 1.0 | Very Good | Fast, high accuracy, excellent for virtual screening.[2][11] |
| Surflex-Dock | Hammerhead | Variable | Good | Good performance with certain inhibitor classes.[6] |
Note: Performance can be target-dependent. It is crucial to evaluate software for your specific enzyme of interest.[6]
Table 2: Docking Results for a Series of Pyrimidine-Based CDK2 Inhibitors
| Compound ID | Pyrimidine Scaffold | Key Substituents | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |
| 4a | Chalcone-Substituted Pyrimidine | Cyano group | -7.7 | LYS 33, THR 14 | 132.4 |
| 4b | Chalcone-Substituted Pyrimidine | Hydroxy group | -7.4 | LYS 33, GLU 12 | 117.8 |
| 4c | Chalcone-Substituted Pyrimidine | Chloro group | -7.9 | THR 165, GLU 12, LYS 33 | Not Specified |
| 4g | Chalcone-Substituted Pyrimidine | Fluoro group | Not Specified | Not Specified | 98.5 |
Data synthesized from a study on pyrimidine derivatives as CDK2 inhibitors.[3] More negative docking scores indicate stronger predicted binding affinity.[5]
The final step is to analyze the docked poses to understand the molecular interactions driving binding affinity.
-
Binding Affinity: The docking score provides a quantitative estimate of binding affinity.[5]
-
Visualization: Use molecular visualization software like PyMOL or UCSF Chimera to inspect the binding poses.[5]
-
Key Interactions: Identify crucial interactions such as:
-
Hydrogen Bonds: These are strong, directional interactions that are often critical for binding.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
By correlating these interactions with the docking scores and experimental data, you can build a robust Structure-Activity Relationship (SAR) model. This model can then guide the design of new, more potent pyrimidine-based enzyme inhibitors, bringing you one step closer to a potential therapeutic breakthrough.
References
-
ResearchGate. Molecular docking protocol validation. Available at: [Link]
-
PubMed Central. Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium ATPase. Available at: [Link]
-
PubMed Central. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Available at: [Link]
-
PubMed Central. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]
-
PubMed Central. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Available at: [Link]
-
ResearchGate. (PDF) Validation of Docking Methodology (Redocking). Available at: [Link]
-
PubMed Central. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Available at: [Link]
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ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]
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RxList. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]
-
Preprints.org. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available at: [Link]
-
ResearchGate. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available at: [Link]
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MDPI. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available at: [Link]
-
ResearchGate. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Available at: [Link]
-
ResearchGate. Comparison of the performance of the four docking programs in virtual screening. Available at: [Link]
-
YouTube. Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. Available at: [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
PubMed Central. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Available at: [Link]
-
PubMed Central. Software for molecular docking: a review. Available at: [Link]
-
Remedy Publications LLC. Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Available at: [Link]
-
Juniper Publishers. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Available at: [Link]
Sources
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic Acid
This document provides a detailed, step-by-step protocol for the proper disposal of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid. The guidance herein is synthesized from regulatory standards and best practices in chemical safety, designed specifically for researchers, scientists, and professionals in drug development. Our objective is to furnish you with the essential safety and logistical information required to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance.
Core Principles: Understanding the Hazard
Before any disposal procedure, a thorough understanding of the compound's chemical nature is paramount. This compound possesses three key structural features that dictate its handling and disposal protocol:
-
Carboxylic Acid Group (-COOH): This functional group confers acidic properties.
-
Pyrimidine Ring: A heterocyclic aromatic structure common in biologically active molecules.
-
Trifluoromethyl Group (-CF3): This group classifies the compound as a halogenated organic compound .
The presence of the trifluoromethyl group is the most critical factor for waste disposal. The carbon-fluorine bond is exceptionally strong, leading to environmental persistence.[1] Consequently, standard neutralization procedures for carboxylic acids are insufficient as they only address the acidity, not the environmental hazard posed by the fluorinated organic molecule.[2][3] Improper disposal can lead to the formation of persistent and potentially toxic byproducts.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, this compound is anticipated to present several hazards.[4] Adherence to proper PPE protocols is mandatory to mitigate risks of exposure.
Globally Harmonized System (GHS) Hazard Classification
The following table summarizes the expected hazards based on analogous compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are using.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| (Data synthesized from Safety Data Sheets of structurally similar compounds)[4] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is required:
| PPE Type | Standard | Rationale |
| Eye Protection | ANSI Z87.1 / EN 166 | Chemical splash goggles or a face shield are required to protect against splashes and dust.[5] |
| Hand Protection | Nitrile or Neoprene Gloves | Chemical-resistant gloves must be worn. Inspect for tears or holes before each use.[6] |
| Body Protection | Flame-Retardant Lab Coat | A fully buttoned lab coat protects against skin contact.[7] |
| Respiratory | Not required if in fume hood | If work outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary.[6] |
Waste Characterization and Segregation Workflow
Proper segregation of chemical waste is the foundation of a safe disposal program. This compound must be classified as Halogenated Organic Acid Waste . It must not be mixed with non-halogenated solvent waste streams.
The following diagram illustrates the decision-making process for segregating this waste stream.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Procedures
The primary disposal route for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][9] This method is necessary to ensure the complete destruction of the stable carbon-fluorine bonds.
Preparing Waste for Collection
-
Container Selection: Use only waste containers made of compatible material, such as high-density polyethylene (HDPE). The original product container is often the best choice for its own waste.[10] The container must be in good condition, free of leaks, and have a securely fitting cap.[11]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times except when adding waste.[2] Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[11]
Disposal of Small Quantities and Contaminated Materials
-
Residual Solids: For trace amounts of solid remaining in a container, triple rinse the container with a suitable solvent (e.g., methanol, acetone).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. It must be collected and added to the Halogenated Organic Waste stream.[2] Do not dispose of the rinsate down the sanitary sewer.
-
Contaminated PPE and Materials: Items such as gloves, weigh boats, or absorbent pads that are grossly contaminated should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
Disposal of Empty Containers
An "empty" container that has held a hazardous chemical must be handled correctly to be disposed of as regular trash.[10]
-
Triple Rinse: As described in section 4.2, the container must be triple-rinsed with a suitable solvent to remove all chemical residue.[2]
-
Collect Rinsate: The rinsate must be collected as halogenated hazardous waste.
-
Deface Label: Completely obscure or remove the original manufacturer's label and any hazardous markings.[10]
-
Final Disposal: Once rinsed and defaced, the cap should be removed, and the container can be disposed of in the regular laboratory glass or plastic waste, according to institutional policy.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area.
-
Control Ignition Sources: If the spilled material is near any ignition sources, extinguish them immediately.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE as described in Section 2.2.
-
Containment: For a solid spill, carefully sweep up the material without creating dust and place it in a labeled, sealed container for disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
The following diagram outlines the workflow for spill response.
Caption: Emergency Spill Response Workflow.
Regulatory Context
The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA). Under 40 CFR § 268.32, there are strict prohibitions on the land disposal of certain halogenated organic compounds (HOCs).[12][13] While this specific chemical may not be individually listed, it falls under the broad category of HOCs, making high-temperature incineration the compliant disposal method.[8] Always consult with your institution's EHS department to ensure compliance with local, state, and federal regulations.
References
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Chemical Waste Disposal Guidelines. University of Florida.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Electronic Code of Federal Regulations (eCFR).
-
40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School Legal Information Institute.
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Proper Disposal of 1,2-Dithiane-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Safety Data Sheet - 2-Amino-6-methylpyrimidine-4-carboxylic acid. Aaronchem.
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Safety Data Sheet - 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.
-
Safety Data Sheet - 2-Amino-4-(trifluoromethyl)pyridine. Fisher Scientific.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Safety Data Sheet - Pyrimidine-2-carboxylic acid. Sigma-Aldrich.
-
Safety Data Sheet - 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid. Key Organics.
-
Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Cornell Law School Legal Information Institute.
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. National Institutes of Health (NIH).
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6-Trifluoromethyl-pyrimidine-4-carboxylic acid - Safety Data Sheet. ChemicalBook.
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
-
The oral fluorinated pyrimidines. PubMed.
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate.
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6-(Trifluoromethyl)pyridine-2-carboxylic acid 97%. Sigma-Aldrich.
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Personal protective equipment for handling 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
An Essential Guide to Personal Protective Equipment for Handling 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of this compound, a compound whose unique structure—combining a pyrimidine core, a carboxylic acid group, and a trifluoromethyl moiety—necessitates a thorough and proactive safety strategy. This document moves beyond a simple checklist, offering a causal framework for why specific protective measures are essential.
Hazard Analysis: Understanding the Compound's Profile
While comprehensive toxicological data for this compound may not be fully available, a robust hazard assessment can be constructed by analyzing its structural components and data from analogous compounds. The primary hazards are associated with its acidic nature and the presence of the trifluoromethyl group. Safety Data Sheets (SDS) for structurally similar chemicals consistently highlight several key risks.[1][2][3][4]
Anticipated Hazard Profile:
| Hazard Category | GHS Classification (Anticipated) | Causality and Technical Insights |
| Skin Irritation | H315: Causes skin irritation | The carboxylic acid functional group can disrupt the skin's lipid barrier, leading to irritation. Fluorinated compounds can also be dermally absorbed.[1][2][4] |
| Eye Damage | H319: Causes serious eye irritation | As a fine powder and an acidic compound, it can cause significant mechanical and chemical irritation upon contact with the sensitive tissues of the eye.[1][2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Fine powders can be easily aerosolized. Inhalation of the acidic dust can irritate the mucous membranes of the entire respiratory tract.[1][2][3] |
| Oral Toxicity | H302: Harmful if swallowed (Potential) | While not always listed, compounds of this class can be harmful if ingested. This route of exposure is a significant risk in case of accidental contamination.[4][5] |
The Core Directive: A Multi-Layered PPE Protocol
A risk-based approach is paramount. The level of PPE must correspond to the scale of the operation and the potential for exposure. The following protocol provides a validated system for minimizing risk during common laboratory procedures.
Step 1: Engineering Controls (The First Line of Defense)
Before any personal protective equipment is donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The trifluoromethyl group and the potential for fine dust generation make containment essential to prevent respiratory exposure.[1][3]
-
Safety Showers & Eyewash Stations: Ensure these are unobstructed and have been tested within the last month. Their proximity is critical for immediate decontamination in case of a significant splash.[6]
Step 2: Personal Protective Equipment (The Essential Barrier)
This section details the minimum required PPE. For high-energy operations (e.g., rotor-stator homogenization) or large-scale work, a higher level of protection may be warranted.
A. Eye and Face Protection:
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.
-
Causality: Standard safety glasses do not provide an adequate seal against fine dust or splashes. Given the serious eye irritation hazard, goggles are mandatory.[1][2] For tasks with a higher splash risk, such as transferring large volumes of a solution, a full face shield should be worn over the goggles.[4]
B. Skin and Body Protection:
-
Gloves:
-
Requirement: Nitrile gloves are the standard recommendation. Always use a double-gloving technique.
-
Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced. Inspect gloves for any signs of degradation or puncture before use.[3]
-
-
Laboratory Coat:
-
Requirement: A flame-resistant lab coat with full-length sleeves and a completely fastened front.
-
Causality: This protects against incidental contact and small splashes. It should be removed immediately upon leaving the laboratory to prevent the transfer of contaminants.[7]
-
-
Additional Protection: For large-scale operations (working with >50g), consider chemical-resistant aprons and sleeve covers.
C. Respiratory Protection:
-
Requirement: When working within a certified fume hood, additional respiratory protection is typically not required.
-
Causality: The fume hood is designed to draw airborne contaminants away from the user. However, in the event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator with P100 cartridges would be necessary for emergency response.[7]
Operational Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Caption: PPE selection workflow based on laboratory task.
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the impact of an accident.
A. Spill Response:
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to cover the spill. Avoid dry sweeping, which can generate dust.[7]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the contaminated area.
-
B. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, essential for environmental protection and regulatory compliance.
A. Decontamination:
-
Glassware and Equipment: All non-disposable equipment that comes into contact with the compound should be rinsed with a suitable organic solvent (in a fume hood) to remove residue, followed by a thorough wash with soap and water.
-
Work Surfaces: At the end of each work session, the interior surfaces of the fume hood should be wiped down with a decontaminating solution.
B. Waste Disposal:
-
Chemical Waste: All unused or waste this compound and its solutions must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Contaminated Materials: All disposable materials (gloves, absorbent pads, pipette tips, etc.) that have come into contact with the compound must be disposed of as hazardous waste in a designated, sealed container.[8]
-
Final Disposal Protocol: The strong carbon-fluorine bond in trifluoromethyl groups makes these compounds persistent.[9][10] Disposal must be handled by a licensed environmental waste management contractor, typically through high-temperature incineration, to ensure complete destruction.[9][10] Do not dispose of this material down the drain or in regular trash.[1]
By adhering to these protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- AK Scientific, Inc. Safety Data Sheet: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid. [URL: https://www.aksci.com/sds/SBB020667.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
